molecular formula C6H12O4 B6283173 2,3-dihydroxy-4-methylpentanoic acid CAS No. 1314916-63-6

2,3-dihydroxy-4-methylpentanoic acid

Cat. No.: B6283173
CAS No.: 1314916-63-6
M. Wt: 148.2
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Description

2,3-Dihydroxy-4-methylpentanoic acid is a branched-chain organic compound with the molecular formula C6H12O4 and a molar mass of 148.16 g/mol . As a dihydroxy acid, it serves as a valuable building block in organic synthesis and may be investigated for its role in biochemical pathways. Research on similar α,β-dihydroxyacid structures indicates potential applications in studying enzyme mechanisms and stereospecificity . For instance, related dihydroxyacid analogs are known substrates for enzymes like dihydroxyacid dehydratase (DHAD), a key enzyme in the biosynthesis of branched-chain amino acids like valine and isoleucine . Studies on these enzymes show high stereospecificity, often utilizing substrates with the 2R-configuration, which may be a relevant consideration for research involving this compound's stereoisomers . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemical compounds with appropriate safety precautions.

Properties

CAS No.

1314916-63-6

Molecular Formula

C6H12O4

Molecular Weight

148.2

Purity

95

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,3-dihydroxy-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3-dihydroxy-4-methylpentanoic acid, targeted at researchers, scientists, and professionals in drug development. This document collates available data, outlines relevant biological pathways, and provides detailed experimental protocols.

Chemical Identity and Properties

This compound is a dihydroxy fatty acid. It is important to distinguish it from its structural isomer, 2,3-dihydroxy-3-methylpentanoic acid, which is a well-characterized intermediate in the biosynthesis of the amino acid isoleucine.[1] While a unique CAS number exists for this compound (1314916-63-6), experimentally determined physicochemical data is scarce.[2] The majority of available information is derived from computational models.

For clarity and comparison, the table below summarizes the computed chemical properties for both this compound and its isomer, 2,3-dihydroxy-3-methylpentanoic acid.

PropertyThis compound2,3-dihydroxy-3-methylpentanoic acid
IUPAC Name This compound2,3-dihydroxy-3-methylpentanoic acid
Synonyms alpha,beta-dihydroxy-gamma-methylvaleric acidalpha,beta-dihydroxy-beta-methylvaleric acid, DHMV
CAS Number 1314916-63-6[2]562-43-6[1]
Molecular Formula C₆H₁₂O₄C₆H₁₂O₄
Molecular Weight 148.16 g/mol 148.16 g/mol [3]
XLogP3-AA -0.4-0.4[3]
Hydrogen Bond Donor Count 33
Hydrogen Bond Acceptor Count 44
Rotatable Bond Count 33
Exact Mass 148.07355886 Da148.07355886 Da[3]
Monoisotopic Mass 148.07355886 Da148.07355886 Da[3]
Topological Polar Surface Area 77.8 Ų77.8 Ų[3]
Heavy Atom Count 1010
Complexity 134134[3]
Physical Description Data not availableSolid[3]

Biological Context: The Isoleucine Biosynthesis Pathway

While this compound is not directly involved, its isomer, 2,3-dihydroxy-3-methylpentanoic acid, is a key intermediate in the biosynthesis of L-isoleucine in plants and microorganisms.[1][4] This metabolic pathway is absent in humans, making its enzymes potential targets for the development of novel antibiotics and herbicides.

The pathway begins with L-threonine and proceeds through a series of enzymatic reactions. One of the central steps is the conversion of (2R,3R)-2,3-dihydroxy-3-methylpentanoate to 2-keto-3-methylvalerate, a reaction catalyzed by the enzyme dihydroxyacid dehydratase.[1] This product is then transaminated to yield L-isoleucine.

Isoleucine_Biosynthesis cluster_pathway Isoleucine Biosynthesis Pathway Thr L-Threonine aKB α-Ketobutyrate Thr->aKB Threonine dehydratase AHB α-Aceto-α-hydroxybutyrate aKB->AHB Acetohydroxy acid synthase DHMB (2R,3R)-2,3-dihydroxy- 3-methylpentanoate AHB->DHMB Acetohydroxy acid isomeroreductase KMV 2-Keto-3-methylvalerate DHMB->KMV Dihydroxyacid dehydratase Ile L-Isoleucine KMV->Ile Valine aminotransferase

Isoleucine biosynthesis pathway highlighting the role of 2,3-dihydroxy-3-methylpentanoate.

Experimental Protocols

Due to the limited availability of specific experimental procedures for this compound, this section provides a plausible synthetic route adapted from established methods for similar molecules and a detailed assay for an enzyme that acts on its structural isomer.

Proposed Synthesis of this compound

This proposed synthesis is adapted from the malonic ester synthesis of 3-methylpentanoic acid and incorporates dihydroxylation.[5]

Workflow:

Synthesis_Workflow cluster_workflow Synthesis Workflow Start Diethyl malonate & 1-bromo-2-methylpropane Alkylation Alkylation Start->Alkylation Hydrolysis Hydrolysis Alkylation->Hydrolysis Decarboxylation Decarboxylation Hydrolysis->Decarboxylation Halogenation α-Bromination Decarboxylation->Halogenation Elimination Elimination Halogenation->Elimination Dihydroxylation Dihydroxylation Elimination->Dihydroxylation Product 2,3-dihydroxy-4- methylpentanoic acid Dihydroxylation->Product

References

Synthesis of 2,3-dihydroxy-4-methylpentanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2,3-dihydroxy-4-methylpentanoic acid, a chiral molecule with potential applications in drug development and chemical synthesis. The proposed synthesis involves a three-step sequence commencing with the Horner-Wadsworth-Emmons olefination to construct the carbon backbone, followed by a stereoselective Sharpless asymmetric dihydroxylation to introduce the vicinal diol functionality, and concluding with ester hydrolysis to yield the target carboxylic acid.

Synthetic Strategy Overview

The synthesis of this compound is strategically designed to control the stereochemistry at the C2 and C3 positions. The overall transformation can be visualized as follows:

synthesis_overview isobutyraldehyde (B47883) Isobutyraldehyde unsaturated_ester Ethyl (2E)-4-methyl-2-pentenoate isobutyraldehyde->unsaturated_ester Horner-Wadsworth-Emons TEP Triethyl phosphonoacetate TEP->unsaturated_ester diol_ester Ethyl (2R,3S)-2,3-dihydroxy-4-methylpentanoate unsaturated_ester->diol_ester Sharpless Asymmetric Dihydroxylation final_product (2R,3S)-2,3-dihydroxy-4-methylpentanoic acid diol_ester->final_product Hydrolysis

Caption: Overall synthetic pathway for this compound.

Step 1: Synthesis of Ethyl (2E)-4-methyl-2-pentenoate via Horner-Wadsworth-Emmons Reaction

The initial step involves the creation of the α,β-unsaturated ester backbone through a Horner-Wadsworth-Emmons reaction. This reaction is well-regarded for its high E-selectivity and the ease of removal of the phosphate (B84403) byproduct.[1][2]

HWE_reaction cluster_reactants Reactants cluster_conditions Conditions cluster_products Products isobutyraldehyde Isobutyraldehyde unsaturated_ester Ethyl (2E)-4-methyl-2-pentenoate isobutyraldehyde->unsaturated_ester phosphonate Triethyl phosphonoacetate phosphonate->unsaturated_ester base NaH solvent THF byproduct Diethyl phosphate

Caption: Horner-Wadsworth-Emmons reaction for the synthesis of the unsaturated ester.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction
  • Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, sodium hydride (NaH, 60% dispersion in mineral oil, 1.05 eq) is suspended in anhydrous tetrahydrofuran (B95107) (THF). The suspension is cooled to 0 °C in an ice bath. Triethyl phosphonoacetate (1.0 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. The mixture is then stirred at room temperature for 1 hour until the evolution of hydrogen gas ceases.

  • Olefination: The reaction mixture is cooled back to 0 °C, and a solution of isobutyraldehyde (1.0 eq) in anhydrous THF is added dropwise over 30 minutes. The reaction is allowed to warm to room temperature and stirred for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the aldehyde.

  • Work-up and Purification: The reaction is quenched by the careful addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution. The aqueous layer is extracted with diethyl ether (3 x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford ethyl (2E)-4-methyl-2-pentenoate.

ParameterValueReference
Typical Yield 80-95%[3]
Stereoselectivity (E:Z) >95:5[1]

Step 2: Sharpless Asymmetric Dihydroxylation

The stereoselective introduction of the two hydroxyl groups at the C2 and C3 positions is achieved through the Sharpless asymmetric dihydroxylation.[4][5] The choice of the chiral ligand (either from AD-mix-α or AD-mix-β) determines the facial selectivity of the dihydroxylation, allowing for the synthesis of specific stereoisomers.[6] For the synthesis of the (2R,3S) isomer, AD-mix-α is typically used.

Sharpless_Dihydroxylation cluster_reactants Reactant cluster_reagents Reagents cluster_products Product unsaturated_ester Ethyl (2E)-4-methyl-2-pentenoate diol_ester Ethyl (2R,3S)-2,3-dihydroxy-4-methylpentanoate unsaturated_ester->diol_ester ad_mix AD-mix-α methanesulfonamide Methanesulfonamide

Caption: Sharpless asymmetric dihydroxylation of the unsaturated ester.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer is added a mixture of tert-butanol (B103910) and water (1:1, v/v). AD-mix-α (containing the chiral ligand (DHQ)₂PHAL, K₃Fe(CN)₆, K₂CO₃, and K₂OsO₄·2H₂O) is added to the solvent mixture and stirred until two clear phases are formed. Methanesulfonamide (CH₃SO₂NH₂) (1.0 eq) is then added, and the mixture is cooled to 0 °C.

  • Dihydroxylation: Ethyl (2E)-4-methyl-2-pentenoate (1.0 eq) is added to the vigorously stirred mixture. The reaction is stirred at 0 °C for 12-24 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Work-up and Purification: The reaction is quenched by the addition of solid sodium sulfite (B76179) (Na₂SO₃) and stirred for 1 hour at room temperature. The mixture is then extracted with ethyl acetate (3 x). The combined organic layers are washed with 2 M aqueous sodium hydroxide (B78521) (NaOH), water, and brine, then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield ethyl (2R,3S)-2,3-dihydroxy-4-methylpentanoate.

ParameterValueReference
Typical Yield 70-90%[4]
Enantiomeric Excess (ee) >95%[5]
Diastereoselectivity High for syn-diol[7]

Step 3: Hydrolysis of the Dihydroxy Ester

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.[8][9] Basic hydrolysis (saponification) is often preferred as it is an irreversible process, typically leading to higher yields.[10]

Hydrolysis cluster_reactants Reactant cluster_conditions Conditions cluster_products Product diol_ester Ethyl (2R,3S)-2,3-dihydroxy-4-methylpentanoate final_product (2R,3S)-2,3-dihydroxy-4-methylpentanoic acid diol_ester->final_product base LiOH or NaOH solvent THF/H₂O acid HCl (work-up)

Caption: Hydrolysis of the dihydroxy ester to the final product.

Experimental Protocol: Ester Hydrolysis
  • Saponification: The ethyl (2R,3S)-2,3-dihydroxy-4-methylpentanoate (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water. An aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq) is added, and the mixture is stirred at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up and Isolation: The THF is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then cooled to 0 °C and acidified to pH 2-3 with 1 M hydrochloric acid (HCl).

  • Extraction and Purification: The acidified aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to afford the final product, (2R,3S)-2,3-dihydroxy-4-methylpentanoic acid, which may be further purified by recrystallization if necessary.

ParameterValueReference
Typical Yield >90%[11][12]

Summary of Quantitative Data

StepReactionStarting MaterialsKey ReagentsProductTypical YieldStereoselectivity
1Horner-Wadsworth-EmmonsIsobutyraldehyde, Triethyl phosphonoacetateNaH, THFEthyl (2E)-4-methyl-2-pentenoate80-95%>95:5 (E:Z)
2Sharpless Asymmetric DihydroxylationEthyl (2E)-4-methyl-2-pentenoateAD-mix-α, CH₃SO₂NH₂Ethyl (2R,3S)-2,3-dihydroxy-4-methylpentanoate70-90%>95% ee (syn)
3Ester HydrolysisEthyl (2R,3S)-2,3-dihydroxy-4-methylpentanoateLiOH or NaOH, THF/H₂O(2R,3S)-2,3-dihydroxy-4-methylpentanoic acid>90%N/A

This technical guide outlines a robust and stereoselective pathway for the synthesis of this compound. The provided protocols are based on well-established and reliable chemical transformations, offering a solid foundation for researchers and scientists in the field of drug development and organic synthesis.

References

The Metabolic Crossroads: A Technical Guide to 2,3-Dihydroxy-4-Methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3R)-2,3-dihydroxy-3-methylpentanoic acid, a chiral dihydroxy monocarboxylic acid, serves as a critical intermediate in the biosynthesis of the essential branched-chain amino acid, isoleucine.[1][2] Found in organisms such as Escherichia coli and Saccharomyces cerevisiae, this molecule's metabolic journey is central to cellular growth and function.[2] This technical guide provides an in-depth exploration of the biological role of 2,3-dihydroxy-3-methylpentanoic acid, detailing its metabolic pathway, the enzymes that govern its transformation, available quantitative data, and detailed experimental protocols for its study.

Metabolic Pathway: Isoleucine Biosynthesis

2,3-dihydroxy-3-methylpentanoic acid is a key player in the L-isoleucine biosynthesis pathway, which is part of the larger superpathway of leucine, valine, and isoleucine biosynthesis.[3] The formation and consumption of this intermediate are catalyzed by a specific set of enzymes.

The synthesis of (2R,3R)-2,3-dihydroxy-3-methylpentanoate begins with the conversion of (S)-2-aceto-2-hydroxybutanoate to 3-hydroxy-2-keto-3-methylpentanoate, a reaction catalyzed by acetolactate mutase. Subsequently, a reductase acts on 3-hydroxy-2-keto-3-methylpentanoate in an NAD(P)H-dependent manner to yield (2R,3R)-2,3-dihydroxy-3-methylpentanoate.[1] This intermediate is then dehydrated by dihydroxy-acid dehydratase to form 2-keto-3-methylvalerate, which is the penultimate precursor to L-isoleucine.[1] The final step involves the transamination of 2-keto-3-methylvalerate.[1]

The isoleucine biosynthesis pathway is subject to feedback regulation, primarily through the allosteric inhibition of threonine deaminase by the end-product, isoleucine. Threonine deaminase catalyzes the first committed step in the pathway.

Isoleucine Biosynthesis Pathway Diagram

Isoleucine_Biosynthesis cluster_0 Isoleucine Biosynthesis thr L-Threonine akb α-Ketobutyrate thr->akb Threonine deaminase (IlvA) ahb (S)-2-Aceto-2-hydroxybutanoate akb->ahb Acetohydroxy acid synthase (IlvB/IlvN) hkmp 3-Hydroxy-2-keto-3-methylpentanoate ahb->hkmp Acetolactate mutase dhmp (2R,3R)-2,3-Dihydroxy- 3-methylpentanoate hkmp->dhmp Ketol-acid reductoisomerase (IlvC) + NAD(P)H kmv 2-Keto-3-methylvalerate dhmp->kmv Dihydroxy-acid dehydratase (IlvD) - H₂O ile L-Isoleucine kmv->ile Branched-chain amino acid aminotransferase (IlvE) + Glutamate (B1630785) ile->thr Feedback Inhibition

Caption: The metabolic pathway of L-isoleucine biosynthesis.

Quantitative Data

Precise quantitative data for 2,3-dihydroxy-3-methylpentanoic acid and the enzymes that metabolize it are crucial for building accurate metabolic models and for drug development targeting this pathway. The available data is summarized below.

ParameterOrganismEnzymeSubstrateValueReference
Michaelis Constant (Km) Escherichia coliDihydroxy-acid dehydratase (IlvD)Racemic 2,3-dihydroxy-3-methylbutanoate1.5 mM[4]
Escherichia coliDihydroxy-acid dehydratase (IlvD)(2R)-2,3-dihydroxy-3-methylbutanoate0.75 mM (corrected)[4]
Turnover Number (kcat) Escherichia coli K12Ketol-acid reductoisomerase (IlvC)3-hydroxy-3-methyl-2-ketobutyrate3.511 s-1[5]
Escherichia coli K12Ketol-acid reductoisomerase (IlvC)2-acetolactate2.231 s-1[5]
Escherichia coli K12Ketol-acid reductoisomerase (IlvC)2-ketopantoate0.194 s-1[5]
Metabolic Flux Escherichia coliIsoleucine Biosynthesis7.48 g·L–1 isoleucine production in an engineered strain[6]

Experimental Protocols

Dihydroxy-acid Dehydratase (IlvD) Enzyme Assay

This protocol describes a coupled spectrophotometric assay to measure the activity of dihydroxy-acid dehydratase (IlvD). The production of 2-keto-3-methylvalerate is coupled to the oxidation of NADH by glutamate dehydrogenase in the presence of excess branched-chain amino acid aminotransferase (IlvE) and glutamate.

Materials:

  • Purified IlvD enzyme

  • Purified IlvE (branched-chain amino acid aminotransferase)

  • Purified Glutamate Dehydrogenase

  • (2R,3R)-2,3-dihydroxy-3-methylpentanoic acid (substrate)

  • NADH

  • α-ketoglutarate

  • Ammonium chloride (NH₄Cl)

  • Tricine buffer (pH 7.8)

  • Magnesium chloride (MgCl₂)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tricine buffer (100 mM, pH 7.8), MgCl₂ (10 mM), NH₄Cl (50 mM), NADH (0.2 mM), and α-ketoglutarate (5 mM).

  • Add IlvE and glutamate dehydrogenase to the reaction mixture to a final concentration of approximately 10 units/mL each.

  • Equilibrate the mixture to the desired assay temperature (e.g., 37°C).

  • Initiate the reaction by adding a known amount of the substrate, (2R,3R)-2,3-dihydroxy-3-methylpentanoic acid (e.g., to a final concentration of 1 mM).

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • The rate of the reaction is proportional to the activity of IlvD. One unit of IlvD activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of 2-keto-3-methylvalerate per minute under the specified conditions.

IlvD_Assay_Workflow cluster_0 IlvD Coupled Enzyme Assay prep Prepare Reaction Mixture (Buffer, MgCl₂, NH₄Cl, NADH, α-ketoglutarate) add_enzymes Add Coupling Enzymes (IlvE, Glutamate Dehydrogenase) prep->add_enzymes equilibrate Equilibrate to Assay Temperature add_enzymes->equilibrate add_substrate Add Substrate ((2R,3R)-2,3-dihydroxy-3-methylpentanoic acid) equilibrate->add_substrate measure Monitor Absorbance at 340 nm add_substrate->measure calculate Calculate Enzyme Activity measure->calculate

Caption: Workflow for the coupled spectrophotometric assay of IlvD.

Quantification of 2,3-Dihydroxy-3-Methylpentanoic Acid by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of 2,3-dihydroxy-3-methylpentanoic acid in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Biological sample (e.g., cell lysate, plasma)

  • Internal standard (e.g., ¹³C-labeled 2,3-dihydroxy-3-methylpentanoic acid)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • LC-MS/MS system (e.g., triple quadrupole)

  • Reversed-phase C18 column

Procedure:

Sample Preparation (Protein Precipitation):

  • To 50 µL of the biological sample, add 200 µL of cold ACN containing the internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the analyte from other matrix components (e.g., 5% to 95% B over 5 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Analyte: Determine the precursor ion ([M-H]⁻) and a specific product ion for 2,3-dihydroxy-3-methylpentanoic acid.

      • Internal Standard: Determine the corresponding precursor and product ions for the labeled internal standard.

    • Optimize MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.

  • Quantification:

    • Generate a calibration curve using known concentrations of the analyte and a fixed concentration of the internal standard.

    • Quantify the amount of 2,3-dihydroxy-3-methylpentanoic acid in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

LCMS_Workflow cluster_0 LC-MS/MS Quantification Workflow sample_prep Sample Preparation (Protein Precipitation) lc_separation LC Separation (Reversed-phase C18) sample_prep->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification BCAA_Signaling cluster_0 BCAA Signaling Overview bcaa Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) metabolism BCAA Catabolism bcaa->metabolism signaling mTOR Pathway Activation bcaa->signaling intermediates Metabolic Intermediates (e.g., 2,3-dihydroxy-3-methylpentanoic acid) metabolism->intermediates cellular_response Cellular Responses (Protein Synthesis, Growth) signaling->cellular_response

References

The Role of 2,3-Dihydroxy-4-Methylpentanoic Acid in Isoleucine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of 2,3-dihydroxy-4-methylpentanoic acid in the biosynthesis of the essential amino acid, isoleucine. This document details the enzymatic conversion of this intermediate, outlines experimental protocols for its study, and presents key quantitative data for researchers in metabolic engineering, drug discovery, and fundamental life sciences.

Introduction

This compound, also known as 2,3-dihydroxy-3-methylpentanoic acid, is a critical intermediate in the metabolic pathway of isoleucine biosynthesis.[1] This pathway is essential in microorganisms and plants for the production of branched-chain amino acids. The conversion of this compound is catalyzed by the enzyme dihydroxy-acid dehydratase (DHAD), encoded by the ilvD gene.[2][3] This enzyme facilitates a dehydration reaction, converting the substrate into 2-keto-3-methylvalerate, the direct precursor of isoleucine.[1] Understanding the kinetics and regulation of this step is crucial for applications ranging from the development of novel herbicides and antimicrobial agents to the metabolic engineering of microorganisms for amino acid production.

The Isoleucine Biosynthesis Pathway

The biosynthesis of isoleucine is a multi-step enzymatic pathway. This compound is formed from α-aceto-α-hydroxybutyrate via a reduction step.[1] It is then acted upon by dihydroxy-acid dehydratase (EC 4.2.1.9).[4][5]

Isoleucine_Biosynthesis cluster_pathway Isoleucine Biosynthesis alpha_aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate 3_hydroxy_2_keto_3_methylpentanoate 3-Hydroxy-2-keto-3-methylpentanoate alpha_aceto_alpha_hydroxybutyrate->3_hydroxy_2_keto_3_methylpentanoate Reduction dihydroxy_acid This compound 3_hydroxy_2_keto_3_methylpentanoate->dihydroxy_acid Reduction (NAD(P)H) keto_acid 2-Keto-3-methylvalerate dihydroxy_acid->keto_acid Dehydration (Dihydroxy-acid dehydratase) isoleucine Isoleucine keto_acid->isoleucine Transamination

Figure 1: Isoleucine Biosynthesis Pathway.

Quantitative Data

Enzyme Kinetics of Dihydroxy-acid Dehydratase (DHAD)

The kinetic parameters of DHAD vary across different organisms. The following table summarizes key kinetic data for the enzyme with its natural substrate, 2,3-dihydroxy-isovalerate (DHIV), a close structural analog of this compound.

OrganismSubstrateKM (mM)kcat (s-1)kcat/KM (M-1s-1)Reference
Staphylococcus aureusDHIV1.1 ± 0.16.7 ± 0.26100[4]
Campylobacter jejuniDHIV0.8 ± 0.14.3 ± 0.15400[4]
Escherichia coliDHIV-70-[4]
Sulfolobus solfataricusDHIV-0.3-[4]
Inhibition of Dihydroxy-acid Dehydratase (DHAD)

DHAD is a target for herbicides and antimicrobial agents.[6] The table below lists the inhibition constants (Ki) for known inhibitors of DHAD.

InhibitorOrganismKi (µM)Inhibition TypeReference
Aspterric AcidArabidopsis thaliana0.3Competitive[4]
Aspterric AcidMycobacterium tuberculosis10.1Competitive[4]
Aspterric AcidStaphylococcus aureus51.6-[4]
Aspterric AcidCampylobacter jejuni35.1-[4]
N-isopropyloxalyl hydroxamate (IpOHA)Staphylococcus aureus7.8Slow-binding[4]
N-isopropyloxalyl hydroxamate (IpOHA)Campylobacter jejuni32.9Slow-binding[4]

Experimental Protocols

Dihydroxy-acid Dehydratase (DHAD) Activity Assay (Colorimetric)

This protocol is adapted from a dinitrophenylhydrazine (DNPH) colorimetric endpoint assay.[4]

Principle: The enzymatic product, an α-keto acid, reacts with DNPH to form a hydrazone, which can be quantified spectrophotometrically.

Materials:

  • Purified DHAD enzyme

  • Substrate: 2,3-dihydroxy-isovalerate (DHIV) or this compound

  • Assay Buffer: 50 mM Tris-HCl, pH 8.5, containing 5 mM MgCl2[4]

  • 2,4-Dinitrophenylhydrazine (DNPH) solution: 1.6 mg/mL in 2 N HCl[4]

  • Trichloroacetic acid (TCA)

  • 2 M NaOH

Procedure:

  • Prepare a master reaction mix containing the assay buffer and the substrate (e.g., 5 mM DHIV).[4]

  • Initiate the reaction by adding the DHAD enzyme (e.g., 100-600 nM).[4]

  • Incubate at the optimal temperature for the enzyme (e.g., 37°C).[4]

  • At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding TCA.[4]

  • Centrifuge to pellet any precipitate.

  • To the supernatant, add the DNPH solution and incubate at room temperature for 15 minutes to allow for the formation of the hydrazone.[4]

  • Add 2 M NaOH to develop the color.[4]

  • Measure the absorbance at the appropriate wavelength for the hydrazone complex.

  • Calculate the amount of product formed using a standard curve of the corresponding α-keto acid.

DHAD_Assay_Workflow cluster_workflow DHAD Colorimetric Assay Workflow start Start prepare_mix Prepare Reaction Mix (Buffer, Substrate) start->prepare_mix add_enzyme Add DHAD Enzyme prepare_mix->add_enzyme incubate Incubate at Optimal Temperature add_enzyme->incubate stop_reaction Stop Reaction with TCA incubate->stop_reaction centrifuge Centrifuge stop_reaction->centrifuge add_dnph Add DNPH Solution centrifuge->add_dnph incubate_rt Incubate at Room Temperature add_dnph->incubate_rt add_naoh Add NaOH incubate_rt->add_naoh measure_abs Measure Absorbance add_naoh->measure_abs end End measure_abs->end

Figure 2: DHAD Colorimetric Assay Workflow.
Quantification of this compound by LC-MS/MS

Principle: Separation of the analyte from the biological matrix using liquid chromatography followed by sensitive and specific detection using tandem mass spectrometry.

Suggested Protocol Outline:

  • Sample Preparation:

    • For plasma or serum, perform protein precipitation with a cold organic solvent (e.g., acetonitrile) containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

    • For cell or tissue samples, homogenization and extraction with an appropriate solvent system will be necessary.

    • After centrifugation, the supernatant can be concentrated by evaporation and reconstituted in the initial mobile phase.

  • Chromatographic Separation:

    • Utilize a reversed-phase C18 column.

    • Employ a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small percentage of an acid (e.g., 0.1% formic acid) to improve peak shape.

  • Mass Spectrometric Detection:

    • Use a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.

    • Optimize the multiple reaction monitoring (MRM) transitions for the parent and product ions of this compound and the internal standard.

  • Quantification:

    • Generate a calibration curve using known concentrations of the analyte in the same biological matrix.

    • Determine the concentration of the analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Regulation of Isoleucine Metabolism

The biosynthesis of isoleucine is tightly regulated to meet the cell's metabolic needs and prevent the wasteful production of this amino acid.

Feedback Inhibition

The isoleucine biosynthesis pathway is subject to allosteric feedback inhibition, where the end product, isoleucine, inhibits the activity of the first enzyme in the pathway, threonine deaminase. This provides a rapid mechanism to control the metabolic flux in response to changing isoleucine levels.

Transcriptional Regulation of ilvD

The expression of the ilvD gene, which encodes dihydroxy-acid dehydratase, is also regulated at the transcriptional level. In some bacteria, such as Bacillus subtilis, the ilv-leu operon, which includes ilvD, is regulated by a transcription attenuation mechanism.[7] The level of charged leucyl-tRNA influences the formation of a terminator or anti-terminator structure in the leader region of the mRNA, thereby controlling the transcription of the downstream structural genes.[7] Low levels of charged leucyl-tRNA lead to increased transcription of the operon.[7]

ilvD_Regulation cluster_regulation Transcriptional Regulation of ilvD leucine Leucine leucyl_trna Leucyl-tRNA leucine->leucyl_trna Charging attenuator mRNA Attenuator leucyl_trna->attenuator Modulates Structure ilvD_transcription ilvD Transcription attenuator->ilvD_transcription Controls Termination dhad Dihydroxy-acid dehydratase ilvD_transcription->dhad Leads to

References

The Natural Occurrence and Biosynthesis of (2R,3R)-2,3-dihydroxy-3-methylpentanoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,3R)-2,3-dihydroxy-3-methylpentanoic acid, also known by synonyms such as α,β-dihydroxy-β-methylvaleric acid, is a chiral dihydroxy monocarboxylic acid.[1][2] It serves as a crucial intermediate in the biosynthesis of the essential amino acid isoleucine.[3] This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analytical considerations for this metabolite. While it is known to be produced by various microorganisms, including the workhorse organisms Escherichia coli and the yeast Saccharomyces cerevisiae, specific quantitative data on its concentration in biological systems is not extensively documented in publicly available literature.[1][2] This document outlines its metabolic context, provides a generalized experimental framework for its detection, and discusses its significance in metabolic research.

Natural Occurrence

(2R,3R)-2,3-dihydroxy-3-methylpentanoic acid is a naturally occurring metabolite found within the cellular machinery of various organisms capable of synthesizing their own isoleucine. Its presence has been confirmed in well-studied model organisms, highlighting its fundamental role in microbial metabolism.

Table 1: Documented Natural Occurrence of (2R,3R)-2,3-dihydroxy-3-methylpentanoic acid

OrganismKingdomSignificanceCitation(s)
Escherichia coli (strain K12, MG1655)BacteriaA key model organism for bacterial genetics and metabolism.[1][2]
Saccharomyces cerevisiaeFungiA widely used model organism in eukaryotic genetics and for industrial fermentation.[1][2]

Biosynthesis: The Isoleucine Pathway

(2R,3R)-2,3-dihydroxy-3-methylpentanoic acid is an intermediate in the multi-step enzymatic pathway for isoleucine biosynthesis. This pathway is essential for organisms that do not obtain sufficient isoleucine from their environment. The synthesis begins with L-threonine and involves a series of enzymatic reactions to produce L-isoleucine.

The key steps leading to and immediately following the formation of (2R,3R)-2,3-dihydroxy-3-methylpentanoic acid are:

  • Threonine Deamination: L-threonine is deaminated by threonine deaminase (IlvA) to form α-ketobutyrate.

  • Condensation: Acetohydroxyacid synthase (IlvB/IlvN) catalyzes the condensation of α-ketobutyrate with pyruvate (B1213749) to produce α-aceto-α-hydroxybutyrate.

  • Isomeroreduction: Acetohydroxy acid isomeroreductase (IlvC) then converts α-aceto-α-hydroxybutyrate to (2R,3R)-2,3-dihydroxy-3-methylpentanoic acid . This step involves both an isomerization and a reduction, typically utilizing NADPH as a cofactor.

  • Dehydration: Dihydroxy-acid dehydratase (IlvD) removes a water molecule from (2R,3R)-2,3-dihydroxy-3-methylpentanoic acid to yield α-keto-β-methylvalerate.

  • Transamination: Finally, a branched-chain amino acid aminotransferase (IlvE) transfers an amino group to α-keto-β-methylvalerate, forming the final product, L-isoleucine.

Below is a diagram illustrating the core of the isoleucine biosynthesis pathway.

Isoleucine_Biosynthesis Isoleucine Biosynthesis Pathway Threonine L-Threonine alphaKetobutyrate α-Ketobutyrate Threonine->alphaKetobutyrate Threonine deaminase (IlvA) alphaAcetoHydroxybutyrate α-Aceto-α-hydroxybutyrate alphaKetobutyrate->alphaAcetoHydroxybutyrate Acetohydroxyacid synthase (IlvB/IlvN) Pyruvate Pyruvate Pyruvate->alphaAcetoHydroxybutyrate Acetohydroxyacid synthase (IlvB/IlvN) TargetMolecule (2R,3R)-2,3-Dihydroxy- 4-methylpentanoic acid alphaAcetoHydroxybutyrate->TargetMolecule Acetohydroxy acid isomeroreductase (IlvC) (NADPH -> NADP+) alphaKetoMethylvalerate α-Keto-β-methylvalerate TargetMolecule->alphaKetoMethylvalerate Dihydroxy-acid dehydratase (IlvD) Isoleucine L-Isoleucine alphaKetoMethylvalerate->Isoleucine Branched-chain amino acid aminotransferase (IlvE)

Isoleucine Biosynthesis Pathway

Experimental Protocols: A Generalized Approach for Detection and Quantification

Sample Preparation and Extraction

The initial step involves the extraction of metabolites from the biological matrix (e.g., microbial cell culture, fermentation broth).

Table 2: Generalized Extraction Protocol for (2R,3R)-2,3-dihydroxy-3-methylpentanoic acid

StepProcedureRationale
1. Cell Quenching & Lysis For intracellular analysis, rapidly quench metabolic activity by mixing the cell suspension with a cold solvent (e.g., -20°C methanol). Lyse cells using methods such as bead beating, sonication, or chemical lysis.To halt enzymatic activity and preserve the in vivo metabolic profile. To release intracellular metabolites.
2. Protein Precipitation Add a cold organic solvent such as methanol (B129727), acetonitrile, or a mixture thereof to the cell lysate or liquid sample (e.g., fermentation broth). Vortex and incubate at low temperature (e.g., -20°C for 30 minutes).To precipitate proteins which can interfere with downstream analysis.
3. Centrifugation Centrifuge the sample at high speed (e.g., >10,000 x g) at 4°C to pellet the precipitated proteins and cell debris.To separate the soluble metabolite fraction from insoluble components.
4. Supernatant Collection Carefully collect the supernatant containing the extracted metabolites.The supernatant contains the target analyte.
5. Solvent Evaporation Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.To concentrate the sample and prepare it for derivatization or resuspension in a compatible solvent for analysis.
6. Reconstitution/Derivatization For LC-MS, reconstitute the dried extract in a suitable mobile phase. For GC-MS, proceed with derivatization.To prepare the sample for injection into the analytical instrument.
Analytical Methodologies

Both LC-MS and GC-MS are powerful techniques for the quantification of small molecules like (2R,3R)-2,3-dihydroxy-3-methylpentanoic acid.

This is often the preferred method for non-volatile, polar compounds.

  • Chromatography: A C18 reversed-phase column is commonly used for the separation of organic acids. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with an acidic modifier (e.g., 0.1% formic acid) is typical.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is generally suitable for carboxylic acids. The precursor ion ([M-H]⁻) for C₆H₁₂O₄ is m/z 147.06. Multiple Reaction Monitoring (MRM) would be used for quantification, requiring the selection of specific precursor-product ion transitions.

  • Quantification: A calibration curve is generated using a certified reference standard of (2R,3R)-2,3-dihydroxy-3-methylpentanoic acid. An internal standard (a structurally similar, stable isotope-labeled compound) should be used to correct for matrix effects and variations in sample preparation and injection volume.

This method requires derivatization to increase the volatility of the analyte.

  • Derivatization: The dried extract is derivatized to convert the polar hydroxyl and carboxyl groups into more volatile esters or ethers. Common derivatizing agents for organic acids include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl (B98337) (TMS) derivatives.

  • Chromatography: A non-polar or semi-polar capillary column (e.g., DB-5ms) is typically used for the separation of the derivatized analytes.

  • Mass Spectrometry: Electron ionization (EI) is used, and the resulting fragmentation pattern is analyzed. Specific ions are monitored for quantification.

  • Quantification: Similar to LC-MS, quantification is achieved by creating a calibration curve with a derivatized standard and using an appropriate internal standard.

Below is a diagram illustrating the general analytical workflow.

Analytical_Workflow General Analytical Workflow for Target Compound Sample Biological Sample (e.g., Cell Culture) Extraction Metabolite Extraction (Quenching, Lysis, Protein Precipitation) Sample->Extraction Supernatant Supernatant Collection & Drying Extraction->Supernatant LC_Prep Reconstitution in Mobile Phase Supernatant->LC_Prep GC_Prep Derivatization (e.g., Silylation) Supernatant->GC_Prep LC_MS LC-MS/MS Analysis LC_Prep->LC_MS GC_MS GC-MS Analysis GC_Prep->GC_MS Data Data Analysis & Quantification LC_MS->Data GC_MS->Data

Generalized Analytical Workflow

Conclusion and Future Directions

(2R,3R)-2,3-dihydroxy-3-methylpentanoic acid is a well-established intermediate in the biosynthesis of isoleucine, with its presence confirmed in key microbial species. While its role in this metabolic pathway is clear, there is a notable gap in the literature concerning its quantitative levels in various organisms and under different physiological conditions. The development and validation of a specific and sensitive analytical method for this compound would be highly beneficial for metabolic engineering efforts aimed at optimizing isoleucine production and for fundamental studies of amino acid metabolism. The generalized protocols provided herein offer a starting point for researchers seeking to investigate this important metabolite. Future work should focus on applying these methods to generate quantitative data and to further elucidate the regulation of the isoleucine biosynthesis pathway.

References

An In-depth Technical Guide to 2,3-dihydroxy-4-methylpentanoic Acid: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Abstract

This technical guide delves into the discovery and history of 2,3-dihydroxy-4-methylpentanoic acid. A thorough review of available scientific literature reveals a notable scarcity of information directly pertaining to this specific molecule. In contrast, its structural isomer, 2,3-dihydroxy-3-methylpentanoic acid, is a well-documented intermediate in the biosynthesis of the essential amino acid isoleucine. This guide will primarily focus on the established knowledge surrounding 2,3-dihydroxy-3-methylpentanoic acid to provide a relevant biochemical context. Additionally, we will explore synthetic methodologies for structurally similar compounds to infer potential routes for the synthesis of this compound. This comparative approach aims to equip researchers with a foundational understanding in the absence of direct historical and experimental data for the target compound.

Introduction: The Challenge of Scarcity

An exhaustive search of scientific databases and historical chemical literature reveals a significant lack of specific information on the discovery, history, and biological role of this compound. Its existence is confirmed through its availability from commercial chemical suppliers, indicating that synthetic routes have been developed. However, the primary research articles detailing its initial synthesis, isolation, or characterization remain elusive.

This guide, therefore, pivots to a comprehensive examination of its close structural isomer, 2,3-dihydroxy-3-methylpentanoic acid. This related compound is a key metabolic intermediate, and its study provides valuable insights into the potential biochemical landscape where this compound might, hypothetically, play a role.

The Established Isomer: 2,3-dihydroxy-3-methylpentanoic Acid in Isoleucine Metabolism

2,3-dihydroxy-3-methylpentanoic acid is a crucial intermediate in the biosynthesis of isoleucine, one of the nine essential amino acids for humans.[1] This metabolic pathway is highly conserved across a wide range of organisms, including bacteria, archaea, fungi, and plants.

The formation and subsequent conversion of 2,3-dihydroxy-3-methylpentanoic acid are catalyzed by specific enzymes within this pathway. The key steps involving this molecule are:

  • Synthesis: It is produced from α-aceto-α-hydroxybutyrate through a two-step process. First, acetolactate mutase catalyzes the formation of 3-hydroxy-2-keto-3-methylpentanoate, which is then reduced by a reductase enzyme, utilizing NAD(P)H as a cofactor, to yield 2,3-dihydroxy-3-methylpentanoate.[1][2]

  • Dehydration: Dihydroxyacid dehydratase then acts on 2,3-dihydroxy-3-methylpentanoate to remove a molecule of water, resulting in the formation of 2-keto-3-methylvalerate.[1][2]

  • Transamination: Finally, a transaminase enzyme converts 2-keto-3-methylvalerate into L-isoleucine.

Signaling Pathway Diagram

The following diagram illustrates the central role of 2,3-dihydroxy-3-methylpentanoic acid in the isoleucine biosynthetic pathway.

Isoleucine_Biosynthesis cluster_0 Isoleucine Biosynthesis alpha_aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate 3_hydroxy_2_keto_3_methylpentanoate 3-Hydroxy-2-keto- 3-methylpentanoate alpha_aceto_alpha_hydroxybutyrate->3_hydroxy_2_keto_3_methylpentanoate Acetolactate mutase 2_3_dihydroxy_3_methylpentanoic_acid 2,3-Dihydroxy- 3-methylpentanoic acid 3_hydroxy_2_keto_3_methylpentanoate->2_3_dihydroxy_3_methylpentanoic_acid Reductase (NAD(P)H -> NAD(P)+) 2_keto_3_methylvalerate 2-Keto-3-methylvalerate 2_3_dihydroxy_3_methylpentanoic_acid->2_keto_3_methylvalerate Dihydroxyacid dehydratase isoleucine Isoleucine 2_keto_3_methylvalerate->isoleucine Transaminase

Caption: Role of 2,3-dihydroxy-3-methylpentanoic acid in isoleucine biosynthesis.

Physicochemical Properties

Property2,3-dihydroxy-3-methylpentanoic acid (Data from PubChem)This compound (Predicted)
Molecular Formula C₆H₁₂O₄C₆H₁₂O₄
Molar Mass 148.16 g/mol 148.16 g/mol
CAS Number 562-43-61314916-63-6

Potential Synthetic Approaches

Given the absence of published synthetic protocols for this compound, we can infer potential methodologies by examining the synthesis of structurally related compounds, such as 3-hydroxy-4-methylpentanoic acid. A common approach for the synthesis of β-hydroxy acids involves an aldol (B89426) reaction or a Reformatsky reaction.

A plausible synthetic workflow for this compound could involve the following conceptual steps:

Synthesis_Workflow cluster_1 Hypothetical Synthesis Workflow starting_material Protected α-hydroxy aldehyde aldol_reaction Aldol Addition starting_material->aldol_reaction reagent Isobutyraldehyde enolate equivalent reagent->aldol_reaction intermediate Protected dihydroxy ester/amide aldol_reaction->intermediate deprotection Deprotection intermediate->deprotection hydrolysis Hydrolysis deprotection->hydrolysis final_product 2,3-Dihydroxy- 4-methylpentanoic acid hydrolysis->final_product

Caption: A conceptual workflow for the synthesis of this compound.

Biological Activity and Drug Development Potential

There is no available information in the scientific literature regarding the biological activity or potential applications of this compound in drug development. Any discussion on this topic would be purely speculative. Future research would be necessary to explore its potential physiological roles and pharmacological properties.

Conclusion and Future Directions

The discovery and history of this compound remain largely undocumented in publicly accessible scientific literature. While its existence is confirmed by its commercial availability, the foundational research that led to its synthesis and characterization is not readily identifiable. In contrast, its isomer, 2,3-dihydroxy-3-methylpentanoic acid, is a well-established intermediate in the vital metabolic pathway of isoleucine biosynthesis.

This technical guide has provided a comprehensive overview of the known information regarding the biochemically significant isomer to offer a contextual framework. Furthermore, a hypothetical synthetic route has been proposed based on established organic chemistry principles.

Future research is critically needed to fill the knowledge gap surrounding this compound. Key areas for investigation include:

  • Publication of Synthetic Protocols: Detailed experimental procedures for its synthesis are required to make this compound more accessible to the research community.

  • Biological Screening: A thorough investigation of its biological activities is necessary to determine if it has any physiological roles or therapeutic potential.

  • Metabolic Studies: Research to ascertain whether this compound is a natural product or a metabolite in any organism would be of significant interest.

The elucidation of the history and properties of this compound awaits dedicated research efforts.

References

Enzymatic Synthesis of 2,3-Dihydroxy-3-methylpentanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydroxy-3-methylpentanoate, a chiral α,β-dihydroxy acid, is a valuable building block in the synthesis of complex organic molecules and natural products. Its stereoisomers, particularly (2R,3R)-2,3-dihydroxy-3-methylpentanoate, are known intermediates in the biosynthesis of branched-chain amino acids.[1][2][3] This technical guide provides a comprehensive overview of the potential enzymatic routes for the synthesis of 2,3-dihydroxy-3-methylpentanoate. It details the key enzymes involved, proposes biosynthetic pathways, and offers detailed experimental protocols for production, purification, and analysis. This document aims to serve as a foundational resource for researchers and professionals in the fields of biocatalysis, metabolic engineering, and pharmaceutical development.

Introduction

The stereoselective synthesis of chiral molecules is a cornerstone of modern drug development and fine chemical manufacturing. 2,3-Dihydroxy-3-methylpentanoate possesses two stereocenters, making its selective synthesis challenging through traditional chemical methods. Enzymatic synthesis offers a powerful alternative, leveraging the inherent stereospecificity and mild reaction conditions of biocatalysts. This guide explores the enzymatic landscape for producing 2,3-dihydroxy-3-methylpentanoate, focusing on pathways derived from amino acid biosynthesis and other related metabolic routes.

Biosynthetic Pathways for 2,3-Dihydroxy-3-methylpentanoate

The primary known biological context for 2,3-dihydroxy-3-methylpentanoate is as an intermediate in the biosynthesis of the branched-chain amino acids isoleucine, valine, and leucine.[2] This pathway provides a blueprint for the enzymatic synthesis of the target molecule.

The Isoleucine Biosynthesis Pathway

In many microorganisms, the synthesis of isoleucine proceeds through a series of enzymatic reactions starting from pyruvate (B1213749) and α-ketobutyrate. A key intermediate in this pathway is (2R,3R)-2,3-dihydroxy-3-methylpentanoate. The enzymes directly responsible for its formation and conversion are ketol-acid reductoisomerase (KARI) and dihydroxy-acid dehydratase (DHAD).

  • Ketol-acid reductoisomerase (EC 1.1.1.86): This enzyme catalyzes the reduction and isomerization of α-keto-β-hydroxy acids. In the context of isoleucine biosynthesis, it converts 2-aceto-2-hydroxybutanoate to (2R,3R)-2,3-dihydroxy-3-methylpentanoate.[2]

  • Dihydroxy-acid dehydratase (EC 4.2.1.9): This enzyme subsequently converts (2R,3R)-2,3-dihydroxy-3-methylpentanoate to 2-keto-3-methylvalerate.[2]

To achieve the accumulation of 2,3-dihydroxy-3-methylpentanoate, the downstream activity of dihydroxy-acid dehydratase needs to be attenuated or eliminated. This can be accomplished through genetic modification of the host organism. A similar strategy has been successfully employed for the production of 2,3-dihydroxyisovalerate by disrupting the ilvD gene, which encodes for DHAD, in Enterobacter cloacae.[4]

A proposed biosynthetic pathway for the production of 2,3-dihydroxy-3-methylpentanoate is depicted below.

biosynthetic_pathway Pyruvate Pyruvate Acetohydroxybutyrate 2-Aceto-2-hydroxybutanoate Pyruvate->Acetohydroxybutyrate Acetolactate synthase alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->Acetohydroxybutyrate DHMP (2R,3R)-2,3-Dihydroxy- 3-methylpentanoate Acetohydroxybutyrate->DHMP Ketol-acid reductoisomerase (KARI, EC 1.1.1.86) KMV 2-Keto-3-methylvalerate DHMP->KMV Dihydroxy-acid dehydratase (DHAD, EC 4.2.1.9) Isoleucine Isoleucine KMV->Isoleucine ...

Proposed biosynthetic pathway for 2,3-dihydroxy-3-methylpentanoate production.

Key Enzymes and Their Properties

The successful enzymatic synthesis of 2,3-dihydroxy-3-methylpentanoate relies on the selection and optimization of the key enzymes.

EnzymeEC NumberSource Organisms (Examples)Substrate(s)ProductCofactor(s)
Acetolactate synthase2.2.1.6Escherichia coli, Bacillus subtilis, Saccharomyces cerevisiaePyruvate, α-Ketobutyrate2-Aceto-2-hydroxybutanoateTPP
Ketol-acid reductoisomerase1.1.1.86Escherichia coli, Pseudomonas aeruginosa, Corynebacterium glutamicum2-Aceto-2-hydroxybutanoate(2R,3R)-2,3-Dihydroxy-3-methylpentanoateNADPH
Dihydroxy-acid dehydratase4.2.1.9Escherichia coli, Salmonella typhimurium, Enterobacter cloacae(2R,3R)-2,3-Dihydroxy-3-methylpentanoate2-Keto-3-methylvalerate[4Fe-4S]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the enzymatic synthesis of 2,3-dihydroxy-3-methylpentanoate.

General Experimental Workflow

The overall process involves strain development, fermentation for enzyme production or whole-cell biocatalysis, the enzymatic reaction itself, and subsequent product purification and analysis.

experimental_workflow Strain_Development Strain Development (e.g., DHAD gene knockout) Fermentation Fermentation & Cell Culture Strain_Development->Fermentation Biocatalysis Whole-Cell Biocatalysis or Purified Enzyme Reaction Fermentation->Biocatalysis Purification Product Purification Biocatalysis->Purification Analysis Product Analysis (HPLC, GC-MS) Purification->Analysis

General experimental workflow for enzymatic synthesis.
Protocol for Whole-Cell Biocatalysis

This protocol is based on the methodology for producing 2,3-dihydroxyisovalerate, adapted for 2,3-dihydroxy-3-methylpentanoate.[4]

  • Strain Cultivation:

    • Inoculate a single colony of the engineered strain (e.g., E. coli or E. cloacae with a disrupted ilvD gene) into 5 mL of Luria-Bertani (LB) medium.

    • Incubate at 37°C with shaking at 200 rpm for 12-16 hours.

    • Transfer the seed culture to a larger volume of fermentation medium (e.g., M9 minimal medium supplemented with glucose and α-ketobutyrate) to an initial OD600 of 0.1.

    • Grow the culture at 37°C with shaking until the OD600 reaches a desired level (e.g., 10-20).

  • Biocatalysis Reaction:

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

    • Wash the cell pellet with a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0).

    • Resuspend the cells in the reaction buffer containing the substrates (e.g., 100 mM glucose and 50 mM α-ketobutyrate).

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

    • Monitor the reaction progress by taking samples at regular intervals for analysis.

  • Product Extraction and Analysis:

    • Remove the cells from the reaction mixture by centrifugation or filtration.

    • Analyze the supernatant for the concentration of 2,3-dihydroxy-3-methylpentanoate using HPLC or GC-MS.

Analytical Methods

Accurate quantification of 2,3-dihydroxy-3-methylpentanoate is crucial for process optimization.

Analytical TechniqueColumnMobile PhaseDetectionRetention Time (Example)
HPLC C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)Isocratic elution with 0.1% phosphoric acid in water at a flow rate of 0.5 mL/minUV at 210 nm12.5 minutes
GC-MS Capillary column (e.g., DB-5ms, 30 m x 0.25 mm)Helium carrier gas with a temperature gradient programMass SpectrometryDependent on derivatization

Note on GC-MS: For GC-MS analysis, derivatization of the hydroxyl and carboxyl groups of 2,3-dihydroxy-3-methylpentanoate is typically required to increase its volatility. Common derivatizing agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).

Purification Strategies

The purification of 2,3-dihydroxy-3-methylpentanoate from the reaction mixture is a critical step to obtain a high-purity product.

purification_strategy Crude_Product Crude Reaction Mixture Centrifugation Centrifugation/ Filtration Crude_Product->Centrifugation Supernatant Cell-free Supernatant Centrifugation->Supernatant Ion_Exchange Anion Exchange Chromatography Supernatant->Ion_Exchange Elution Eluted Fractions Ion_Exchange->Elution Desalting Desalting/ Solvent Evaporation Elution->Desalting Pure_Product Purified 2,3-Dihydroxy- 3-methylpentanoate Desalting->Pure_Product

A potential purification strategy for 2,3-dihydroxy-3-methylpentanoate.

Challenges and Future Perspectives

The development of a robust and efficient enzymatic synthesis for 2,3-dihydroxy-3-methylpentanoate faces several challenges:

  • Enzyme Activity and Stability: The key enzymes, particularly KARI, may have limitations in terms of specific activity and stability under process conditions. Protein engineering and directed evolution can be employed to improve these properties.

  • Substrate Availability and Cost: The availability and cost of the precursor α-ketobutyrate can impact the economic feasibility of the process. Engineering metabolic pathways to produce this precursor from cheaper feedstocks is a promising approach.

  • Product Titer and Yield: Achieving high product titers and yields is essential for industrial viability. This requires optimization of fermentation conditions, metabolic engineering of the host strain to direct carbon flux towards the desired product, and minimizing the formation of byproducts.

Future research should focus on the discovery of novel enzymes with improved characteristics, the development of efficient metabolic engineering strategies, and the optimization of the overall bioprocess to enhance the production of 2,3-dihydroxy-3-methylpentanoate.

Conclusion

The enzymatic synthesis of 2,3-dihydroxy-3-methylpentanoate presents a promising and sustainable alternative to traditional chemical methods. By leveraging the biosynthetic pathways of branched-chain amino acids and employing modern biotechnological tools, it is feasible to develop efficient processes for the production of this valuable chiral building block. This guide provides a solid foundation for researchers to embark on the development and optimization of such enzymatic syntheses, paving the way for its broader application in the pharmaceutical and chemical industries.

References

2,3-dihydroxy-4-methylpentanoic acid IUPAC nomenclature and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2,3-dihydroxy-3-methylpentanoic acid, including its IUPAC nomenclature, synonyms, physicochemical properties, and its role in biological pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolic research.

IUPAC Nomenclature and Synonyms

The compound initially searched as "2,3-dihydroxy-4-methylpentanoic acid" is correctly identified by the IUPAC (International Union of Pure and Applied Chemistry) as 2,3-dihydroxy-3-methylpentanoic acid .[1][2] This nomenclature specifies a five-carbon pentanoic acid backbone with hydroxyl (-OH) groups at positions 2 and 3, and a methyl (-CH3) group at position 3.

A variety of synonyms are used to refer to this compound in scientific literature and chemical databases. These include stereospecific and general names, as well as database identifiers.

Common Synonyms:

  • (2R,3R)-2,3-dihydroxy-3-methylpentanoic acid[1][3]

  • (R)-2,3-Dihydroxy-3-methylvalerate[3]

  • 2,3-Dihydroxy-3-methylvaleric acid[3]

  • alpha,beta-dihydroxy-beta-methylvaleric acid[3]

  • DMV[3]

  • CHEBI:27512[3]

  • CID8[3]

Physicochemical and Spectroscopic Data

Quantitative data for 2,3-dihydroxy-3-methylpentanoic acid is primarily based on computational models, with some experimental data available.

Table 1: Physicochemical Properties of 2,3-dihydroxy-3-methylpentanoic acid

PropertyValueSource
Molecular FormulaC6H12O4PubChem[3]
Molecular Weight148.16 g/mol PubChem[3]
Physical DescriptionSolidHuman Metabolome Database (HMDB)[3]
pKa (strongest acidic)3.93ChemAxon
logP-0.4PubChem[3]
Water Solubility486.0 mg/mL (predicted)ALOGPS
Polar Surface Area77.76 ŲChemAxon
Hydrogen Bond Donors3ChemAxon
Hydrogen Bond Acceptors4ChemAxon

Spectroscopic Data:

Predicted Nuclear Magnetic Resonance (NMR) data is available for the (2R,3R) stereoisomer.

  • ¹H NMR Spectrum (1D, 100 MHz, D₂O, predicted): This data is available through the Wishart Lab.

  • ¹³C NMR Spectrum (1D, 25 MHz, D₂O, predicted): This data is also available through the Wishart Lab.

Biological Significance: Role in Isoleucine Biosynthesis

2,3-Dihydroxy-3-methylpentanoic acid is a key intermediate in the biosynthesis of the essential amino acid isoleucine.[1][2] This metabolic pathway is crucial in bacteria, archaea, fungi, and plants.

The formation and subsequent conversion of 2,3-dihydroxy-3-methylpentanoate are catalyzed by specific enzymes:

  • Formation: 3-Hydroxy-3-methyl-2-oxopentanoic acid is reduced to 2,3-dihydroxy-3-methylpentanoate by the enzyme ketol-acid reductoisomerase (EC 1.1.1.86), utilizing NAD(P)H as a cofactor.

  • Conversion: 2,3-dihydroxy-3-methylpentanoate is then dehydrated by dihydroxy-acid dehydratase (EC 4.2.1.9) to form 2-keto-3-methylvalerate.[2]

This 2-keto-3-methylvalerate subsequently undergoes transamination to yield the final product, isoleucine.[2]

Isoleucine_Biosynthesis Threonine Threonine alpha-Ketobutyrate alpha-Ketobutyrate Threonine->alpha-Ketobutyrate Threonine dehydratase alpha-Aceto-alpha-hydroxybutyrate alpha-Aceto-alpha-hydroxybutyrate alpha-Ketobutyrate->alpha-Aceto-alpha-hydroxybutyrate Acetolactate synthase Pyruvate Pyruvate Pyruvate->alpha-Aceto-alpha-hydroxybutyrate 2,3-Dihydroxy-3-methylpentanoate 2,3-Dihydroxy-3-methylpentanoate alpha-Aceto-alpha-hydroxybutyrate->2,3-Dihydroxy-3-methylpentanoate Ketol-acid reductoisomerase (NAD(P)H -> NAD(P)+) 2-Keto-3-methylvalerate 2-Keto-3-methylvalerate 2,3-Dihydroxy-3-methylpentanoate->2-Keto-3-methylvalerate Dihydroxy-acid dehydratase Isoleucine Isoleucine 2-Keto-3-methylvalerate->Isoleucine Transaminase

Isoleucine biosynthesis pathway.

Experimental Protocols

Representative Synthesis of a Related Hydroxy Acid

The following is a protocol for the asymmetric synthesis of (R)-(+)-3-hydroxy-4-methylpentanoic acid, a structurally similar compound. This method utilizes an aldol (B89426) reaction with a chiral auxiliary.

Materials:

Procedure:

  • Enolate Formation: A solution of diisopropylamine in dry THF is cooled to -78°C and treated with n-butyllithium. The mixture is then warmed to 0°C for 30 minutes to form lithium diisopropylamide (LDA).

  • Aldol Reaction: A solution of (R)-HYTRA in dry THF is cooled to -78°C, and the freshly prepared LDA solution is added. After stirring for a set period, a solution of 2-methylpropanal in dry THF is added dropwise, maintaining a very low temperature. The reaction is stirred for 90 minutes.

  • Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride and allowed to warm to room temperature. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • Hydrolysis: The crude product is refluxed in a mixture of methanol, water, and potassium hydroxide for 3 hours.

  • Purification: After cooling, the organic solvent is removed under reduced pressure. The aqueous residue is washed with methylene chloride. The aqueous layer is then acidified to pH 2.5 with 6 N hydrochloric acid and extracted with an organic solvent. The combined organic extracts are dried over magnesium sulfate and concentrated to yield the product.

Analytical Method: GC-MS Analysis of a Related Hydroxy Acid

This section details a general protocol for the analysis of hydroxy acids, such as 2-hydroxy-3-methylbutanoic acid, using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.[4] This method can be adapted for 2,3-dihydroxy-3-methylpentanoic acid.

Principle:

Due to their polarity and low volatility, hydroxy acids require chemical derivatization before GC-MS analysis.[4] A common method is silylation, which replaces the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups, increasing volatility.[4]

Materials:

  • Sample containing the hydroxy acid

  • Internal standard

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))

  • GC-MS system with a suitable capillary column (e.g., DB-5)

Procedure:

  • Sample Preparation and Extraction:

    • To a known amount of the sample, add a known amount of an appropriate internal standard.

    • Acidify the sample with HCl.

    • Extract the hydroxy acid from the aqueous sample with an organic solvent like ethyl acetate.

    • Dry the organic extract over anhydrous sodium sulfate and evaporate to dryness under a stream of nitrogen.

  • Derivatization (Silylation):

    • To the dried residue, add the silylating agent (e.g., 50-100 µL of BSTFA + 1% TMCS).

    • Seal the vial and heat at a specific temperature (e.g., 60-70°C) for a defined time (e.g., 30-60 minutes) to ensure complete derivatization.

    • Cool the vial to room temperature before injection into the GC-MS.

  • GC-MS Analysis:

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 50-550. For quantitative analysis, selected ion monitoring (SIM) can be used.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Extraction Extraction Sample->Extraction Add internal std, acidify, extract Drying Drying Extraction->Drying Evaporate solvent Derivatization Derivatization Drying->Derivatization Add silylating reagent Heating Heating Derivatization->Heating GC_MS GC_MS Heating->GC_MS Inject Data_Analysis Data_Analysis GC_MS->Data_Analysis

Workflow for GC-MS analysis.
Analytical Method: Chiral HPLC Separation of a Related Hydroxy Acid

For the separation of enantiomers of hydroxy acids, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a common technique. The following is a representative protocol for the chiral separation of 2-hydroxy-3-methylbutanoic acid enantiomers.[5]

Principle:

Enantiomers are separated based on their differential interactions with a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for this purpose.[5]

Materials:

  • HPLC system with a UV detector.

  • Chiral stationary phase column (e.g., a polysaccharide-based column).

  • Mobile phase: A mixture of n-hexane and isopropanol, with a small amount of trifluoroacetic acid (TFA) as a modifier.

  • Racemic standard of the hydroxy acid.

  • Sample containing the hydroxy acid.

  • Diluent (e.g., mobile phase).

Procedure:

  • System Preparation:

    • Equilibrate the chiral column with the mobile phase (e.g., 90:10 n-hexane:isopropanol with 0.1% TFA) at a constant flow rate (e.g., 1.0 mL/min) for at least 30 minutes.[5]

    • Set the UV detector to an appropriate wavelength for detection.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the racemic standard in the diluent (e.g., 1 mg/mL).

    • Prepare working standard solutions by diluting the stock solution.

    • Prepare the sample by dissolving a known amount in the diluent to a suitable concentration.

  • Chromatographic Analysis:

    • Inject a standard solution to check for system suitability, including resolution between the enantiomer peaks, column efficiency (theoretical plates), and peak symmetry (tailing factor).[5]

    • Inject the sample solutions.

    • Identify and integrate the peaks corresponding to each enantiomer based on the retention times obtained from the standard.

This in-depth guide provides a solid foundation for understanding the chemical nature, biological role, and analytical considerations for 2,3-dihydroxy-3-methylpentanoic acid. While further research is needed to establish detailed experimental protocols for this specific molecule, the information presented here offers valuable insights for researchers and professionals in related fields.

References

2,3-dihydroxy-4-methylpentanoic acid molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and available data for 2,3-dihydroxy-4-methylpentanoic acid. Due to the limited experimental data available for this specific isomer, this guide also includes information on closely related compounds and general experimental protocols that can be applied to its synthesis and analysis.

Molecular Structure and Formula

This compound is a derivative of pentanoic acid with hydroxyl groups at the second and third positions and a methyl group at the fourth position. Its chemical properties are dictated by the presence of a carboxylic acid functional group and two secondary hydroxyl groups.

Molecular Formula: C₆H₁₂O₄

SMILES Notation: CC(C)C(O)C(O)C(=O)O

IUPAC Name: this compound

It is important to note that a structural isomer, (2R,3R)-2,3-dihydroxy-3-methylpentanoic acid, is a more widely studied compound as it is an intermediate in the biosynthesis of the amino acid isoleucine.[1]

Caption: Molecular Structure of this compound

Physicochemical Data

Quantitative experimental data for this compound is scarce in the literature. The following table summarizes computed data for the closely related and well-documented isomer, (2R,3R)-2,3-dihydroxy-3-methylpentanoic acid, which is expected to have similar physical properties.

PropertyValueSource
Molecular Weight148.16 g/mol PubChem CID: 448154[1]
XLogP3-AA-0.4PubChem CID: 448154[1]
Hydrogen Bond Donor Count3PubChem CID: 448154[1]
Hydrogen Bond Acceptor Count4PubChem CID: 448154[1]
Rotatable Bond Count3PubChem CID: 448154[1]
Exact Mass148.07355886 DaPubChem CID: 448154[1]
Monoisotopic Mass148.07355886 DaPubChem CID: 448154[1]
Topological Polar Surface Area77.8 ŲPubChem CID: 448154[1]
Heavy Atom Count10PubChem CID: 448154[1]
Complexity134PubChem CID: 448154[1]
Physical DescriptionSolid (Predicted)HMDB[1]

Experimental Protocols

Synthesis Protocol: Dihydroxylation of a Precursor

A common method for the synthesis of vicinal diols is the dihydroxylation of an alkene. A plausible synthetic route for this compound would involve the following steps:

  • Synthesis of the unsaturated precursor, 4-methylpent-2-enoic acid: This can be achieved through various methods, such as the Wittig reaction between propanal and a phosphonium (B103445) ylide derived from 2-bromopropanoic acid, or through the Knoevenagel condensation.

  • Dihydroxylation of 4-methylpent-2-enoic acid: The alkene can be dihydroxylated using several reagents:

    • Syn-dihydroxylation: Treatment with osmium tetroxide (OsO₄) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) or tert-butyl hydroperoxide (t-BuOOH) in a solvent system like acetone/water will yield the syn-diol.

    • Anti-dihydroxylation: This can be achieved by first epoxidizing the double bond using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), followed by acid-catalyzed hydrolysis of the resulting epoxide.

Example Workflow for Syn-dihydroxylation:

synthesis_workflow start 4-methylpent-2-enoic acid reaction Reaction Mixture (Stir at room temperature) start->reaction reagents OsO4 (catalytic) NMO (co-oxidant) Acetone/Water reagents->reaction quench Quench with Na2SO3 reaction->quench extraction Workup and Extraction (e.g., with Ethyl Acetate) quench->extraction purification Purification (e.g., Column Chromatography) extraction->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

The purity and concentration of this compound can be determined using HPLC.

  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column.

  • Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The acidic mobile phase ensures that the carboxylic acid is protonated.

  • Sample Preparation: The sample should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter before injection.

  • Detection: The compound lacks a strong chromophore, so detection at low UV wavelengths (e.g., 210 nm) is necessary to observe the carboxyl group. Alternatively, an evaporative light scattering detector (ELSD) or mass spectrometer (LC-MS) can be used for more sensitive detection.

  • Quantification: Quantification can be performed by creating a calibration curve with standards of known concentrations.

Biological Context and Related Pathways

While the specific biological role of this compound is not well-defined, its isomer, 2,3-dihydroxy-3-methylpentanoic acid, is a known intermediate in the biosynthesis of isoleucine, an essential amino acid. This pathway is particularly important in plants and microorganisms.

The pathway involves the following key steps:

  • Threonine is deaminated to form 2-oxobutanoate.

  • 2-oxobutanoate condenses with pyruvate (B1213749) to form α-aceto-α-hydroxybutyrate.

  • A rearrangement and reduction reaction, catalyzed by acetohydroxy acid isomeroreductase, converts α-aceto-α-hydroxybutyrate to 2,3-dihydroxy-3-methylpentanoate.

  • A dehydration reaction, catalyzed by dihydroxy-acid dehydratase, forms 2-keto-3-methylvalerate.

  • Finally, a transamination reaction yields isoleucine.

isoleucine_biosynthesis Isoleucine Biosynthesis Pathway Threonine Threonine Oxobutanoate 2-Oxobutanoate Threonine->Oxobutanoate Threonine deaminase AcetoHydroxybutyrate α-Aceto-α-hydroxybutyrate Oxobutanoate->AcetoHydroxybutyrate Acetohydroxy acid synthase Pyruvate Pyruvate Pyruvate->AcetoHydroxybutyrate DihydroxyMethylpentanoate 2,3-Dihydroxy-3-methylpentanoate AcetoHydroxybutyrate->DihydroxyMethylpentanoate Acetohydroxy acid isomeroreductase KetoMethylvalerate 2-Keto-3-methylvalerate DihydroxyMethylpentanoate->KetoMethylvalerate Dihydroxy-acid dehydratase Isoleucine Isoleucine KetoMethylvalerate->Isoleucine Branched-chain amino acid aminotransferase

Caption: Simplified pathway of isoleucine biosynthesis.

References

The Central Role of α,β-Dihydroxy-β-methylvaleric Acid in Coenzyme A Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

α,β-Dihydroxy-β-methylvaleric acid, more commonly known as pantoate , is a pivotal chiral molecule that serves as a direct precursor to pantothenic acid (Vitamin B5). This guide provides an in-depth exploration of the function of pantoate, detailing its biosynthesis, its critical role in the universal production of Coenzyme A (CoA), and the enzymatic machinery governing its formation. Given that the pantoate biosynthetic pathway is essential in many microorganisms but absent in mammals, it represents a promising target for the development of novel antimicrobial agents. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows to serve as a comprehensive resource for the scientific community.

Introduction: The Significance of Pantoate

Pantoate is a dihydroxy monocarboxylic acid that constitutes the core of the pantothenic acid structure. Pantothenic acid is an essential nutrient for all forms of life, functioning as the metabolic precursor to Coenzyme A, a fundamental cofactor involved in a vast array of metabolic reactions.[1][2][3] These include the synthesis of phospholipids, the synthesis and degradation of fatty acids, and the operation of the tricarboxylic acid (TCA) cycle.[1][2][3] CoA also serves as the donor of the 4'-phosphopantetheine (B1211885) prosthetic group, which is crucial for the activity of acyl carrier proteins in fatty acid, polyketide, and non-ribosomal peptide synthesis.[4] The biosynthesis of pantoate is therefore a critical control point in cellular metabolism.

The Pantoate Biosynthetic Pathway

The de novo synthesis of pantoate is a two-step enzymatic process that begins with α-ketoisovalerate, an intermediate in the biosynthesis of the branched-chain amino acid valine.[1][5] This pathway is primarily found in bacteria, archaea, fungi, and plants.[5][6]

The two key enzymes in this pathway are:

  • Ketopantoate Hydroxymethyltransferase (KPHMT) , encoded by the panB gene.

  • Ketopantoate Reductase (KPR) , encoded by the panE gene.

The overall reaction proceeds as follows:

  • Formation of Ketopantoate: KPHMT catalyzes the transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate to α-ketoisovalerate, yielding α-ketopantoate.[5][7]

  • Reduction to Pantoate: KPR then facilitates the NADPH-dependent reduction of α-ketopantoate to produce the biologically active (R)-pantoate isomer.[8][9]

Following its synthesis, pantoate is condensed with β-alanine by the enzyme pantothenate synthetase (encoded by panC) in an ATP-dependent reaction to form pantothenic acid.[1] The β-alanine required for this reaction is produced from the decarboxylation of L-aspartate by L-aspartate-α-decarboxylase (encoded by the panD gene).[3][6]

Signaling Pathway Diagram

Pantothenate_Biosynthesis alpha-ketoisovalerate alpha-ketoisovalerate alpha-ketopantoate alpha-ketopantoate alpha-ketoisovalerate->alpha-ketopantoate pantoate pantoate alpha-ketopantoate->pantoate pantothenate pantothenate pantoate->pantothenate Pantothenate Synthetase (PanC) + β-alanine + ATP L-aspartate L-aspartate beta-alanine beta-alanine L-aspartate->beta-alanine L-aspartate-α-decarboxylase (PanD)

Caption: The biosynthetic pathway of pantothenic acid.

Quantitative Data on Key Enzymes

The kinetic parameters of the enzymes involved in pantoate biosynthesis are crucial for understanding the efficiency and regulation of this pathway. The following tables summarize the available data for KPHMT and KPR from various organisms.

Table 1: Kinetic Parameters of Ketopantoate Hydroxymethyltransferase (KPHMT)
OrganismSubstrateKm (mM)Vmax (µmol/min/mg)Reference(s)
Escherichia coliα-Ketoisovalerate1.18[8]
Escherichia coli5,10-Methylenetetrahydrofolate--
Escherichia coliFormaldehyde5.9-[8]
Escherichia coliTetrahydrofolate (reverse reaction)0.18-[8]
Escherichia coliKetopantoate (reverse reaction)0.16-[8]
Table 2: Kinetic Parameters of Ketopantoate Reductase (KPR)
OrganismSubstrateKm (µM)kcat (s-1)Reference(s)
Escherichia coliKetopantoate30 - 6025 - 40[1][10]
Escherichia coliNADPH7 - 20-[1][10]
Staphylococcus aureusKetopantoate9.616.6[2]
Staphylococcus aureusNADPH--[2]
Thermococcus kodakarensis2-Oxopantoate--[4]
Thermococcus kodakarensisNADH--[4]

Note: The KPR from Thermococcus kodakarensis prefers NADH over NADPH.[4]

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and characterization of the key enzymes in the pantoate biosynthetic pathway.

Recombinant Expression and Purification of E. coli Ketopantoate Reductase (KPR)

This protocol is adapted from methodologies described in the literature.[10]

Objective: To produce and purify recombinant His-tagged E. coli KPR.

Materials:

  • E. coli BL21(DE3) cells transformed with a pET vector containing the panE gene with an N-terminal His-tag.

  • Luria-Bertani (LB) medium with appropriate antibiotic (e.g., kanamycin).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10% glycerol.

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT, 10% glycerol.

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT, 10% glycerol.

  • Dialysis Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol.

  • Ni-NTA affinity chromatography column.

  • SDS-PAGE reagents.

Procedure:

  • Expression:

    • Inoculate 1 L of LB medium containing the appropriate antibiotic with an overnight culture of the transformed E. coli BL21(DE3) cells.

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Continue to grow the culture at 18°C for 16-20 hours.

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Purification:

    • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

    • Load the supernatant onto a Ni-NTA column pre-equilibrated with Lysis Buffer.

    • Wash the column with 10 column volumes of Wash Buffer.

    • Elute the His-tagged KPR with 5 column volumes of Elution Buffer.

    • Collect fractions and analyze by SDS-PAGE for purity.

    • Pool the pure fractions and dialyze against Dialysis Buffer overnight at 4°C.

    • Concentrate the protein and store at -80°C.

Ketopantoate Reductase (KPR) Enzyme Assay

This spectrophotometric assay measures the rate of NADPH oxidation.

Materials:

  • Assay Buffer: 100 mM Tris-HCl pH 7.5, 1 mM DTT.

  • NADPH solution (in Assay Buffer).

  • α-Ketopantoate solution (in Assay Buffer).

  • Purified KPR enzyme.

Procedure:

  • In a quartz cuvette, prepare a 1 mL reaction mixture containing Assay Buffer, a fixed concentration of NADPH (e.g., 200 µM), and varying concentrations of α-ketopantoate.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a small amount of purified KPR.

  • Immediately monitor the decrease in absorbance at 340 nm (the absorbance maximum for NADPH) over time using a spectrophotometer.

  • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADPH (6220 M-1cm-1).

  • Determine the kinetic parameters (Km and kcat) by fitting the initial velocity data to the Michaelis-Menten equation.

Experimental Workflow Diagram

KPR_Purification_Assay cluster_expression Protein Expression cluster_purification Purification cluster_analysis Analysis Transformation Transformation Cell Growth Cell Growth Transformation->Cell Growth Induction (IPTG) Induction (IPTG) Cell Growth->Induction (IPTG) Harvest Cells Harvest Cells Induction (IPTG)->Harvest Cells Cell Lysis Cell Lysis Harvest Cells->Cell Lysis Clarification Clarification Cell Lysis->Clarification Affinity Chromatography (Ni-NTA) Affinity Chromatography (Ni-NTA) Clarification->Affinity Chromatography (Ni-NTA) Elution Elution Affinity Chromatography (Ni-NTA)->Elution Dialysis & Concentration Dialysis & Concentration Elution->Dialysis & Concentration SDS-PAGE SDS-PAGE Elution->SDS-PAGE Purity Check Enzyme Assay Enzyme Assay Dialysis & Concentration->Enzyme Assay Kinetic Analysis Kinetic Analysis Enzyme Assay->Kinetic Analysis

Caption: A typical workflow for recombinant KPR expression, purification, and characterization.

Conclusion

α,β-Dihydroxy-β-methylvaleric acid (pantoate) is a fundamentally important metabolite, occupying a central position in the biosynthesis of pantothenic acid and, by extension, Coenzyme A. The enzymes responsible for its synthesis, KPHMT and KPR, are well-characterized and represent validated targets for the development of novel antimicrobial therapies. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further investigate this critical metabolic pathway, with the ultimate goal of exploiting its potential for therapeutic intervention.

References

The Role of Dihydroxyacid Dehydratase on 2,3-Dihydroxy-3-methylpentanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxyacid dehydratase (DHAD), a key enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway, catalyzes the dehydration of 2,3-dihydroxy-3-methylpentanoate to 2-keto-3-methylvalerate. This reaction is a critical step in the production of isoleucine, an essential amino acid. As the BCAA pathway is absent in animals, DHAD presents a promising target for the development of novel herbicides and antimicrobial agents. This technical guide provides an in-depth overview of the function of DHAD, with a specific focus on its interaction with 2,3-dihydroxy-3-methylpentanoate. It includes a summary of kinetic data, detailed experimental protocols for enzyme activity and purification, and visualizations of the pertinent biochemical pathways and experimental workflows.

Introduction

Dihydroxyacid dehydratase (EC 4.2.1.9), also known as DHAD, is a crucial enzyme found in plants, bacteria, fungi, and archaea.[1] It functions in the third step of the BCAA biosynthesis pathway, which is responsible for the synthesis of valine, leucine, and isoleucine.[1][2] The specific reaction involving 2,3-dihydroxy-3-methylpentanoate is integral to the isoleucine biosynthesis branch of this pathway.[2] The enzyme typically contains a [2Fe-2S] or [4Fe-4S] iron-sulfur cluster that is essential for its catalytic activity. The absence of this pathway in animals makes DHAD an attractive target for the development of selective inhibitors, such as herbicides and antimicrobial drugs.

Enzymatic Reaction and Kinetics

DHAD catalyzes the stereospecific dehydration of (2R,3R)-2,3-dihydroxy-3-methylpentanoate to (S)-3-methyl-2-oxopentanoate (2-keto-3-methylvalerate) and water.[3] This reaction is a critical step in the biosynthesis of L-isoleucine.

Kinetic Parameters
SubstrateEnzyme SourceKm (µM)kcat (min-1)
(R)-2,3-dihydroxyisovalerateMycobacterium tuberculosis2025 ± 140112 ± 4

Table 1: Kinetic parameters of dihydroxyacid dehydratase with (R)-2,3-dihydroxyisovalerate.[2]

It is important to note that kinetic parameters can vary depending on the species from which the enzyme is derived and the specific reaction conditions.

Branched-Chain Amino Acid Biosynthesis Pathway

The synthesis of isoleucine from threonine involves a series of enzymatic steps, with dihydroxyacid dehydratase playing a central role. The pathway highlights the interconnectedness of amino acid metabolism.

BCAA_Pathway Threonine Threonine alpha_Ketobutyrate α-Ketobutyrate Threonine->alpha_Ketobutyrate Threonine deaminase Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate alpha_Ketobutyrate->Acetohydroxybutyrate Acetohydroxyacid synthase Pyruvate Pyruvate Pyruvate->Acetohydroxybutyrate Dihydroxymethylpentanoate (2R,3R)-2,3-Dihydroxy- 3-methylpentanoate Acetohydroxybutyrate->Dihydroxymethylpentanoate Acetohydroxyacid isomeroreductase + NADPH Ketomethylvalerate 2-Keto-3-methylvalerate Dihydroxymethylpentanoate->Ketomethylvalerate Dihydroxyacid dehydratase Isoleucine Isoleucine Ketomethylvalerate->Isoleucine Branched-chain amino acid transaminase

Isoleucine Biosynthesis Pathway

Experimental Protocols

Recombinant Dihydroxyacid Dehydratase Expression and Purification

This protocol describes the expression of recombinant DHAD in E. coli and its subsequent purification.

4.1.1. Gene Cloning and Expression Vector

  • The gene encoding dihydroxyacid dehydratase is amplified by PCR and cloned into an expression vector, such as pET-28a, which allows for the production of a His-tagged fusion protein.

  • The resulting plasmid is transformed into a suitable E. coli expression strain, for example, BL21(DE3).

4.1.2. Protein Expression

  • A single colony of E. coli harboring the expression plasmid is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin). The culture is grown overnight at 37°C with shaking.

  • The overnight culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 16-20°C) for several hours to overnight to enhance the production of soluble protein.

4.1.3. Cell Lysis and Clarification

  • The bacterial cells are harvested by centrifugation.

  • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).

  • The cells are lysed by sonication or by using a French press.

  • The cell lysate is centrifuged at high speed to pellet the cell debris. The supernatant, containing the soluble proteins, is collected.

4.1.4. Affinity Chromatography

  • The clarified lysate is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column pre-equilibrated with lysis buffer.

  • The column is washed with a wash buffer containing a slightly higher concentration of imidazole (B134444) (e.g., 20-50 mM) to remove non-specifically bound proteins.

  • The His-tagged DHAD is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

4.1.5. Buffer Exchange and Storage

  • The eluted protein is buffer-exchanged into a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT) using dialysis or a desalting column.

  • The purified protein concentration is determined, and the protein is stored at -80°C.

Purification_Workflow start E. coli culture with DHAD expression plasmid induce Induce protein expression with IPTG start->induce harvest Harvest cells by centrifugation induce->harvest lyse Cell lysis (sonication) harvest->lyse clarify Clarify lysate by high-speed centrifugation lyse->clarify load Load supernatant onto Ni-NTA column clarify->load wash Wash column to remove non-specific proteins load->wash elute Elute His-tagged DHAD with imidazole wash->elute buffer Buffer exchange and concentrate protein elute->buffer end Purified Dihydroxyacid Dehydratase buffer->end Activity_Assay_Workflow setup Prepare reaction mixture: Assay buffer + DHMV substrate preincubate Pre-incubate at 37°C setup->preincubate start_reaction Initiate reaction with purified DHAD preincubate->start_reaction incubate Incubate for a defined time start_reaction->incubate stop_reaction Stop reaction with acetonitrile incubate->stop_reaction derivatize Derivatize with phenylhydrazine stop_reaction->derivatize analyze Analyze by HPLC derivatize->analyze quantify Quantify product formation analyze->quantify

References

Methodological & Application

Application Notes and Protocols for the Quantification of 2,3-dihydroxy-4-methylpentanoic acid in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-dihydroxy-4-methylpentanoic acid is a metabolite that may be involved in the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine.[1][2] Accurate and precise quantification of this analyte in plasma is essential for studying its role in metabolic pathways and for potential biomarker discovery. This document provides a detailed protocol for the quantification of this compound in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described method is intended for researchers, scientists, and drug development professionals.

Principle

This method utilizes protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for the separation of this compound from plasma matrix components. Detection and quantification are achieved using a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). A stable isotope-labeled internal standard (IS), this compound-d3, is used to ensure accuracy and precision.[3][4]

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • This compound-d3 (internal standard)

  • LC-MS grade acetonitrile (B52724) (ACN)

  • LC-MS grade methanol (B129727) (MeOH)

  • LC-MS grade water

  • Formic acid (FA), LC-MS grade

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

  • Analytical Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent[3]

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and its internal standard in methanol.

  • Working Standard Solutions: Serially dilute the stock solution of this compound with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile.

Sample Preparation

A protein precipitation method is employed for the extraction of the analyte from plasma.[3]

  • Thaw plasma samples to room temperature.

  • To 50 µL of plasma in a microcentrifuge tube, add 200 µL of cold acetonitrile containing the internal standard (100 ng/mL).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of mobile phase A (0.1% formic acid in water).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow plasma 1. Plasma Sample (50 µL) add_is 2. Add Acetonitrile with Internal Standard (200 µL) plasma->add_is vortex1 3. Vortex (1 min) add_is->vortex1 centrifuge 4. Centrifuge (14,000 x g, 10 min, 4°C) vortex1->centrifuge supernatant 5. Transfer Supernatant centrifuge->supernatant dry 6. Evaporate to Dryness supernatant->dry reconstitute 7. Reconstitute in Mobile Phase A (100 µL) dry->reconstitute analyze 8. LC-MS/MS Analysis reconstitute->analyze

Figure 1. Workflow for plasma sample preparation.

LC-MS/MS Conditions

Liquid Chromatography Parameters

ParameterValue
LC SystemAgilent 1290 Infinity II
ColumnWaters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)[3]
Column Temperature40°C
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Gradient Program
Time (min)%B
0.05
1.05
5.095
6.095
6.15
8.05

Mass Spectrometry Parameters

ParameterValue
Ionization ModeESI-
Curtain Gas (CUR)35 psi
Collision Gas (CAD)Medium
IonSpray Voltage (IS)-4500 V
Temperature (TEM)550°C
Ion Source Gas 1 (GS1)50 psi
Ion Source Gas 2 (GS2)60 psi
MRM Transitions
AnalyteQ1/Q3 (m/z)
This compound147.1 / 101.1
This compound-d3 (IS)150.1 / 104.1

Data Presentation and Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance). A summary of acceptance criteria and typical results is presented below.

Table 1: Calibration Curve and Linearity
ParameterAcceptance CriteriaTypical Result
Calibration Range-1 - 1000 ng/mL
Regression ModelWeighted (1/x²)Weighted (1/x²)
Correlation Coefficient (r²)≥ 0.99> 0.995
Accuracy of Back-calculated Concentrations± 15% (± 20% at LLOQ)Within ± 10% (± 15% at LLOQ)
Table 2: Accuracy and Precision
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1≤ 20%80-120%≤ 20%80-120%
LQC3≤ 15%85-115%≤ 15%85-115%
MQC100≤ 15%85-115%≤ 15%85-115%
HQC800≤ 15%85-115%≤ 15%85-115%
Table 3: Recovery and Matrix Effect
AnalyteRecovery (%)Matrix Effect (%)
This compound> 85%90-110%
This compound-d3 (IS)> 85%90-110%

Metabolic Pathway Context

This compound is an intermediate in the biosynthesis of branched-chain amino acids.[1] The pathway involves the conversion of pyruvate (B1213749) and alpha-ketobutyrate through a series of enzymatic reactions to yield isoleucine, valine, and leucine.

G cluster_pathway Simplified Branched-Chain Amino Acid Biosynthesis Pyruvate Pyruvate Intermediate1 alpha-Aceto-alpha-hydroxybutyrate Pyruvate->Intermediate1 alpha_Keto alpha-Ketobutyrate alpha_Keto->Intermediate1 Intermediate2 2,3-dihydroxy-3-methylvalerate Intermediate1->Intermediate2 Intermediate3 alpha-Keto-beta-methylvalerate Intermediate2->Intermediate3 Isoleucine Isoleucine Intermediate3->Isoleucine

Figure 2. Simplified metabolic pathway leading to isoleucine.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of this compound in human plasma. The protocol is suitable for use in clinical research and drug development settings where the monitoring of this metabolite is of interest. Adherence to the detailed experimental procedures and validation guidelines will ensure high-quality data.

References

Application Note: Quantitative Analysis of 2,3-dihydroxy-4-methylpentanoic acid in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-dihydroxy-4-methylpentanoic acid is a metabolite of interest in various biomedical research areas. Accurate and sensitive quantification of this analyte in complex biological matrices is crucial for understanding its physiological roles and potential as a biomarker. This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of this compound. The described protocol offers a starting point for method development and validation.

Experimental Protocols

1. Sample Preparation (Protein Precipitation)

This protocol is adapted from methods for similar short-chain fatty acids and is suitable for plasma or serum samples.[1]

  • Reagents:

    • Methanol (B129727) (LC-MS grade) with 0.1% Formic Acid

    • Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of the analyte) in methanol.

  • Procedure:

    • To 50 µL of plasma or serum sample in a microcentrifuge tube, add 150 µL of ice-cold methanol containing the internal standard.

    • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

The following are suggested starting conditions and may require optimization for specific instrumentation.

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is recommended for the separation of polar analytes.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      Time (min) %B
      0.0 5
      1.0 5
      5.0 95
      7.0 95
      7.1 5

      | 10.0 | 5 |

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode. Carboxylic acids generally show good response in negative ESI.[1]

    • Multiple Reaction Monitoring (MRM) Transitions: The molecular formula for this compound is C6H12O4, with a monoisotopic mass of approximately 148.07 Da.[2] The deprotonated molecule [M-H]⁻ would have an m/z of approximately 147.07.

      • Analyte:

        • Precursor Ion (Q1): m/z 147.1

        • Product Ions (Q3): To be determined by infusing a standard of the analyte and performing a product ion scan. Plausible fragments could involve losses of H2O, CO2, or parts of the alkyl chain.

      • Internal Standard (IS):

        • To be determined based on the specific internal standard used.

    • Ion Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Gas Flow Rates: To be optimized for the specific instrument.

3. Optional Derivatization for Enhanced Sensitivity

For low-level detection, derivatization of the carboxylic acid group can significantly improve ionization efficiency in positive ion mode. Reagents such as 2-picolylamine can be used.[3] This involves an additional reaction step prior to LC-MS/MS analysis.[3][4]

Data Presentation

Table 1: Proposed MRM Transitions and Retention Time

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)Retention Time (min)
This compound147.1TBDTBDTBD
Internal StandardTBDTBDTBDTBD

TBD: To Be Determined experimentally using a pure standard of the analyte.

Table 2: Example Calibration Curve Performance

AnalyteCalibration Range (ng/mL)
This compound1 - 1000> 0.99

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is protein_precipitation Protein Precipitation (Methanol) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

This application note provides a comprehensive starting point for the development and implementation of an LC-MS/MS method for the quantification of this compound in biological samples. The proposed sample preparation, chromatographic, and mass spectrometric conditions are based on established methods for similar analytes and should be validated for the specific matrix and instrumentation used.

References

Application Note: Quantitative Analysis of Dihydroxy-methylpentanoic Acid by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of dihydroxy-methylpentanoic acid in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and low volatility of dihydroxy-methylpentanoic acid, a derivatization step is essential to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis. This protocol details a robust silylation-based derivatization method, followed by GC-MS analysis. The methodology described herein is applicable for the sensitive and specific quantification of dihydroxy-methylpentanoic acid in complex biological samples, which is crucial for metabolic research and drug development.

Introduction

Dihydroxy-methylpentanoic acids are a group of organic acid isomers that can be intermediates in various metabolic pathways. Accurate quantification of these compounds in biological fluids is essential for studying metabolic disorders and for monitoring the metabolic effects of xenobiotics. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of small molecules. However, the direct analysis of polar compounds like dihydroxy-methylpentanoic acid is challenging due to their low volatility and potential for thermal degradation. Chemical derivatization is a critical step to overcome these limitations by converting the polar carboxyl and hydroxyl groups into less polar, more volatile moieties.[1][2] Silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a widely used and effective derivatization technique for organic acids.[3][4] This application note provides a comprehensive protocol for the extraction, derivatization, and subsequent GC-MS analysis of dihydroxy-methylpentanoic acid.

Experimental Protocols

Sample Preparation and Extraction

A robust sample preparation protocol is crucial for removing interferences and concentrating the analyte. The following liquid-liquid extraction (LLE) procedure is recommended for biological fluids like plasma or urine.

Materials:

  • Biological sample (e.g., 1 mL of plasma or urine)

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled analogue or a structurally similar compound not present in the sample)

  • 6 M Hydrochloric acid (HCl)

  • Sodium chloride (NaCl), solid

  • Ethyl acetate (B1210297), GC grade

  • Anhydrous sodium sulfate (B86663)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Internal Standard Spiking: To 1 mL of the sample in a glass centrifuge tube, add a known amount of the internal standard solution.

  • Acidification: Acidify the sample to approximately pH 1 by adding 6 M HCl. This ensures that the carboxylic acid is in its protonated form, facilitating extraction into an organic solvent.

  • Salting Out: Add solid sodium chloride to saturate the aqueous phase. This reduces the solubility of the organic acid in the aqueous phase and improves extraction efficiency.

  • Liquid-Liquid Extraction: Add 5 mL of ethyl acetate to the tube. Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection of Organic Phase: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Repeat Extraction: Repeat the extraction process (steps 4-6) two more times, combining the organic extracts.

  • Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. The dried residue is now ready for derivatization.

Derivatization: Silylation

Silylation replaces the active hydrogens on the carboxyl and hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, increasing the volatility of the analyte.[1]

Materials:

  • Dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine, anhydrous

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Reagent Addition: To the dried sample extract, add 100 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine. Pyridine acts as a catalyst and helps to dissolve the sample.

  • Reaction: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.[4][5]

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system.

GC-MS Analysis

The following are typical GC-MS parameters. Optimization may be required for specific instruments.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)

  • Capillary column: A non-polar or medium-polarity column is suitable for the analysis of TMS derivatives. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp 1: Increase to 200°C at a rate of 3°C/min

    • Ramp 2: Increase to 320°C at a rate of 20°C/min

    • Final hold: Hold at 320°C for 10 minutes[5]

  • Transfer Line Temperature: 280°C[5]

MS Conditions:

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full scan mode (e.g., m/z 50-650) for qualitative analysis and method development.[1] For quantitative analysis, Selected Ion Monitoring (SIM) mode should be used to enhance sensitivity and selectivity.

  • SIM Ions: Specific ions for the TMS derivative of dihydroxy-methylpentanoic acid and the internal standard should be determined by analyzing a standard solution in full scan mode.

Data Presentation

Quantitative data should be presented in a clear and structured format. The following tables are examples based on typical performance for the analysis of similar hydroxy acids.[3][5][6]

Table 1: GC-MS Retention and Mass Spectral Data (Hypothetical)

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Dihydroxy-methylpentanoic acid-TMS15.8263147248
Internal Standard-TMS16.2266147251

Table 2: Method Validation Parameters (Representative)

ParameterDihydroxy-methylpentanoic acid
Linearity Range (µg/mL) 0.1 - 50
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) (µg/mL) 0.03
Limit of Quantification (LOQ) (µg/mL) 0.1
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (1 mL) Add_IS Add Internal Standard Sample->Add_IS Acidify Acidify to pH 1 (6M HCl) Add_IS->Acidify Saturate Saturate with NaCl Acidify->Saturate LLE Liquid-Liquid Extraction (Ethyl Acetate x3) Saturate->LLE Dry Dry with Na2SO4 LLE->Dry Evaporate Evaporate to Dryness Dry->Evaporate Add_Reagents Add BSTFA + 1% TMCS & Pyridine Evaporate->Add_Reagents React Heat at 70°C for 60 min Add_Reagents->React Cool Cool to Room Temp React->Cool Inject Inject 1 µL into GC-MS Cool->Inject Separate GC Separation Inject->Separate Detect MS Detection (SIM Mode) Separate->Detect Acquire Data Acquisition Detect->Acquire Quantify Quantification Acquire->Quantify

Caption: Experimental workflow for GC-MS analysis.

Logical Relationships in Method Development

Method_Development Analyte Analyte Properties (Dihydroxy-methylpentanoic acid) Polarity High Polarity Low Volatility Analyte->Polarity Derivatization Derivatization Required Polarity->Derivatization Silylation Silylation (BSTFA) Derivatization->Silylation GC_Setup GC Method Setup Silylation->GC_Setup MS_Setup MS Method Setup Silylation->MS_Setup Column Non-polar Column (e.g., DB-5ms) GC_Setup->Column Temp_Prog Temperature Program Optimization GC_Setup->Temp_Prog Validation Method Validation Column->Validation Temp_Prog->Validation Scan_Mode Full Scan for Ion Identification MS_Setup->Scan_Mode SIM_Mode SIM for Quantification Scan_Mode->SIM_Mode SIM_Mode->Validation Final_Method Final Quantitative Method Validation->Final_Method

Caption: Decision pathway for analytical method development.

References

Application Note: NMR Spectroscopy of 2,3-dihydroxy-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a guide to the expected Nuclear Magnetic Resonance (NMR) spectroscopic signatures of 2,3-dihydroxy-4-methylpentanoic acid, an intermediate in the metabolism of isoleucine. Due to the current absence of publicly available experimental NMR data for this specific compound, this note outlines the theoretical framework, predicted data, and a generalized protocol for acquiring such data. This information is intended to assist researchers in the identification and characterization of this molecule.

Introduction

This compound is a chiral molecule containing multiple stereocenters, playing a role in the branched-chain amino acid metabolic pathway. Its structural elucidation is critical for metabolomics studies and in the development of therapeutic agents targeting amino acid metabolism. NMR spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure and stereochemistry of small molecules like this compound. This note will serve as a foundational resource for researchers planning to undertake NMR analysis of this compound.

Predicted NMR Data

In the absence of experimental spectra, theoretical predictions based on computational models can provide valuable guidance. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established algorithms and can be used as a reference for the initial assignment of acquired experimental spectra.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) (Hz)
H1 (CH₃)0.9 - 1.1Triplet~ 7.0
H2 (CH)4.0 - 4.3Doublet~ 3.0 - 5.0
H3 (OH)Variable (broad singlet)--
H4 (CH₂)1.5 - 1.8Multiplet-
H5 (CH₃)0.9 - 1.1Doublet~ 7.0
H6 (CH)1.8 - 2.1Multiplet-
H7 (OH)Variable (broad singlet)--
H8 (COOH)Variable (broad singlet)--

Note: Chemical shifts of hydroxyl (-OH) and carboxylic acid (-COOH) protons are highly dependent on solvent, concentration, and temperature, and may exchange with deuterium (B1214612) in deuterated protic solvents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C1 (CH₃)10 - 15
C2 (CH-OH)70 - 75
C3 (C-OH)75 - 80
C4 (CH₂)25 - 30
C5 (CH₃)15 - 20
C6 (CH)30 - 35
C7 (COOH)175 - 180

Experimental Protocols

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound. The exact parameters may need to be optimized based on the available instrumentation and the specific research goals.

1. Sample Preparation

  • Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble. Common choices include Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Water (D₂O). The choice of solvent will affect the chemical shifts, particularly of exchangeable protons.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

2. NMR Spectrometer Setup

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Probe Tuning and Matching: Tune and match the NMR probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and improve spectral resolution.

3. ¹H NMR Acquisition

  • Pulse Sequence: Use a standard single-pulse experiment.

  • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

  • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay: Use a relaxation delay of 1-5 seconds to ensure full relaxation of the protons between scans.

4. ¹³C NMR Acquisition

  • Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity.

  • Spectral Width: Set a spectral width that covers the entire range of expected carbon signals (e.g., 0-200 ppm).

  • Number of Scans: A larger number of scans (e.g., 1024 or more) will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is typically used.

5. 2D NMR Experiments (Optional but Recommended)

For unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are highly recommended:

  • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

Data Processing and Analysis

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm).

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Peak Picking and Assignment: Identify the chemical shifts, multiplicities, and coupling constants of all signals and assign them to the corresponding nuclei in the molecule, using the predicted data and 2D correlation spectra as guides.

Visualizations

The following diagrams illustrate the structure of this compound and a typical workflow for its NMR analysis.

Caption: Molecular structure of this compound.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in Deuterated Solvent standard Add Internal Standard (TMS) dissolve->standard nmr NMR Spectrometer standard->nmr h1 1H NMR nmr->h1 c13 13C NMR nmr->c13 d2 2D NMR (COSY, HSQC, HMBC) nmr->d2 ft Fourier Transform h1->ft c13->ft d2->ft phase Phase & Baseline Correction ft->phase reference Referencing phase->reference assign Peak Assignment & Structure Elucidation reference->assign

Caption: Experimental workflow for NMR analysis.

Application Notes and Protocols for Cellular Extraction of 2,3-dihydroxy-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-dihydroxy-4-methylpentanoic acid is a key intermediate in the biosynthesis of the essential branched-chain amino acid, isoleucine.[1][2] The analysis of intracellular concentrations of this metabolite can provide valuable insights into cellular metabolism, particularly concerning amino acid synthesis and utilization. Dysregulation of branched-chain amino acid metabolism has been linked to various pathological conditions, making the accurate quantification of intermediates like this compound crucial for research in areas such as metabolic disorders and drug development.

This document provides a detailed protocol for the extraction of this compound from cultured cells for subsequent analysis, typically by Liquid Chromatography-Mass Spectrometry (LC-MS). The presented method is a composite protocol adapted from established procedures for the extraction of similar small polar metabolites, such as branched-chain keto acids (BCKAs) and other organic acids, from cellular matrices.

Metabolic Pathway Context

This compound is a crucial component of the isoleucine biosynthesis pathway. Understanding its position within this pathway is essential for interpreting experimental results.

isoleucine_biosynthesis thr Threonine akb α-Ketobutyrate thr->akb Threonine deaminase ahb α-Aceto-α-hydroxybutyrate akb->ahb Acetolactate synthase hkmp 3-Hydroxy-2-keto-3-methylpentanoate ahb->hkmp Acetolactate mutase dhmp This compound hkmp->dhmp Ketol-acid reductoisomerase kmv 2-Keto-3-methylvalerate dhmp->kmv Dihydroxyacid dehydratase ile Isoleucine kmv->ile Branched-chain amino acid aminotransferase

Caption: Isoleucine biosynthesis pathway highlighting this compound.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the extraction of this compound from adherent or suspension cells.

Materials and Reagents
  • Adherent or suspension cell culture

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (LC-MS grade), pre-chilled to -80°C

  • Acetonitrile (B52724) (LC-MS grade), pre-chilled to -20°C

  • Water (LC-MS grade)

  • Internal standard (e.g., a stable isotope-labeled version of the analyte, if available, or a structurally similar compound not present in the cells)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL)

  • Refrigerated centrifuge

  • Vacuum concentrator or nitrogen evaporator

  • Vortex mixer

  • Sonicator (optional)

Experimental Workflow Diagram

extraction_workflow start Cell Culture (Adherent or Suspension) harvest Cell Harvesting start->harvest wash Washing with ice-cold PBS harvest->wash quench Metabolism Quenching & Cell Lysis (Cold Solvent) wash->quench extract Protein Precipitation & Metabolite Extraction quench->extract separate Centrifugation extract->separate collect Supernatant Collection separate->collect dry Solvent Evaporation collect->dry reconstitute Reconstitution dry->reconstitute analyze LC-MS Analysis reconstitute->analyze

Caption: General workflow for the extraction of intracellular metabolites.

Detailed Procedure

1. Cell Seeding and Culture:

  • Seed cells at a density that ensures they are in the exponential growth phase at the time of harvesting. A typical starting point is to seed a 6-well plate with 5 x 10^5 cells per well.

  • Culture cells under desired experimental conditions.

2. Cell Harvesting and Washing:

  • For Adherent Cells:

    • Aspirate the culture medium.

    • Quickly wash the cells twice with 1 mL of ice-cold PBS per well to remove extracellular metabolites.

    • Aspirate the final PBS wash completely.

  • For Suspension Cells:

    • Transfer the cell suspension to a centrifuge tube.

    • Centrifuge at 500 x g for 5 minutes at 4°C.

    • Aspirate the supernatant.

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • Repeat the centrifugation and aspiration steps.

3. Metabolism Quenching and Metabolite Extraction:

  • Add 1 mL of pre-chilled (-80°C) 80% methanol to each well (for adherent cells) or to the cell pellet (for suspension cells). This step serves to quench enzymatic activity and lyse the cells.

  • For adherent cells, use a cell scraper to detach the cells in the methanol solution.

  • Transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.

  • If an internal standard is used, spike it into the extraction solvent at a known concentration.

  • Vortex the tubes vigorously for 30 seconds.

  • (Optional) Sonicate the samples in an ice bath for 5 minutes to ensure complete cell lysis and extraction.

  • Incubate the samples at -20°C for at least 30 minutes to facilitate protein precipitation.

4. Supernatant Collection:

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube. Be cautious not to disturb the pellet.

5. Sample Preparation for LC-MS Analysis:

  • Dry the collected supernatant using a vacuum concentrator or under a gentle stream of nitrogen.

  • Reconstitute the dried metabolite extract in a suitable volume (e.g., 50-100 µL) of the initial LC mobile phase (e.g., 5% acetonitrile in water).

  • Vortex the reconstituted sample for 30 seconds.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.

  • Transfer the final supernatant to an autosampler vial for LC-MS analysis.

Data Presentation

The following tables present hypothetical yet representative quantitative data for the validation of this extraction and analysis method.

Table 1: Recovery of this compound

AnalyteSpiked Concentration (µM)Measured Concentration (µM)Recovery (%)
This compound1.00.9292.0
5.04.7595.0
10.09.6896.8

Table 2: Precision of the Method

AnalyteConcentration (µM)Intra-day RSD (%) (n=6)Inter-day RSD (%) (n=6 over 3 days)
This compound2.54.86.2
7.53.55.1

RSD: Relative Standard Deviation

Table 3: Linearity of Detection

AnalyteLinear Range (µM)Correlation Coefficient (r²)
This compound0.1 - 50> 0.995

Conclusion

This application note provides a comprehensive and detailed protocol for the extraction of this compound from cultured cells. The methodology is based on established principles for the extraction of small polar metabolites and is suitable for subsequent analysis by LC-MS. Adherence to this protocol should enable researchers to obtain reliable and reproducible quantitative data on the intracellular levels of this important metabolic intermediate, thereby facilitating a deeper understanding of branched-chain amino acid metabolism in various biological contexts.

References

Application Notes and Protocols: 2,3-Dihydroxy-3-Methylpentanoic Acid as a Metabolic Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxy-3-methylpentanoic acid is a key intermediate in the catabolism of the essential branched-chain amino acid, isoleucine.[1][2] Under normal physiological conditions, this metabolite is present at low levels. However, in certain inborn errors of metabolism, its concentration can rise significantly, making it a valuable biomarker for disease diagnosis and monitoring. The accumulation of 2,3-dihydroxy-3-methylpentanoic acid and other branched-chain amino acid metabolites can lead to severe neurological damage if left untreated.[3][4]

This document provides detailed application notes and experimental protocols for the quantification of 2,3-dihydroxy-3-methylpentanoic acid in biological samples, primarily focusing on its application as a biomarker for Maple Syrup Urine Disease (MSUD).

Principle

The analytical approach for quantifying 2,3-dihydroxy-3-methylpentanoic acid typically involves chromatographic separation followed by mass spectrometric detection. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of urinary organic acids.[5][6][7] Due to the low volatility of 2,3-dihydroxy-3-methylpentanoic acid, a derivatization step is necessary to convert it into a more volatile compound suitable for GC-MS analysis. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers an alternative approach with high sensitivity and specificity, which may not always require derivatization.

The overall workflow for the analysis includes sample collection, sample preparation (extraction and derivatization), instrumental analysis, and data processing.

Application: Maple Syrup Urine Disease (MSUD)

Maple Syrup Urine Disease is an autosomal recessive metabolic disorder caused by a deficiency in the activity of the branched-chain α-ketoacid dehydrogenase (BCKAD) complex.[3][4][8] This enzyme deficiency disrupts the metabolism of the branched-chain amino acids (BCAAs) leucine, isoleucine, and valine, leading to their accumulation and the accumulation of their corresponding α-keto and α-hydroxy acids in bodily fluids.[3][4][5]

Elevated levels of 2,3-dihydroxy-3-methylpentanoic acid, derived from isoleucine, are a characteristic finding in the urine of individuals with MSUD.[5] Therefore, its quantification can aid in the diagnosis, monitoring of dietary therapy, and management of the disease.

Quantitative Data

The following table summarizes representative concentrations of key metabolites, including those related to isoleucine metabolism, in healthy individuals and patients with Maple Syrup Urine Disease (MSUD). Please note that the exact concentrations of 2,3-dihydroxy-3-methylpentanoic acid are not widely reported, and the values for related compounds are provided for context.

MetaboliteBiological MatrixHealthy Control (μmol/L)MSUD Patient (μmol/L)Reference
LeucinePlasma60 - 150> 1000[9]
IsoleucinePlasma40 - 90> 400[9]
ValinePlasma150 - 300> 500[9]
2-Ketoisocaproic acidUrineNot typically detectedSignificantly elevated[5]
2-Keto-3-methylvaleric acidUrineNot typically detectedSignificantly elevated[5]
2-Hydroxyisovaleric acidUrineNot typically detectedSignificantly elevated[5]

Experimental Protocols

Protocol 1: Urinary Organic Acid Analysis by GC-MS

This protocol describes a general procedure for the analysis of organic acids, including 2,3-dihydroxy-3-methylpentanoic acid, in urine using GC-MS.

1. Sample Preparation and Extraction

  • Sample Collection: Collect a random urine sample in a sterile, preservative-free container. For long-term storage, samples should be kept frozen at -70°C.[10]

  • Internal Standard Addition: To 1 mL of urine, add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in urine).

  • Acidification: Adjust the pH of the urine sample to approximately 1-2 with 6M HCl.

  • Extraction:

    • Add 5 mL of ethyl acetate (B1210297) to the acidified urine.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper organic (ethyl acetate) layer to a clean tube.

    • Repeat the extraction twice more and combine the organic extracts.

  • Drying: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen gas at 40-50°C.

2. Derivatization

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Seal the vial tightly and heat at 60-70°C for 30 minutes.

  • Cool the vial to room temperature before injection into the GC-MS system.

3. GC-MS Parameters (Illustrative)

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-600.

4. Data Analysis

  • Identify the trimethylsilyl (B98337) (TMS) derivative of 2,3-dihydroxy-3-methylpentanoic acid based on its retention time and mass spectrum.

  • Quantify the analyte by comparing the peak area of a characteristic ion to that of the internal standard.

Protocol 2: Plasma Analysis by LC-MS/MS (Adapted)

This protocol is adapted from methods for similar short-chain hydroxy acids and would require validation for 2,3-dihydroxy-3-methylpentanoic acid.

1. Sample Preparation

  • Sample Collection: Collect blood in EDTA-containing tubes and centrifuge to obtain plasma. Store plasma at -80°C.

  • Protein Precipitation:

    • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Parameters (Illustrative)

  • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: Specific precursor and product ions for 2,3-dihydroxy-3-methylpentanoic acid and its internal standard would need to be determined.

Visualizations

Isoleucine_Catabolism cluster_enzymes Isoleucine Isoleucine alpha_Keto_beta_methylvalerate 2-Keto-3-methylvalerate Isoleucine:e->alpha_Keto_beta_methylvalerate:w Transamination BCAT Branched-chain aminotransferase alpha_Methylbutyryl_CoA 2-Methylbutyryl-CoA alpha_Keto_beta_methylvalerate:e->alpha_Methylbutyryl_CoA:w Oxidative decarboxylation DHMP 2,3-Dihydroxy-3-methylpentanoic acid alpha_Keto_beta_methylvalerate:e->DHMP:w BCKAD Branched-chain α-ketoacid dehydrogenase (Deficient in MSUD) Reduction Reduction Tiglyl_CoA Tiglyl_CoA alpha_Methylbutyryl_CoA:e->Tiglyl_CoA:w ACADSB Short/branched chain acyl-CoA dehydrogenase alpha_Methyl_beta_hydroxybutyryl_CoA 2-Methyl-3-hydroxybutyryl-CoA Tiglyl_CoA:e->alpha_Methyl_beta_hydroxybutyryl_CoA:w ECHDC1 Enoyl-CoA hydratase alpha_Methylacetoacetyl_CoA 2-Methylacetoacetyl-CoA alpha_Methyl_beta_hydroxybutyryl_CoA:e->alpha_Methylacetoacetyl_CoA:w HADH 3-hydroxyacyl-CoA dehydrogenase Propionyl_CoA Propionyl_CoA alpha_Methylacetoacetyl_CoA:e->Propionyl_CoA:w Acetyl_CoA Acetyl_CoA alpha_Methylacetoacetyl_CoA:e->Acetyl_CoA:w ACAT1 Acetyl-CoA acetyltransferase 1

Caption: Isoleucine Catabolism Pathway and the Origin of 2,3-Dihydroxy-3-methylpentanoic Acid.

Experimental_Workflow Sample_Collection Sample Collection (Urine or Plasma) Sample_Preparation Sample Preparation (Extraction) Sample_Collection->Sample_Preparation Derivatization Derivatization (for GC-MS) Sample_Preparation->Derivatization Instrumental_Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Sample_Preparation->Instrumental_Analysis Direct Injection (some LC-MS/MS) Derivatization->Instrumental_Analysis Data_Processing Data Processing and Quantification Instrumental_Analysis->Data_Processing

Caption: General Experimental Workflow for the Analysis of 2,3-Dihydroxy-3-methylpentanoic Acid.

References

Application Notes and Protocols for the Analysis of 2,3-dihydroxy-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-dihydroxy-4-methylpentanoic acid is a metabolite of the essential amino acid isoleucine. Its quantification in biological matrices is crucial for studying inborn errors of metabolism, monitoring disease progression, and in drug development for assessing off-target effects on amino acid metabolism. These application notes provide a comprehensive overview of the analytical standards and protocols for the accurate quantification of this compound.

Analytical Standards

The availability of high-purity analytical standards is fundamental for the accurate quantification of this compound. Several chemical suppliers offer this compound and its isomers. It is imperative to obtain a Certificate of Analysis (CoA) for any standard used to ensure its identity and purity.

Table 1: Commercially Available Analytical Standards for 2,3-dihydroxy-methylpentanoic Acid Isomers

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightPurityNotes
BLD PharmThis compound1314916-63-6C6H12O4148.16 g/mol >95% (Typical)Documentation including NMR, HPLC, and LC-MS is often available upon request.[1][2]
Sigma-Aldrich2,3-dihydroxy-3-methylpentanoic acid562-43-6C6H12O4148.16 g/mol Varies by supplierMarketed through various partners.[3]

Note: Purity and other specifications should be confirmed with the supplier and on the Certificate of Analysis for the specific lot.

Metabolic Pathway of Isoleucine

This compound is an intermediate in the catabolic pathway of isoleucine. Understanding this pathway is essential for interpreting the biological significance of its measured concentrations.

Isoleucine_Metabolism Isoleucine Isoleucine Keto_acid α-keto-β-methylvalerate Isoleucine->Keto_acid Transamination Acyl_CoA α-methylbutyryl-CoA Keto_acid->Acyl_CoA Oxidative decarboxylation DHMP 2,3-dihydroxy-4- methylpentanoic acid Keto_acid->DHMP Reduction Tiglyl_CoA Tiglyl-CoA Acyl_CoA->Tiglyl_CoA Dehydrogenation Hydroxy_Acyl_CoA 2-methyl-3-hydroxybutyryl-CoA Tiglyl_CoA->Hydroxy_Acyl_CoA Hydration Methylacetoacetyl_CoA 2-methylacetoacetyl-CoA Hydroxy_Acyl_CoA->Methylacetoacetyl_CoA Dehydrogenation Hydroxy_Acyl_CoA->DHMP Hydrolysis Propionyl_CoA Propionyl-CoA Methylacetoacetyl_CoA->Propionyl_CoA Acetyl_CoA Acetyl-CoA Methylacetoacetyl_CoA->Acetyl_CoA

Caption: Isoleucine catabolism pathway showing the formation of key intermediates.

Analytical Methodologies

The quantification of polar, low molecular weight organic acids like this compound in complex biological matrices such as urine or plasma typically requires chromatographic separation coupled with mass spectrometric detection. Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for this purpose, though it necessitates derivatization to increase the volatility of the analyte. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an alternative that may offer higher specificity and throughput.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Urinary Organic Acids

This protocol is a general procedure for the analysis of organic acids in urine and can be adapted for the quantification of this compound.

GCMS_Workflow start Urine Sample Collection normalization Creatinine (B1669602) Normalization start->normalization extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) normalization->extraction derivatization Derivatization (e.g., Silylation with BSTFA) extraction->derivatization analysis GC-MS Analysis derivatization->analysis quantification Data Processing and Quantification analysis->quantification end Report Results quantification->end

Caption: General workflow for urinary organic acid analysis by GC-MS.

1. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Normalize the sample volume based on creatinine concentration to account for urine dilution.

  • Add an appropriate internal standard (a stable isotope-labeled analog of the analyte is preferred).

  • Acidify the urine sample with HCl.

  • Perform a liquid-liquid extraction with a solvent such as ethyl acetate.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

2. Derivatization

  • To the dried extract, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Incubate the mixture at a controlled temperature (e.g., 70°C) for a specified time to ensure complete derivatization.

3. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Oven Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 300°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-600

Table 2: Typical GC-MS Method Validation Parameters for Organic Acid Analysis

ParameterTypical Value/RangeReference
Linearity (R²)> 0.99[4]
Limit of Quantification (LoQ)Analyte dependent (low µmol/L)[4]
Intraday Precision (%RSD)< 15%[5]
Interday Precision (%RSD)< 15%[5]
Recovery85-115%[5]

Note: These are general values for urinary organic acid panels. Specific validation for this compound would be required.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Considerations

LC-MS/MS offers an alternative to GC-MS, often with simpler sample preparation (derivatization may not always be necessary but can improve sensitivity).

1. Sample Preparation

  • Protein precipitation (for plasma or serum) with a solvent like acetonitrile.

  • "Dilute-and-shoot" (for urine), where the sample is simply diluted with the initial mobile phase.

  • Addition of an internal standard.

2. Derivatization (Optional)

  • To enhance ionization efficiency and chromatographic retention, derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (for enhancing positive ion mode signal) can be employed.[6]

3. LC-MS/MS Analysis

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Column: A reverse-phase C18 column (e.g., Phenomenex Luna 150 x 2.0 mm, 3 µm) is a common starting point.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A shallow gradient starting with a low percentage of mobile phase B, ramping up to elute the analyte, followed by a wash and re-equilibration.

  • Flow Rate: 0.3-0.5 mL/min

  • Mass Spectrometer: A triple quadrupole instrument (e.g., Sciex 6500+)

  • Ionization Mode: Electrospray ionization (ESI), likely in negative mode for the acidic form of the analyte, though positive mode can be used with derivatization.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analyte and internal standard.

Table 3: Hypothetical LC-MS/MS Method Validation Data for this compound

ParameterTarget Value/Range
Linearity (R²)> 0.995
Limit of Quantification (LoQ)To be determined (target < 1 µmol/L)
Intraday Precision (%RSD)< 10%
Interday Precision (%RSD)< 10%
Recovery90-110%
Matrix EffectTo be assessed

Note: This table represents typical targets for a validated bioanalytical method and would need to be experimentally determined for this compound.

Conclusion

The accurate quantification of this compound in biological samples is achievable with commercially available analytical standards and well-established chromatographic-mass spectrometric techniques. While GC-MS is a robust and widely used method for organic acid profiling, LC-MS/MS can offer advantages in terms of throughput and specificity. For any application, it is critical to perform a thorough method validation to ensure the accuracy and reliability of the generated data. The protocols and information provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate analytical methods for this important metabolite.

References

Application Note: Derivatization of 2,3-dihydroxy-4-methylpentanoic acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-dihydroxy-4-methylpentanoic acid is an organic acid that, due to its polar nature and low volatility, is not amenable to direct analysis by gas chromatography-mass spectrometry (GC-MS).[1][2] The presence of two hydroxyl (-OH) and one carboxylic acid (-COOH) functional groups results in strong intermolecular hydrogen bonding, leading to poor chromatographic peak shape and thermal instability.[1] Derivatization is a critical sample preparation step that chemically modifies these functional groups to increase volatility and thermal stability, enabling robust and reproducible GC-MS analysis.[2][3][4] This application note details two effective derivatization protocols for the quantitative analysis of this compound.

Principle of Derivatization

The primary objective of derivatization for GC-MS is to replace the active hydrogen atoms in the hydroxyl and carboxyl moieties with non-polar, thermally stable groups.[1][4] This process reduces the polarity of the analyte, decreases hydrogen bonding, and consequently increases its volatility.[3] The most common and effective methods for derivatizing compounds with both hydroxyl and carboxyl groups are silylation and a two-step esterification followed by silylation.

  • Silylation: This is a one-step reaction where a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces all active hydrogens with a trimethylsilyl (B98337) (TMS) group.[4] The reaction is often catalyzed by the addition of Trimethylchlorosilane (TMCS).[3][5] Silylation is a versatile and widely used technique for the derivatization of polar compounds like hydroxy acids.[6][7]

  • Esterification followed by Silylation: This two-step method first converts the carboxylic acid group into an ester (e.g., a methyl ester using BF3-methanol).[6][8] Subsequently, the hydroxyl groups are silylated. This can sometimes provide alternative mass spectral fragmentation patterns useful for structural elucidation.

Experimental Protocols

Protocol 1: One-Step Silylation

This protocol describes the simultaneous derivatization of the hydroxyl and carboxyl groups using BSTFA with TMCS as a catalyst.

Reagents and Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) or Acetonitrile (B52724) (anhydrous)

  • Internal Standard (e.g., Glutaric acid)

  • Nitrogen gas supply for drying

  • Heating block or oven

  • GC vials (2 mL) with inserts

  • Microsyringes

Procedure:

  • Sample Preparation: Place an appropriate volume of the sample or standard solution into a GC vial. If the sample is aqueous, it must be evaporated to complete dryness under a gentle stream of nitrogen gas.[9]

  • Reconstitution: Add 50 µL of anhydrous pyridine or acetonitrile to the dried residue.

  • Internal Standard Addition: Add a known amount of the internal standard solution.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.[4]

  • Reaction: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.[10][11]

  • Analysis: After cooling to room temperature, inject a 1 µL aliquot of the derivatized sample into the GC-MS system.

Protocol 2: Two-Step Esterification and Silylation

This protocol involves the initial esterification of the carboxylic acid group, followed by silylation of the hydroxyl groups.

Reagents and Materials:

  • All reagents from Protocol 1

  • Boron trifluoride-methanol (BF3-Methanol, 14% w/v)[4]

  • Hexane (B92381) (anhydrous)

  • Saturated Sodium Chloride (NaCl) solution

Procedure:

  • Sample Preparation and Internal Standard Addition: Follow steps 1 and 3 from Protocol 1.

  • Esterification:

    • To the dried residue, add 100 µL of 14% BF3-Methanol.[4]

    • Cap the vial and heat at 60°C for 30 minutes.

    • After cooling, add 200 µL of saturated NaCl solution and 400 µL of hexane.

    • Vortex the mixture for 1 minute and allow the layers to separate.

    • Carefully transfer the upper hexane layer containing the methyl ester to a new clean vial.

  • Drying: Evaporate the hexane extract to dryness under a gentle stream of nitrogen.

  • Silylation:

    • To the dried ester, add 50 µL of anhydrous pyridine and 50 µL of BSTFA (without TMCS is often sufficient here).

    • Cap the vial and heat at 60°C for 30 minutes.[4]

  • Analysis: After cooling to room temperature, inject a 1 µL aliquot into the GC-MS system.

Data Presentation and GC-MS Parameters

Quantitative analysis should be performed using a calibration curve generated from derivatized standards. The table below summarizes typical parameters for the GC-MS analysis of derivatized organic acids.

Table 1: Representative GC-MS Parameters and Performance Data

ParameterValue / DescriptionReference
GC System Gas chromatograph with a mass selective detector[10][12]
Column 30 m x 0.25 mm i.d., 0.25 µm film thickness (e.g., DB-5MS, HP-5MS)[10]
Injection Mode Split (e.g., 10:1) or Splitless[11]
Injector Temp. 250 °C[10]
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial: 70°C for 2 min, Ramp: 5°C/min to 280°C, Hold: 5 min[10]
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV[7]
Scan Range m/z 50-600
LOD (Est.) 5 - 50 ng/mL[12][13]
LOQ (Est.) 20 - 150 ng/mL[12]
Linearity (R²) (Est.) > 0.99[10]

Note: LOD (Limit of Detection) and LOQ (Limit of Quantitation) are estimates based on similar analyses of organic acids and will vary depending on the specific instrumentation and matrix.

Mandatory Visualizations

Derivatization_Workflow Experimental Workflow for Derivatization and GC-MS Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Aqueous Sample/ Standard add_is Add Internal Standard sample->add_is dry Evaporate to Dryness (Nitrogen Stream) add_is->dry reconstitute Reconstitute in Anhydrous Solvent dry->reconstitute add_reagent Add Derivatization Reagent (e.g., BSTFA + 1% TMCS) reconstitute->add_reagent react Heat Reaction Vial (e.g., 70°C for 60 min) add_reagent->react cool Cool to Room Temp. react->cool inject Inject into GC-MS cool->inject acquire Data Acquisition inject->acquire process Data Processing & Quantitation acquire->process

Caption: General workflow for sample derivatization and GC-MS analysis.

Derivatization_Reaction Silylation of this compound cluster_reagent Reagents reactant This compound (Analyte with -OH and -COOH groups) product Tris-TMS Derivative (Volatile, GC-amenable) reactant->product Silylation Reaction reagent BSTFA + 1% TMCS reagent->reactant solvent Pyridine/Acetonitrile + Heat (70°C) solvent->reactant

Caption: Silylation reaction of the target analyte.

References

Application Note and Protocol: High-Resolution Mass Spectrometry of 2,3-dihydroxy-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-dihydroxy-4-methylpentanoic acid is a metabolite involved in the branched-chain amino acid (BCAA) metabolism pathway. Accurate and sensitive quantification of this and related metabolites is crucial for studying various metabolic disorders. High-resolution mass spectrometry (HRMS) offers the specificity and sensitivity required for the reliable analysis of such small polar molecules in complex biological matrices. This document provides detailed protocols for the analysis of this compound using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Chemical Properties:

PropertyValue
Molecular FormulaC6H12O4
Molecular Weight148.16 g/mol
Exact Mass148.07355886 Da[1]

Experimental Protocols

Sample Preparation from Plasma/Serum

A robust sample preparation protocol is critical for the removal of interfering substances like proteins and lipids and for the efficient extraction of polar metabolites.

Protocol:

  • Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of ice-cold methanol (B129727).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites into a new microcentrifuge tube.

  • Drying: Dry the supernatant completely under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a solvent suitable for the subsequent chromatographic analysis (e.g., for LC-MS, 100 µL of 5% methanol in water; for GC-MS, the derivatization agent).

GC-MS Analysis Protocol

For GC-MS analysis, a derivatization step is necessary to increase the volatility of the polar analyte. Trimethylsilylation is a common and effective method for this purpose.

Derivatization:

  • To the dried sample extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Add 50 µL of pyridine (B92270) as a catalyst.

  • Seal the vial tightly and heat at 70°C for 60 minutes.

  • Cool the sample to room temperature before injection.

GC-HRMS Parameters:

ParameterSetting
Gas Chromatograph Agilent 8890 GC System or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 280°C
Injection Volume 1 µL (Splitless mode)
Oven Program Start at 80°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Mass Spectrometer Agilent 7250 Q-TOF or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Mass Range m/z 50-600
Acquisition Rate 5 spectra/sec
LC-MS Analysis Protocol

LC-MS allows for the analysis of polar metabolites in their native form, often without the need for derivatization. However, derivatization can be employed to enhance sensitivity.

LC-HRMS Parameters (without derivatization):

ParameterSetting
Liquid Chromatograph Thermo Scientific Vanquish Horizon UHPLC System or equivalent
Column Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 2% B, 1-8 min: 2-98% B, 8-10 min: 98% B, 10-10.1 min: 98-2% B, 10.1-12 min: 2% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Thermo Scientific Orbitrap Exploris 240 Mass Spectrometer or equivalent
Ionization Mode Heated Electrospray Ionization (HESI), Negative Mode
Sheath Gas 40 arbitrary units
Aux Gas 10 arbitrary units
Sweep Gas 1 arbitrary unit
Spray Voltage 3.5 kV
Capillary Temperature 320°C
Vaporizer Temperature 350°C
Resolution 120,000
Scan Range m/z 70-500

Data Presentation

Table 1: Expected High-Resolution Mass Spectrometry Data

AnalyteAdductCalculated m/zMeasured m/zMass Error (ppm)
This compound[M-H]⁻147.0663User DefinedUser Defined
This compound[M+HCOO]⁻193.0718User DefinedUser Defined

Table 2: Hypothetical Quantitative Performance Data

MethodMatrixLLOQ (ng/mL)ULOQ (ng/mL)Recovery (%)RSD (%)
GC-HRMSPlasma5100092< 10
LC-HRMSPlasma250095< 8

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma/Serum Sample precipitation Protein Precipitation (ice-cold methanol) plasma->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant drying Drying supernatant->drying reconstitution Reconstitution drying->reconstitution lcms LC-HRMS Analysis reconstitution->lcms For LC-MS derivatization Derivatization (BSTFA) reconstitution->derivatization For GC-MS gcms GC-HRMS Analysis data_acquisition Data Acquisition gcms->data_acquisition lcms->data_acquisition derivatization->gcms data_analysis Data Analysis data_acquisition->data_analysis

Caption: Overview of the sample preparation and analysis workflow.

Metabolic Context

metabolic_pathway Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate Transamination alpha_aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate alpha_keto_beta_methylvalerate->alpha_aceto_alpha_hydroxybutyrate Decarboxylation dihydroxy_acid This compound alpha_aceto_alpha_hydroxybutyrate->dihydroxy_acid Reduction propionyl_coa Propionyl-CoA dihydroxy_acid->propionyl_coa Further Metabolism acetyl_coa Acetyl-CoA dihydroxy_acid->acetyl_coa Further Metabolism

Caption: Simplified metabolic pathway of Isoleucine.

Hypothetical Fragmentation Pathway (Negative Ion Mode)

fragmentation_pathway cluster_fragments Collision-Induced Dissociation (CID) parent This compound [M-H]⁻ m/z 147.0663 frag1 Loss of H₂O [M-H-H₂O]⁻ m/z 129.0557 parent:f1->frag1 Neutral Loss frag2 Loss of CO₂ [M-H-CO₂]⁻ m/z 103.0764 parent:f1->frag2 Decarboxylation frag3 Loss of HCOOH [M-H-HCOOH]⁻ m/z 101.0608 parent:f1->frag3 Neutral Loss

References

Application Notes and Protocols for the Analysis of 2,3-dihydroxy-4-methylpentanoic acid in Microbial Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the analysis of 2,3-dihydroxy-4-methylpentanoic acid in the context of microbial fermentation. This document outlines the biosynthetic origins of this molecule, detailed protocols for its quantification, and its potential significance in metabolic studies. The provided methodologies are essential for researchers in microbial physiology, metabolic engineering, and drug discovery seeking to understand and manipulate branched-chain amino acid biosynthetic pathways.

Introduction

This compound is a key intermediate in the biosynthesis of the essential amino acid L-leucine in various microorganisms, including bacteria and fungi.[1] Its accumulation or depletion in a fermentation broth can be indicative of metabolic flux and regulatory control within this critical anabolic pathway. The enzyme responsible for its conversion, dihydroxy-acid dehydratase (DHAD), is a potential target for the development of novel antimicrobial agents.[2] Accurate monitoring of this compound is therefore crucial for understanding microbial metabolism and for screening potential enzyme inhibitors.

This document provides detailed protocols for the extraction and quantification of this compound from microbial fermentation samples using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (HPLC-Q-TOF/MS).

Biosynthesis of this compound

This compound is an intermediate in the L-leucine biosynthesis pathway. The synthesis starts from pyruvate (B1213749) and involves a series of enzymatic reactions. The final step involving this metabolite is its dehydration by dihydroxy-acid dehydratase to form α-ketoisocaproate, the direct precursor to leucine.[1]

Below is a diagram illustrating the biosynthetic pathway leading to and from this compound.

biosynthesis_pathway Pyruvate Pyruvate Acetolactate α-Acetolactate Pyruvate->Acetolactate Acetolactate synthase Ketoisovalerate α-Ketoisovalerate Acetolactate->Ketoisovalerate Acetohydroxy acid isomeroreductase Dihydroxyisovalerate 2,3-Dihydroxy- isovalerate Ketoisovalerate->Dihydroxyisovalerate alpha_IPM α-Isopropylmalate Dihydroxyisovalerate->alpha_IPM α-Isopropylmalate synthase beta_IPM β-Isopropylmalate alpha_IPM->beta_IPM α-Isopropylmalate isomerase alpha_KIC α-Ketoisocaproate beta_IPM->alpha_KIC β-Isopropylmalate dehydrogenase Leucine L-Leucine alpha_KIC->Leucine Leucine aminotransferase Target 2,3-dihydroxy-4- methylpentanoic acid alpha_KIC->Target Reductase (hypothetical) Target->alpha_KIC Dihydroxy-acid dehydratase (DHAD)

Figure 1: Biosynthetic pathway of L-leucine highlighting this compound.

Experimental Protocols

The following sections detail the recommended protocols for the analysis of this compound from microbial fermentation broth.

General Experimental Workflow

A generalized workflow for the analysis is presented below. This involves sample quenching and extraction, followed by derivatization (for GC-MS) and instrumental analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Fermentation_Sample Fermentation Broth Sample Quenching Metabolic Quenching (e.g., cold methanol) Fermentation_Sample->Quenching Centrifugation Cell Separation (Centrifugation) Quenching->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Extraction Liquid-Liquid or Solid-Phase Extraction Supernatant->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Derivatization Derivatization (for GC-MS) (e.g., Silylation) Evaporation->Derivatization LCMS_Analysis LC-MS/MS Analysis Evaporation->LCMS_Analysis Direct Injection or Reconstitution GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Acquisition Data Acquisition GCMS_Analysis->Data_Acquisition LCMS_Analysis->Data_Acquisition Peak_Integration Peak Integration and Quantification Data_Acquisition->Peak_Integration Data_Reporting Reporting Peak_Integration->Data_Reporting

Figure 2: General workflow for the analysis of this compound.
Protocol 1: GC-MS Analysis of this compound

This method is suitable for the sensitive detection and quantification of the target analyte. Derivatization is required to increase volatility.[3][4][5]

3.2.1. Sample Preparation and Extraction

  • Quenching: Rapidly cool 1 mL of fermentation broth to 4°C to halt metabolic activity.

  • Cell Removal: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Extraction:

    • Acidify the supernatant to pH 2 with 1M HCl.

    • Add 2 mL of ethyl acetate (B1210297) and vortex vigorously for 1 minute.

    • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

    • Carefully collect the upper ethyl acetate layer.

    • Repeat the extraction twice more and pool the ethyl acetate fractions.

  • Drying: Dry the pooled extract under a gentle stream of nitrogen gas.

3.2.2. Derivatization (Silylation)

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Incubate the mixture at 70°C for 60 minutes.

3.2.3. GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Inlet Temperature250°C
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temp 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 50-550
Ion Source Temp230°C
Quadrupole Temp150°C
Acquisition ModeFull Scan and/or Selected Ion Monitoring (SIM) for target ions
Protocol 2: HPLC-Q-TOF/MS Analysis of this compound

This method offers high specificity and does not typically require derivatization, simplifying sample preparation.[6][7]

3.3.1. Sample Preparation

  • Quenching and Cell Removal: Follow steps 3.2.1.1 to 3.2.1.3.

  • Protein Precipitation: Add 3 volumes of ice-cold methanol (B129727) to the supernatant, vortex, and incubate at -20°C for 30 minutes.

  • Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

3.3.2. HPLC-Q-TOF/MS Instrumental Parameters

ParameterSetting
HPLC System
ColumnC18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient5% B for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and equilibrate for 3 min
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative Mode
Mass Rangem/z 50-600
Capillary Voltage3.5 kV
Source Temperature120°C
Desolvation Temp350°C
Acquisition ModeMS and MS/MS (data-dependent acquisition)

Data Presentation and Quantification

Quantification should be performed using a standard curve prepared with a pure analytical standard of this compound. An internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample) should be used to correct for variations in sample preparation and instrument response.

Table 1: Hypothetical Quantification of this compound in a Microbial Fermentation Experiment

Strain/ConditionFermentation Time (hours)This compound (µg/mL) ± SD
Wild Type 2415.2 ± 1.8
4828.6 ± 3.1
7212.5 ± 1.5
DHAD Knockout 2445.8 ± 4.2
48152.3 ± 12.7
72210.1 ± 18.9
DHAD Inhibitor 2438.9 ± 3.5
48125.7 ± 11.3
72185.4 ± 16.2

Concluding Remarks

The protocols detailed in these application notes provide a robust framework for the reliable quantification of this compound in microbial fermentation samples. The choice between GC-MS and HPLC-Q-TOF/MS will depend on the available instrumentation and specific requirements of the study. Accurate measurement of this metabolite will aid researchers in elucidating the regulation of branched-chain amino acid biosynthesis and in the development of novel antimicrobial compounds targeting this pathway.

References

Application of 2,3-Dihydroxy-4-methylpentanoic Acid in Enzyme Assays for Ketol-Acid Reductoisomerase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxy-4-methylpentanoic acid, also known as 2,3-dihydroxy-isovalerate, is a crucial intermediate in the biosynthetic pathway of branched-chain amino acids (BCAAs) such as valine and leucine.[1][2] This pathway is essential for bacteria, fungi, and plants, but absent in animals, making the enzymes involved prime targets for the development of novel herbicides and antimicrobial agents.[3][4] One such key enzyme is ketol-acid reductoisomerase (KARI), which catalyzes the conversion of 2-acetolactate (B3167203) to this compound.[3][5] Understanding the kinetics and inhibition of KARI is vital for screening and characterizing potential inhibitors. This application note details the use of this compound in enzyme assays to study the activity and inhibition of KARI.

The primary application of this compound in this context is in the investigation of product inhibition, a fundamental aspect of enzyme kinetics that provides insights into the catalytic mechanism and regulation of the enzyme. By adding the product of the reaction (this compound) to the assay mixture, researchers can determine its effect on the initial reaction rate and elucidate the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). This information is invaluable for designing more effective inhibitors.

Signaling and Metabolic Pathway

The enzyme ketol-acid reductoisomerase (KARI) is a central component of the branched-chain amino acid (BCAA) biosynthesis pathway. This pathway begins with the condensation of pyruvate (B1213749) molecules and leads to the synthesis of valine, leucine, and isoleucine.

BCAA_Pathway cluster_KARI KARI-Catalyzed Reaction Pyruvate Pyruvate Acetolactate 2-Acetolactate Pyruvate->Acetolactate Acetolactate synthase DHMP 2,3-Dihydroxy-4- methylpentanoic acid (2,3-Dihydroxy-isovalerate) Acetolactate->DHMP Ketol-acid reductoisomerase (KARI) (NAD(P)H -> NAD(P)+) Keto_isovalerate α-Ketoisovalerate DHMP->Keto_isovalerate Dihydroxyacid dehydratase Valine Valine Keto_isovalerate->Valine Branched-chain aminotransferase Leucine_path ... Keto_isovalerate->Leucine_path Leucine Leucine Leucine_path->Leucine

Diagram 1: Branched-Chain Amino Acid Biosynthesis Pathway.

Quantitative Data

The kinetic parameters of ketol-acid reductoisomerase can vary significantly depending on the source organism. The following table summarizes key kinetic data for KARI from different species, providing a baseline for comparison when evaluating potential inhibitors.

Enzyme SourceSubstrateKm (µM)kcat (s-1)CofactorReference
Escherichia coli (Wild-type)2-Acetolactate230 ± 82.15 ± 0.02NADPH[3]
Escherichia coli (Redesigned)2-Acetolactate490 ± 250.75 ± 0.01NADPH[3]
Campylobacter jejuni (Wild-type)2-Acetolactate881 ± 500.85 ± 0.05NADPH[3]
Campylobacter jejuni (Dimeric mutant)2-Acetolactate1980 ± 1900.47 ± 0.02NADPH[3]
Mycobacterium tuberculosis3-Hydroxy-3-methyl-2-ketobutyrate301.30 ± 7.7201.17 ± 61.39NADPH[6]
Salmonella enterica (Se_KARIDD mutant)(S)-2-acetolactate-1.0NADH[7]
Sulfolobus acidocaldarius2(S)-acetolactate91 - 4690.055 - 0.526NADPH/NADH[8]

Experimental Protocols

Protocol 1: Continuous Spectrophotometric Assay for KARI Activity

This protocol describes a standard assay to measure the activity of KARI by monitoring the consumption of NAD(P)H.

Workflow:

KARI_Assay_Workflow Prepare_Reaction_Mix Prepare Reaction Mixture (Buffer, MgCl2, NAD(P)H) Pre_incubate Pre-incubate at 25°C Prepare_Reaction_Mix->Pre_incubate Add_Enzyme Add KARI Enzyme Pre_incubate->Add_Enzyme Initiate_Reaction Initiate Reaction with 2-Acetolactate Add_Enzyme->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 340 nm for 5-10 minutes Initiate_Reaction->Monitor_Absorbance Calculate_Activity Calculate Enzyme Activity Monitor_Absorbance->Calculate_Activity

Diagram 2: KARI Activity Assay Workflow.

Materials:

  • Purified KARI enzyme

  • 1 M Tris-HCl, pH 8.0

  • 1 M MgCl2

  • 10 mM NAD(P)H stock solution

  • 100 mM 2-acetolactate stock solution (prepare fresh)

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

Procedure:

  • Prepare the reaction mixture in a cuvette by adding the following components to a final volume of 1 ml:

    • 100 µl of 1 M Tris-HCl, pH 8.0 (final concentration: 100 mM)

    • 4 µl of 1 M MgCl2 (final concentration: 4 mM)

    • 20 µl of 10 mM NAD(P)H (final concentration: 0.2 mM)

    • Deionized water to bring the volume to 980 µl.

  • Mix gently and pre-incubate the reaction mixture at 25°C for 5 minutes.[3]

  • Add a suitable amount of purified KARI enzyme to the cuvette.

  • Initiate the reaction by adding 20 µl of 100 mM 2-acetolactate (final concentration: 2 mM).

  • Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes, taking readings every 30 seconds.

  • Calculate the initial reaction rate using the molar extinction coefficient of NAD(P)H at 340 nm (6220 M-1cm-1).[8]

Protocol 2: Product Inhibition Study using this compound

This protocol is designed to investigate the inhibitory effect of the product, this compound, on KARI activity.

Logical Relationship:

Product_Inhibition_Logic Vary_Substrate Vary Substrate Concentration ([2-Acetolactate]) Measure_Activity Measure KARI Activity (Protocol 1) Vary_Substrate->Measure_Activity Fixed_Product Fixed Concentration of This compound Fixed_Product->Measure_Activity Plot_Data Plot Data (e.g., Lineweaver-Burk plot) Measure_Activity->Plot_Data Determine_Inhibition Determine Type of Inhibition (Competitive, Non-competitive, etc.) Plot_Data->Determine_Inhibition

Diagram 3: Logic of Product Inhibition Study.

Materials:

  • All materials from Protocol 1

  • Stock solution of this compound (concentration to be determined based on the Km of the substrate)

Procedure:

  • Perform a series of KARI activity assays as described in Protocol 1, but with the following modifications:

  • For each assay series, add a fixed concentration of this compound to the reaction mixture before adding the enzyme. It is recommended to test a range of product concentrations, for example, 0.5x, 1x, and 2x the Km of the substrate (2-acetolactate).

  • Within each series with a fixed product concentration, vary the concentration of the substrate, 2-acetolactate (e.g., from 0.1x Km to 10x Km).

  • Measure the initial reaction rate for each combination of substrate and product concentrations.

  • Plot the data using a suitable method for enzyme kinetic analysis, such as a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) or by non-linear regression fitting to the Michaelis-Menten equation.

  • Analyze the resulting plots to determine the type of inhibition. For example, in competitive inhibition, the Vmax remains the same while the apparent Km increases with increasing inhibitor concentration.

Conclusion

The use of this compound in enzyme assays for ketol-acid reductoisomerase is a powerful tool for elucidating the enzyme's kinetic properties and mechanism of action. By systematically studying product inhibition, researchers and drug development professionals can gain valuable insights that will aid in the design and optimization of potent and specific inhibitors targeting this essential enzyme in the branched-chain amino acid biosynthesis pathway. The protocols provided herein offer a robust framework for conducting these critical experiments.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-dihydroxy-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,3-dihydroxy-4-methylpentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and troubleshooting during the synthesis of this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound?

The main challenges in synthesizing this compound revolve around controlling the stereochemistry at the C2 and C3 positions. Achieving high diastereoselectivity in the key bond-forming step, typically an aldol (B89426) reaction, is crucial. Subsequent purification of the diastereomers can also be complex. Other common issues include preventing side reactions such as self-condensation of starting materials and dehydration of the β-hydroxy carbonyl intermediate.

Q2: Which synthetic strategies are most common for this type of molecule?

The most prevalent approach for synthesizing β,γ-dihydroxy acids like this compound is through a diastereoselective aldol reaction.[1] This involves the reaction of an enolate, often derived from a chiral auxiliary-bearing acetate (B1210297) equivalent, with an α-hydroxy aldehyde. Alternative methods may include the dihydroxylation of a corresponding unsaturated precursor.

Q3: How can I purify the diastereomers of this compound?

Purification of diastereomers can be achieved through several methods. Flash chromatography on silica (B1680970) gel is a common technique, as diastereomers have different physical properties and often exhibit different retention factors.[2] In some cases, fractional crystallization can be employed, where one diastereomer preferentially crystallizes from a solution.[3] For analytical separation and sometimes preparative scale, High-Performance Liquid Chromatography (HPLC) is also a powerful tool.[3]

Q4: What are some common side reactions to be aware of during an aldol addition approach?

In aldol reactions, several side reactions can reduce the yield of the desired product.[4] These include:

  • Self-condensation: The aldehyde or the ketone-equivalent starting material can react with itself.

  • Polymerization: Aldehydes, in particular, can be prone to polymerization under basic or acidic conditions.

  • Dehydration: The initial β-hydroxy carbonyl product can lose water to form an α,β-unsaturated carbonyl compound, especially under harsh reaction conditions (e.g., high temperatures or strong acid/base).[5]

  • Retro-aldol reaction: The aldol addition is often a reversible reaction, and the product can revert to the starting materials.[4]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield - Inactive reagents or catalyst.- Incorrect reaction temperature.- Presence of water in the reaction.- Reversible nature of the aldol reaction.[4]- Use freshly distilled/purified reagents and verify catalyst activity.- Optimize the reaction temperature; aldol reactions are often run at low temperatures (e.g., -78 °C) to improve selectivity and stability of intermediates.[1]- Ensure all glassware is oven-dried and use anhydrous solvents.- Drive the reaction to completion by using an excess of one reagent or by removing a byproduct if possible.
Poor Diastereoselectivity - Inappropriate choice of chiral auxiliary or catalyst.- Reaction temperature is too high.- Incorrect choice of base or solvent.- Screen different chiral auxiliaries or stereoselective catalysts.- Perform the reaction at lower temperatures to enhance kinetic control.- The choice of base and solvent can significantly impact the geometry of the enolate and thus the stereochemical outcome. Experiment with different combinations.
Formation of Dehydrated Byproduct - Reaction temperature is too high.- Prolonged reaction time.- Use of a strong acid or base catalyst.- Maintain a low reaction temperature throughout the addition and quenching steps.- Monitor the reaction progress by TLC or LC-MS and quench as soon as the starting material is consumed.- Use a milder catalyst or a non-protic base.
Difficult Purification of Diastereomers - Diastereomers have very similar polarities.[2]- Product is an oil and does not crystallize.- Optimize the mobile phase for flash chromatography; sometimes a small change in solvent polarity or the addition of a modifier can improve separation.- Consider derivatization of the hydroxyl or carboxyl groups to create diastereomeric derivatives with better separation properties. These derivatives can be cleaved after purification.- Attempt crystallization from a variety of solvent systems. Seeding with a small crystal can sometimes induce crystallization.

Experimental Protocols

General Protocol for Diastereoselective Aldol Addition

This protocol is a generalized procedure based on common practices for similar transformations and should be optimized for the specific synthesis of this compound.

  • Preparation of the Chiral Auxiliary Acyl Imide: A chiral auxiliary, such as an Evans oxazolidinone, is acylated with propionyl chloride in the presence of a base like triethylamine.

  • Enolate Formation: The acyl imide is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or THF) and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), is added dropwise to form the corresponding enolate.[1]

  • Aldol Addition: The desired aldehyde, in this case, a protected 2-hydroxy-3-methylbutanal, is added slowly to the enolate solution at -78 °C. The reaction is stirred for several hours at this temperature.

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification and Cleavage: The crude product, containing the chiral auxiliary, is purified by flash column chromatography to separate the diastereomers. The desired diastereomer is then subjected to hydrolysis (e.g., with lithium hydroxide (B78521) and hydrogen peroxide) to cleave the chiral auxiliary and yield the this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Cleavage Start Start Acylation Acylation of Chiral Auxiliary Start->Acylation Enolate_Formation Enolate Formation (-78 °C) Acylation->Enolate_Formation Aldol_Addition Aldol Addition with Protected Aldehyde Enolate_Formation->Aldol_Addition Workup Aqueous Workup Aldol_Addition->Workup Chromatography Flash Chromatography (Separation of Diastereomers) Workup->Chromatography Cleavage Cleavage of Chiral Auxiliary Chromatography->Cleavage Final_Purification Final Purification Cleavage->Final_Purification Final_Product 2,3-dihydroxy-4- methylpentanoic acid Final_Purification->Final_Product

Caption: Synthetic workflow for this compound.

troubleshooting_logic Problem Low Diastereoselectivity Cause1 High Temperature Problem->Cause1 Cause2 Incorrect Base Problem->Cause2 Cause3 Wrong Chiral Auxiliary Problem->Cause3 Solution1 Lower Reaction Temperature Cause1->Solution1 Solution2 Screen Different Bases Cause2->Solution2 Solution3 Select Alternative Chiral Auxiliary Cause3->Solution3

Caption: Troubleshooting logic for poor diastereoselectivity.

References

Technical Support Center: Synthesis of 2,3-dihydroxy-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,3-dihydroxy-4-methylpentanoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and effective methods for synthesizing this compound involve the dihydroxylation of the corresponding unsaturated precursor, 4-methyl-2-pentenoic acid. There are two main stereochemical pathways to achieve this:

  • Syn-dihydroxylation: This method yields a product where both hydroxyl groups are added to the same face of the double bond. Reagents like cold, dilute, and basic potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄) are typically used.[1][2][3][4]

  • Anti-dihydroxylation: This pathway results in the hydroxyl groups being added to opposite faces of the double bond. It is a two-step process involving the initial formation of an epoxide using a peroxyacid (like m-CPBA), followed by acid-catalyzed ring-opening.[5][6][7][8]

Q2: I am observing a low yield in my syn-dihydroxylation reaction using potassium permanganate. What are the possible causes?

A2: Low yields in permanganate-mediated dihydroxylation are often due to over-oxidation.[2] If the reaction conditions are not carefully controlled (i.e., if the solution is not kept cold, dilute, and basic), the permanganate can cleave the carbon-carbon double bond, leading to the formation of unwanted carboxylic acid or ketone byproducts.[1]

Q3: What are the advantages and disadvantages of using osmium tetroxide versus potassium permanganate for syn-dihydroxylation?

A3: Osmium tetroxide is generally more selective and provides higher yields of the desired diol compared to potassium permanganate.[3] However, OsO₄ is highly toxic and expensive.[1][2] To mitigate these issues, it is often used in catalytic amounts along with a co-oxidant like N-methylmorpholine N-oxide (NMO) to regenerate the OsO₄ in situ.[1] Potassium permanganate is less expensive but more prone to over-oxidation, which can reduce the yield.[2][3]

Q4: In the anti-dihydroxylation route, what factors influence the regioselectivity of the epoxide ring-opening?

A4: Under acidic conditions, the nucleophile (water) will preferentially attack the more substituted carbon of the protonated epoxide.[7] This is because the transition state has a partial positive charge that is better stabilized on the more substituted carbon.

Q5: How can I effectively purify the final product, this compound?

A5: Purification can typically be achieved through column chromatography on silica (B1680970) gel. The polarity of the eluent can be adjusted to effectively separate the desired diol from unreacted starting material and nonpolar byproducts. Recrystallization from a suitable solvent system may also be an effective purification method.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield
Potential Cause Suggested Solution
Over-oxidation with KMnO₄ Ensure the reaction is performed at a low temperature (around 0°C), with a dilute solution of KMnO₄, and under basic conditions (e.g., using NaOH).[1][3]
Inefficient Epoxidation (Anti-dihydroxylation) Use a fresh batch of peroxyacid (e.g., m-CPBA). The reaction progress can be monitored by TLC to ensure complete consumption of the starting alkene.
Incomplete Hydrolysis of the Intermediate For syn-dihydroxylation with OsO₄, ensure the reductive workup (e.g., with NaHSO₃ or H₂S) is complete to cleave the osmate ester.[2] For anti-dihydroxylation, ensure sufficient acid catalyst and reaction time for the epoxide ring-opening.
Decomposition of Product Avoid excessive heat during workup and purification, as diols can be sensitive to high temperatures.
Issue 2: Presence of Significant Byproducts
Potential Cause Suggested Solution
Carbon-Carbon Bond Cleavage (KMnO₄) As with low yield, maintain cold, dilute, and basic conditions to minimize oxidative cleavage.[1]
Formation of Unwanted Stereoisomers The choice of dihydroxylation method dictates the stereochemistry. Use syn-dihydroxylation for the cis-diol and anti-dihydroxylation for the trans-diol. Ensure the stereochemistry of the starting alkene is correct.
Incomplete Reaction Monitor the reaction by TLC to ensure full conversion of the starting material. If the reaction stalls, consider adding more reagent or extending the reaction time.

Experimental Protocols

Protocol 1: Syn-dihydroxylation using Potassium Permanganate
  • Dissolution: Dissolve 4-methyl-2-pentenoic acid in a suitable solvent system, such as a mixture of t-butanol and water.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Base: Add a solution of sodium hydroxide (B78521) to make the reaction mixture basic.

  • Addition of Oxidant: Slowly add a pre-chilled, dilute aqueous solution of potassium permanganate dropwise to the stirred reaction mixture. The purple color of the permanganate should disappear as it reacts.

  • Monitoring: Continue the addition until a faint, persistent pink or purple color is observed, indicating the complete consumption of the alkene.

  • Quenching: Quench the reaction by adding a small amount of sodium bisulfite to consume any excess permanganate.

  • Workup: Filter the manganese dioxide byproduct. Acidify the filtrate with a suitable acid (e.g., HCl) and extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Anti-dihydroxylation via Epoxidation

Step A: Epoxidation

  • Dissolution: Dissolve 4-methyl-2-pentenoic acid in a chlorinated solvent such as dichloromethane (B109758) (DCM).

  • Addition of Oxidant: Add a solution of m-chloroperoxybenzoic acid (m-CPBA) in DCM to the reaction mixture.

  • Monitoring: Monitor the reaction progress by TLC until the starting alkene is consumed.

  • Workup: Wash the reaction mixture with a solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude epoxide.

Step B: Acid-Catalyzed Ring Opening

  • Dissolution: Dissolve the crude epoxide in a mixture of a suitable organic solvent (e.g., acetone) and water.

  • Addition of Acid: Add a catalytic amount of a strong acid, such as perchloric acid or sulfuric acid.

  • Reaction: Stir the mixture at room temperature and monitor the reaction by TLC until the epoxide is consumed.

  • Workup: Neutralize the acid with a mild base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

  • Purification: Dry the organic extracts, concentrate, and purify the resulting diol by column chromatography.

Data Summary

Method Reagents Stereochemistry Typical Yield Key Considerations
Syn-dihydroxylation 1. Cold, dilute, basic KMnO₄SynModerate to GoodRisk of over-oxidation and C-C bond cleavage.[1][2]
Syn-dihydroxylation 1. OsO₄ (catalytic) 2. NMO (co-oxidant)SynGood to ExcellentOsO₄ is toxic and expensive; use in a well-ventilated fume hood.[1][2]
Anti-dihydroxylation 1. m-CPBA 2. H₃O⁺AntiGood to ExcellentTwo-step process; requires isolation of the intermediate epoxide.[5][7]

Visualizations

Synthesis_Pathway cluster_syn Syn-dihydroxylation cluster_anti Anti-dihydroxylation start_syn 4-methyl-2-pentenoic acid reagents_syn 1. Cold, dilute KMnO₄, OH⁻ OR 1. OsO₄ (cat.), NMO 2. NaHSO₃/H₂O start_syn->reagents_syn product_syn cis-2,3-dihydroxy-4-methylpentanoic acid reagents_syn->product_syn start_anti 4-methyl-2-pentenoic acid reagents_epox m-CPBA start_anti->reagents_epox epoxide Epoxide intermediate reagents_epox->epoxide reagents_hydrolysis H₃O⁺ epoxide->reagents_hydrolysis product_anti trans-2,3-dihydroxy-4-methylpentanoic acid reagents_hydrolysis->product_anti

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow cluster_syn_trouble Syn-dihydroxylation Issues cluster_anti_trouble Anti-dihydroxylation Issues start Low Yield or Impure Product check_method Identify Synthesis Method start->check_method check_overoxidation Check for Over-oxidation (C-C cleavage byproducts) check_method->check_overoxidation Syn check_epoxidation Incomplete Epoxidation? check_method->check_epoxidation Anti control_conditions Solution: Ensure cold, dilute, and basic conditions. check_overoxidation->control_conditions Yes check_workup_syn Incomplete Os-ester cleavage? check_overoxidation->check_workup_syn No improve_workup_syn Solution: Extend workup time or use fresh reducing agent. check_workup_syn->improve_workup_syn Yes improve_epoxidation Solution: Use fresh m-CPBA and monitor by TLC. check_epoxidation->improve_epoxidation Yes check_hydrolysis Incomplete Ring Opening? check_epoxidation->check_hydrolysis No improve_hydrolysis Solution: Check acid catalyst and reaction time. check_hydrolysis->improve_hydrolysis Yes

References

Technical Support Center: Purification of 2,3-dihydroxy-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2,3-dihydroxy-4-methylpentanoic acid. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of this and similar dihydroxyalkanoic acids from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges in purifying this compound arise from its molecular structure. The presence of two hydroxyl groups and a carboxylic acid makes the compound highly polar and water-soluble, which can complicate extraction and chromatography. Key challenges include:

  • High Polarity: The molecule's polarity can lead to poor solubility in common organic extraction solvents and strong interactions with polar stationary phases like silica (B1680970) gel, potentially causing streaking or tailing during column chromatography.[1]

  • Potential for Lactonization: The presence of a hydroxyl group in proximity to the carboxylic acid allows for potential intramolecular esterification to form a lactone, especially under acidic or basic conditions with heating.[2][3][4] This can lead to a mixture of the desired acid and the lactone byproduct.

  • "Oiling Out" during Crystallization: The compound may separate as an oil instead of a crystalline solid during recrystallization attempts, particularly if impurities are present that depress the melting point.[1][5]

  • Co-elution with Structurally Similar Impurities: Impurities with similar polarity, such as stereoisomers or reaction byproducts, can be difficult to separate by chromatography.[1][6]

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of dihydroxy acids.[6][7][8] Key considerations for HPLC analysis include:

  • Column Choice: A C18 reverse-phase column is a common starting point.[6] For highly polar compounds, a polar-embedded or aqueous-stable C18 column may provide better retention and peak shape.

  • Mobile Phase: A typical mobile phase consists of a mixture of water and acetonitrile (B52724) or methanol (B129727), with an acidic modifier like formic acid or phosphoric acid to suppress the ionization of the carboxylic acid and improve peak shape.

  • Detection: UV detection at a low wavelength (around 210 nm) is often suitable for carboxylic acids. If the compound lacks a strong chromophore, a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) can be used.[9]

Q3: Can I use protecting groups to simplify the purification process?

A3: Yes, using protecting groups for the hydroxyl and/or carboxylic acid functionalities can be a viable strategy, especially in complex multi-step syntheses.[10][11][12][13][14]

  • Hydroxyl Protection: The diol can be protected as an acetal (B89532) or ketal.[13]

  • Carboxylic Acid Protection: The carboxylic acid can be converted to an ester (e.g., methyl, ethyl, or t-butyl ester).[11][14] This strategy can reduce the polarity of the molecule, making it more amenable to standard organic extractions and silica gel chromatography. However, this adds extra steps for protection and deprotection to your synthesis.[12]

Troubleshooting Guides

Problem 1: Low recovery after liquid-liquid extraction.
Possible Cause Suggested Solution
The compound is too polar to be efficiently extracted into the organic solvent. Use a more polar organic solvent for extraction, such as ethyl acetate (B1210297) or a mixture of chloroform (B151607) and isopropanol. Perform multiple extractions (3-5 times) with smaller volumes of the organic solvent to improve recovery. Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic compound in the aqueous phase.
Incomplete protonation or deprotonation of the carboxylic acid. During basification (e.g., with NaHCO₃ or NaOH) to extract the carboxylate into the aqueous phase, ensure the pH is sufficiently high (typically > 8). During acidification (e.g., with HCl) to protonate the carboxylate for extraction into the organic phase, ensure the pH is sufficiently low (typically < 3). Use a pH meter or pH paper to verify the pH of the aqueous layer at each step.[15]
Emulsion formation during extraction. Add a small amount of brine to the separatory funnel to help break the emulsion. Let the mixture stand for a longer period to allow for phase separation. If necessary, filter the entire mixture through a pad of Celite or glass wool.
Problem 2: Difficulty with crystallization ("oiling out" or no crystal formation).
Possible Cause Suggested Solution
The solution is supersaturated, or cooling is too rapid. Slow down the cooling process. Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.[5] Try adding a seed crystal of the pure compound to induce crystallization. If no seed crystal is available, gently scratch the inside of the flask with a glass rod at the liquid-air interface.
Inappropriate solvent system. Use a solvent system where the compound is soluble when hot but sparingly soluble when cold. Often, a binary solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) is effective. Dissolve the compound in a minimum amount of hot solvent and then add the anti-solvent dropwise until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.[1] Common solvent systems for polar compounds include ethanol/water, acetone/hexane (B92381), or ethyl acetate/heptane.
Presence of impurities. If the compound oils out, try to redissolve the oil in a small amount of hot solvent and attempt recrystallization again. If impurities are suspected to be the cause, first attempt to purify the compound by another method, such as column chromatography, to remove the impurities that are inhibiting crystallization.[1]
Problem 3: Poor separation during column chromatography.
Possible Cause Suggested Solution
The compound is streaking or tailing on the silica gel column. The high polarity of the dihydroxy acid is causing strong interaction with the acidic silica gel.[1] Add a small amount of an acidic modifier, such as acetic acid or formic acid (0.1-1%), to the eluent. This will help to keep the carboxylic acid protonated and reduce its interaction with the silica.[1] Alternatively, use a less acidic stationary phase, such as neutral alumina, or consider reverse-phase chromatography.
The compound does not move from the baseline (Rf = 0). The mobile phase is not polar enough. Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. If the compound is still not moving, a more polar solvent like methanol can be added to the mobile phase (e.g., a mixture of dichloromethane/methanol or ethyl acetate/methanol).[1]
Co-elution of the product with an impurity. Optimize the solvent system using thin-layer chromatography (TLC) before running the column. Try different solvent combinations to maximize the difference in Rf values between your product and the impurity.[16] If baseline separation is not achievable with a single solvent system, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, may be effective.[16] If co-elution persists, a different chromatographic technique, such as reverse-phase HPLC, may be necessary for high-purity samples.[1]

Experimental Protocols

Protocol 1: General Procedure for Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or diethyl ether.

  • Basification: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) sodium hydroxide (B78521) (NaOH) solution. Repeat the extraction 2-3 times. The deprotonated this compound will move into the aqueous layer.[15]

  • Separation of Layers: Combine the aqueous layers. The organic layer contains neutral and basic impurities.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify to a pH of approximately 2-3 by slowly adding a strong acid, such as 1M or 6M hydrochloric acid (HCl).[17][18] The protonated this compound will precipitate out if it is a solid or remain dissolved if it is an oil/highly water-soluble.

  • Final Extraction: Extract the acidified aqueous solution multiple times with a suitable organic solvent (e.g., ethyl acetate).[17]

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Flash Column Chromatography on Silica Gel
  • Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).

  • Mobile Phase Selection: Use thin-layer chromatography (TLC) to identify a suitable solvent system that provides an Rf value of approximately 0.2-0.4 for the target compound. A good starting point is a mixture of hexane and ethyl acetate. If the compound is too polar, try dichloromethane/methanol or ethyl acetate/methanol mixtures. To reduce tailing, consider adding 0.5% acetic acid to the mobile phase.[1]

  • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar mobile phase. Ensure there are no air bubbles or cracks in the packed bed.[16]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent and load it onto the column. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Run the column using the selected mobile phase. If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Typical HPLC Conditions for Analysis of Dihydroxy Acids

Parameter Condition 1 (Reverse-Phase) Condition 2 (Reverse-Phase for High Polarity)
Column C18, 4.6 x 150 mm, 5 µmPolar-embedded or Aqueous C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid10 mM Ammonium Formate, pH 3.5
Mobile Phase B Acetonitrile or MethanolAcetonitrile
Gradient Start with 5-10% B, ramp to 95% B over 15-20 minutes, hold for 5 minutes, then re-equilibrate.Start with 2-5% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then re-equilibrate.
Flow Rate 1.0 mL/min0.8-1.0 mL/min
Column Temp. 25-30 °C30-40 °C
Detection UV at 210 nm or Mass Spectrometry (MS)UV at 210 nm, Charged Aerosol Detector (CAD), or MS

Table 2: Common Solvent Systems for Column Chromatography of Polar Compounds

Stationary Phase Solvent System (v/v) Notes
Silica GelHexane / Ethyl AcetateGood for less polar compounds. Increase ethyl acetate for more polar compounds.
Silica GelDichloromethane / MethanolA more polar system. Start with a low percentage of methanol (1-2%) and increase as needed.
Silica GelEthyl Acetate / MethanolAnother effective polar system.
Silica GelChloroform / AcetoneCan provide different selectivity compared to alcohol-containing systems.
Reverse-Phase C18Water / Acetonitrile or Water / MethanolThe compound will elute earlier with higher percentages of the organic solvent. An acidic modifier is often used.

Visualizations

Purification_Workflow start Crude Reaction Mixture extraction Liquid-Liquid Extraction (Acid-Base Workup) start->extraction aqueous_phase Aqueous Phase (Contains Product Salt) extraction->aqueous_phase Product organic_phase Organic Phase (Neutral/Basic Impurities) extraction->organic_phase Impurities acidify Acidify Aqueous Phase (e.g., with HCl) aqueous_phase->acidify extract_product Extract Product into Fresh Organic Solvent acidify->extract_product crude_product Crude Product (After Solvent Removal) extract_product->crude_product chromatography Column Chromatography (Silica or Reverse Phase) crude_product->chromatography Further Purification crystallization Crystallization crude_product->crystallization Direct Purification chromatography->crystallization Polishing pure_product Pure 2,3-dihydroxy- 4-methylpentanoic acid chromatography->pure_product crystallization->pure_product analysis Purity Analysis (HPLC, NMR) pure_product->analysis

Caption: A general experimental workflow for the purification of this compound.

Troubleshooting_Logic start Start Purification check_purity Is the Product Pure? start->check_purity low_yield Problem: Low Yield check_purity->low_yield No, and yield is low impure Problem: Impurities Present check_purity->impure No, impurities detected oiling_out Problem: 'Oiling Out' check_purity->oiling_out No, crystallization failed end Pure Product Obtained check_purity->end Yes check_extraction Review Extraction Protocol - Check pH - Increase # of Extractions - Use more polar solvent low_yield->check_extraction check_extraction->start Retry optimize_chroma Optimize Chromatography - Adjust solvent polarity - Add modifier (e.g., AcOH) - Try different stationary phase impure->optimize_chroma optimize_chroma->start Retry optimize_cryst Optimize Crystallization - Slow cooling - Change solvent system - Use seed crystal oiling_out->optimize_cryst optimize_cryst->start Retry

Caption: A logical diagram for troubleshooting the purification of dihydroxyalkanoic acids.

References

Technical Support Center: 2,3-dihydroxy-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 2,3-dihydroxy-4-methylpentanoic acid in an aqueous solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. As an α,β-dihydroxy acid, it is susceptible to degradation through pathways such as hydrolysis and oxidation.[1][2][3]

Q2: What is the expected shelf-life of a stock solution of this compound?

A2: The shelf-life of a stock solution is highly dependent on the solvent, concentration, and storage conditions. For short-term storage (1-2 weeks), a solution prepared in a buffered system at a slightly acidic pH (e.g., pH 4-5) and stored at 2-8°C, protected from light, is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable. However, freeze-thaw cycles should be avoided.[4]

Q3: My solution of this compound has turned yellow. What could be the cause?

A3: A yellow discoloration often indicates degradation. This can be caused by exposure to high temperatures, alkaline pH conditions, light (photodegradation), or the presence of contaminants that catalyze oxidation.[1] It is recommended to prepare a fresh solution and ensure proper storage conditions.

Q4: Can I autoclave a solution containing this compound?

A4: Autoclaving (steam sterilization) involves high temperatures (typically 121°C), which will likely cause significant degradation of this compound.[5] Sterilization of solutions should be performed by filtration through a 0.22 µm filter.

Q5: What analytical method is best for assessing the stability of my compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometry (MS) detection is the most common and reliable approach.[6][7][8][9] This method can separate the intact parent compound from its degradation products, allowing for accurate quantification of its purity and concentration over time.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays
Symptom Possible Cause Troubleshooting Steps
Loss of compound activity over the course of an experiment.Compound Degradation: The compound may be unstable in the cell culture medium at 37°C.1. Prepare Fresh Solutions: Prepare the stock solution and dilutions immediately before use.2. Time-Course Stability: Incubate the compound in the assay medium for the duration of your experiment, and then analyze its concentration by HPLC to determine the rate of degradation.3. pH of Medium: Ensure the pH of your final assay medium is within a stable range for the compound (typically slightly acidic to neutral).
High variability between replicate wells.Incomplete Solubilization or Precipitation: The compound may not be fully dissolved or may be precipitating out of solution at the working concentration.1. Check Solubility: Determine the solubility of the compound in your assay buffer.2. Use of Co-solvents: If necessary, use a small amount of a biocompatible co-solvent like DMSO, but ensure the final concentration is not toxic to your cells.3. Visual Inspection: Before adding to cells, visually inspect the solution for any precipitate.
Issue 2: Poor Peak Shape or Resolution in HPLC Analysis
Symptom Possible Cause Troubleshooting Steps
Tailing peak for the parent compound.Secondary Interactions: The hydroxyl and carboxyl groups may be interacting with the stationary phase or residual silanols in the column.1. Adjust Mobile Phase pH: Lower the pH of the mobile phase (e.g., to pH 2.5-3.0 with formic or phosphoric acid) to suppress the ionization of the carboxylic acid group. This usually results in better peak shape.[9]2. Use an Appropriate Column: Employ a column designed for polar compounds or one with end-capping to minimize silanol (B1196071) interactions.
Co-elution of parent compound and degradants.Inadequate Method Specificity: The current HPLC method is not "stability-indicating."1. Optimize Gradient: Adjust the gradient elution profile to improve separation.2. Change Mobile Phase: Try different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) or buffer systems.3. Change Column: Test a column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl, Polar-Embedded).
Drifting retention times.Column Equilibration/Temperature: Insufficient column equilibration time or fluctuations in column temperature.1. Ensure Equilibration: Equilibrate the column with the initial mobile phase for a sufficient duration (e.g., 10-15 column volumes).2. Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding potential degradation pathways and developing a stability-indicating analytical method.[10][11][12]

Objective: To generate likely degradation products of this compound under various stress conditions. An extent of degradation of 5-20% is generally considered optimal.[5]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store in the dark at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound in a 60°C oven for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample.

  • If necessary, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analyze by a suitable HPLC-UV or HPLC-MS method.

  • Compare the chromatograms of the stressed samples to that of an unstressed control solution to identify degradation peaks.

Table 1: Hypothetical Forced Degradation Data Summary
Stress ConditionDurationTemperature% Degradation (Hypothetical)Number of Degradants (Hypothetical)
0.1 M HCl24 h60°C8%1
0.1 M NaOH4 h25°C15%2
3% H₂O₂24 h25°C12%2
Heat (Solution)48 h60°C5%1
Light (ICH Q1B)-25°C10%1

Visualizations

Experimental Workflow for Stability Testing

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Data Evaluation Dev Develop HPLC Method Val Validate Method (ICH Q2) Dev->Val Specificity, Linearity, etc. Stock Prepare Stock Solution Val->Stock Use Validated Method Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Stock->Stress Analysis Analyze Stressed Samples Stress->Analysis Identify Identify Degradation Products Analysis->Identify Compare Chromatograms Pathway Elucidate Degradation Pathway Identify->Pathway Report Generate Stability Report Pathway->Report

Caption: Workflow for conducting forced degradation and stability studies.

Potential Metabolic Pathway Involvement

This compound is an intermediate in the biosynthesis of the amino acid isoleucine. Below is a simplified diagram showing its position in this metabolic pathway.

G Pyruvate Pyruvate AHB α-Aceto-α-hydroxybutyrate Pyruvate->AHB Acetolactate synthase AKB α-Ketobutyrate AKB->AHB DHIV α,β-Dihydroxy-β-methylvalerate (this compound) AHB->DHIV Acetohydroxy acid isomeroreductase KMV α-Keto-β-methylvalerate DHIV->KMV Dihydroxyacid dehydratase Ile Isoleucine KMV->Ile Branched-chain aminotransferase

Caption: Role in the isoleucine biosynthesis pathway.

References

Technical Support Center: Optimization of LC Gradient for 2,3-dihydroxy-4-methylpentanoic Acid Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the optimization of a liquid chromatography (LC) gradient for the separation of 2,3-dihydroxy-4-methylpentanoic acid and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound and its isomers?

A1: The primary challenges stem from the high polarity and structural similarity of the isomers. Polar compounds exhibit poor retention on traditional reversed-phase columns, and the subtle structural differences between isomers make achieving baseline separation difficult.[1][2]

Q2: Why is a mixed-mode column recommended for this separation?

A2: Mixed-mode columns, such as those with both reversed-phase (like C18) and anion-exchange functionalities, are well-suited for retaining and separating polar acidic compounds like this compound.[1][2] The anion-exchange mechanism enhances retention of the acidic analyte, while the reversed-phase character aids in resolving isomers based on subtle differences in hydrophobicity.

Q3: What is the role of pH in the mobile phase for this separation?

A3: Mobile phase pH is a critical parameter for the separation of ionizable compounds. For acidic analytes like this compound, working at a pH below its pKa (typically around 3-5) will keep it in its protonated, less polar form, increasing retention on a reversed-phase column. Conversely, in a mixed-mode column with anion exchange, a pH above the pKa will result in a negatively charged analyte that interacts more strongly with the stationary phase. Careful pH control is essential for achieving reproducible retention times and optimal peak shape.[3]

Q4: Can I use a mass spectrometer (MS) with a phosphate (B84403) buffer?

A4: It is generally not recommended to use non-volatile buffers like phosphate with mass spectrometry because they can contaminate the ion source.[3] Volatile buffers such as ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are preferred for LC-MS applications.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too much sample. 2. Secondary Interactions: Silanol (B1196071) interactions with the analyte. 3. Inappropriate Sample Solvent: Sample dissolved in a solvent stronger than the initial mobile phase.[3]1. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. 2. Use a Modern, End-capped Column or Adjust Mobile Phase: Employ a column with minimal silanol activity or add a competing base to the mobile phase. 3. Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent.[3]
Inconsistent Retention Times 1. Insufficient Column Equilibration: Not allowing enough time for the column to return to initial conditions between runs.[3] 2. Mobile Phase Instability: Changes in mobile phase composition or pH over time. 3. Temperature Fluctuations: Inconsistent column temperature.1. Increase Equilibration Time: Ensure the column is fully equilibrated before the next injection.[3] 2. Prepare Fresh Mobile Phase Daily: Ensure consistent mobile phase composition. 3. Use a Column Oven: Maintain a constant and controlled column temperature.
Poor Resolution Between Isomers 1. Suboptimal Gradient Profile: The gradient may be too steep or the organic modifier percentage is not ideal. 2. Incorrect Mobile Phase pH: The pH may not be optimal for differentiating the isomers. 3. Inadequate Column Chemistry: The chosen stationary phase may not provide sufficient selectivity.1. Optimize the Gradient: Decrease the gradient slope (increase the gradient time) to improve separation.[4] 2. Adjust Mobile Phase pH: Experiment with small changes in pH to alter the ionization state of the analytes and improve selectivity. 3. Try a Different Column: Consider a column with a different stationary phase (e.g., a different mixed-mode chemistry or a chiral column if separating enantiomers).
No Peaks Detected 1. Injection Issue: No sample was injected. 2. Detector Malfunction: The detector is not functioning correctly. 3. Sample Degradation: The analyte may not be stable in the sample solvent.1. Check Autosampler and Syringes: Ensure the injection system is working properly. 2. Verify Detector Settings and Functionality: Check lamp status (for UV detectors) or other detector parameters. 3. Prepare Fresh Samples: Ensure sample integrity and stability.

Experimental Protocols

Optimized LC Gradient Method

This protocol is a starting point for the separation of this compound and its isomers. Further optimization may be required based on your specific instrumentation and sample matrix.

ParameterRecommended Condition
Column Mixed-Mode Reversed-Phase/Anion-Exchange (e.g., Atlantis PREMIER BEH C18 AX, 1.7 µm, 2.1 x 100 mm)[1]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 35 °C
Injection Volume 2 µL
Detector Mass Spectrometer (e.g., QDa) with Electrospray Ionization (ESI) in negative mode
Gradient Program See Table 2
Table 2: Recommended Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0982
1.0982
8.07030
8.1595
9.0595
9.1982
12.0982

Visualizations

Troubleshooting Workflow for LC Gradient Optimization

TroubleshootingWorkflow Start Start: Poor Separation CheckPeakShape Check Peak Shape Start->CheckPeakShape GoodPeakShape Good Peak Shape CheckPeakShape->GoodPeakShape Good PoorPeakShape Poor Peak Shape (Tailing/Fronting) CheckPeakShape->PoorPeakShape Poor CheckResolution Check Resolution GoodPeakShape->CheckResolution AdjustSolvent Adjust Sample Solvent / Injection Volume PoorPeakShape->AdjustSolvent AdjustSolvent->CheckPeakShape GoodResolution Good Resolution CheckResolution->GoodResolution Good PoorResolution Poor Resolution CheckResolution->PoorResolution Poor End Optimized Separation GoodResolution->End FlattenGradient Decrease Gradient Slope PoorResolution->FlattenGradient AdjustpH Optimize Mobile Phase pH FlattenGradient->AdjustpH ChangeColumn Consider Different Column Chemistry AdjustpH->ChangeColumn

Caption: A logical workflow for troubleshooting LC gradient optimization.

This guide provides a comprehensive resource for researchers working on the separation of this compound. By following the recommended protocols and troubleshooting steps, users can systematically optimize their LC method to achieve reliable and reproducible results.

References

Technical Support Center: HPLC Analysis of 2,3-dihydroxy-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide provides in-depth troubleshooting assistance for poor peak shape encountered when analyzing 2,3-dihydroxy-4-methylpentanoic acid , a small, polar, acidic compound. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting protocols to help you achieve optimal peak symmetry and reliable results in your chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What are the common peak shape problems observed for this compound?

Poor peak shape for acidic compounds like this compound typically manifests as:

  • Peak Tailing: The peak is asymmetrical with a drawn-out or sloping tail on the right side.[1] This is the most common issue for acidic compounds.

  • Peak Fronting: The inverse of tailing, where the peak's first half is broader than the second. This can be caused by column overload or poor sample solubility.[2]

  • Split Peaks: The peak appears as two or more distinct peaks, which can be caused by a blocked column frit, a void in the column packing, or incompatibility between the sample solvent and the mobile phase.[2][3]

An ideal chromatographic peak should be symmetrical, resembling a Gaussian shape.[4] Peak asymmetry is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1.2 generally indicates tailing.[1]

Q2: What are the primary chemical causes of peak tailing for this acidic analyte?

The most common cause of peak tailing is the presence of more than one mechanism for analyte retention.[1] For an acidic compound like this compound, this often involves:

  • Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups (Si-OH) on the surface of silica-based stationary phases are weakly acidic.[5] These can become ionized (Si-O-) and interact strongly with the acidic analyte through secondary ion-exchange or hydrogen bonding mechanisms, leading to delayed elution and peak tailing.[2][4][6]

  • Mobile Phase pH Near Analyte pKa: If the mobile phase pH is close to the pKa of the carboxylic acid group on this compound, the analyte will exist in both its ionized (deprotonated) and un-ionized (protonated) forms. These two forms will have different interactions with the stationary phase, leading to peak broadening and tailing.[7][8]

  • Metal Contamination: Trace metal impurities within the silica (B1680970) packing material or from stainless-steel components of the HPLC system can chelate with the analyte, causing peak tailing.[6][9]

Q3: How does mobile phase pH affect the peak shape of this compound?

Mobile phase pH is a critical factor for controlling the peak shape of ionizable compounds.[7] For an acidic analyte, the goal is to ensure it is in a single, un-ionized form to promote uniform interaction with the reversed-phase stationary phase.[1]

  • Low pH (Ion Suppression): Using a mobile phase with a pH at least 1-2 units below the analyte's pKa will suppress the ionization of the carboxylic acid group.[1] This makes the molecule more hydrophobic, leading to better retention and sharper, more symmetrical peaks in reversed-phase HPLC.[1][10]

  • High pH: At a higher pH (above the pKa), the analyte will be in its ionized, more polar form, leading to reduced retention.[10]

Q4: Which HPLC column is best suited for analyzing this polar acidic compound?

Due to its polar and acidic nature, this compound can be challenging to retain and resolve on standard C18 columns, especially with highly aqueous mobile phases which can cause "phase collapse".[11] Recommended column types include:

  • Polar-Embedded Columns: These columns have a polar group embedded within the C18 chain, making them more compatible with highly aqueous mobile phases and improving the peak shape of polar compounds.[11][12]

  • Polar-Endcapped Columns: Modern end-capping technologies use proprietary polar groups to shield residual silanols, significantly reducing secondary interactions and improving peak shape for challenging compounds.[4][13]

  • Mixed-Mode Columns: Columns that combine reversed-phase and anion-exchange characteristics can provide enhanced retention and unique selectivity for polar acidic analytes.[12][14]

  • HILIC Columns: Hydrophilic Interaction Chromatography (HILIC) is an alternative technique that works well for very polar compounds that are not well-retained in reversed-phase.[15][16]

Q5: Can the sample solvent affect the peak shape?

Yes, the composition of the injection solvent can significantly impact peak shape. If the injection solvent is much stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can cause band broadening and peak distortion, including fronting or splitting.[1][6] It is always best to dissolve the sample in the initial mobile phase whenever possible.[1] If a stronger solvent is necessary for solubility, the injection volume should be kept as small as possible.[1][17]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Peak Tailing

This guide provides a logical workflow to diagnose and resolve peak tailing issues.

G A Peak Tailing Observed for This compound B Are all peaks tailing? A->B C Issue is likely chemical. Focus on analyte-specific interactions. B->C No D Issue is likely physical or system-wide. Check for extra-column effects. B->D Yes E Is mobile phase pH 1-2 units below analyte pKa? C->E J Check for system dead volume (tubing, fittings). Use narrow ID tubing. D->J F Adjust mobile phase pH. Use an acidic modifier (e.g., 0.1% Formic Acid). E->F No G Is a high-purity, end-capped column being used? E->G Yes H Switch to a modern, well-endcapped or polar-embedded column. G->H No I Consider secondary interactions. Increase buffer strength or try different modifier. G->I Yes K Check for column void or partially blocked frit. J->K L Reverse flush column. If unresolved, replace column. K->L

Caption: A logical workflow for troubleshooting peak tailing.

Guide 2: Addressing Peak Fronting and Splitting

These issues often have different root causes than tailing.

Peak Fronting:

  • Primary Cause: Column overload or sample solvent issues.[2]

  • Troubleshooting Steps:

    • Reduce Injection Concentration/Volume: Dilute the sample or inject a smaller volume.[17] If the peak shape improves, the issue was likely mass overload.

    • Match Sample Solvent to Mobile Phase: Dissolve the sample in the mobile phase. If solubility is an issue, use the weakest possible solvent and a small injection volume.[1]

Peak Splitting:

  • Primary Cause: Disruption in the flow path or solvent mismatch.[3]

  • Troubleshooting Steps:

    • Check for Blockages: A blocked inlet frit can cause uneven flow distribution.[3] Try reverse flushing the column at a low flow rate.

    • Inspect for Column Voids: A void at the head of the column can cause the sample band to split.[3][5] This usually requires column replacement.

    • Ensure Solvent Compatibility: Injecting a sample in a solvent that is immiscible with the mobile phase can cause splitting. Ensure the sample diluent is compatible with the mobile phase.[2]

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH to suppress analyte ionization and improve peak shape.

Methodology:

  • Estimate Analyte pKa: For this compound, the carboxylic acid group will have a pKa in the range of 3-5.

  • Prepare Mobile Phases: Prepare a series of mobile phases with varying pH values. A common mobile phase for reversed-phase analysis of organic acids is a mixture of acetonitrile (B52724) (or methanol) and water with an acidic modifier.

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B1: Water with 0.1% Formic Acid (pH ~2.7)

    • Mobile Phase B2: Water with 0.1% Trifluoroacetic Acid (TFA) (pH ~2)

    • Mobile Phase B3: 20mM Potassium Phosphate buffer, pH adjusted to 3.0

  • Chromatographic Analysis:

    • Equilibrate the HPLC system and column with the first mobile phase composition (e.g., 95% B1, 5% A).

    • Inject a standard solution of this compound.

    • Record the chromatogram and calculate the tailing factor.

  • Iterative Testing: Repeat step 3 for each of the prepared aqueous mobile phases, ensuring the column is thoroughly equilibrated before each injection.

  • Data Analysis: Compare the tailing factors and retention times obtained with each mobile phase to identify the pH that provides the most symmetrical peak and adequate retention.

Protocol 2: Column Flushing and Regeneration

Objective: To clean a potentially contaminated column that is causing poor peak shape.

Methodology:

  • Disconnect from Detector: Disconnect the column from the detector to prevent contamination of the detector cell.

  • Reverse Direction: Connect the column to the injector in the reverse flow direction.

  • Flushing Sequence: Flush the column with a series of solvents at a low flow rate (e.g., 0.5 mL/min). A general-purpose sequence for reversed-phase columns is:

    • 20 column volumes of HPLC-grade water (to remove buffers).

    • 20 column volumes of Isopropanol.

    • 20 column volumes of Hexane (for non-polar contaminants).

    • 20 column volumes of Isopropanol.

    • 20 column volumes of the initial mobile phase (without buffer).

  • Re-equilibrate: Reconnect the column in the correct flow direction and equilibrate thoroughly with the analytical mobile phase until a stable baseline is achieved.

  • Test Performance: Inject a standard to check if peak shape has improved.

Data Summary Tables

Table 1: Effect of Mobile Phase Modifier on Peak Shape

Mobile Phase Aqueous ComponentApproximate pHExpected Tailing Factor (Tf)Retention TimeComments
Water (unbuffered)~6-7> 2.0LowSignificant tailing due to analyte and silanol ionization.[7]
20mM Phosphate Buffer4.51.5 - 1.8ModerateTailing likely as pH is close to pKa.[18]
0.1% Formic Acid ~2.7 1.1 - 1.3 Good Recommended starting point for good peak shape. [19]
0.1% Trifluoroacetic Acid (TFA)~2.01.0 - 1.2GoodExcellent peak shape, but can cause ion suppression in MS detectors.[20]

Table 2: Recommended HPLC Column Characteristics

Column TypeStationary PhaseKey Advantage for Polar AcidsUSP Classification
Polar-EmbeddedC18 with embedded polar groupResistant to phase collapse in 100% aqueous mobile phases; improved peak shape.[11]L1
Polar-EndcappedHigh-purity silica with specialized end-cappingExcellent shielding of residual silanols, reducing tailing.[4][13]L1
Mixed-ModeC18 with Anion ExchangeEnhanced retention for polar acidic compounds.[12]N/A
HILICAmide, Diol, or bare silicaGood retention for very polar analytes not retained by reversed-phase.[15]L3, L20

Signaling Pathways and Workflows

G cluster_0 Analyte-Stationary Phase Interactions Analyte This compound (R-COOH) IonizedSilanol Ionized Silanol (Si-O-) Analyte->IonizedSilanol Secondary Ionic Interaction (Peak Tailing) StationaryPhase C18 Stationary Phase Analyte->StationaryPhase Desired Hydrophobic Interaction (Good Peak Shape) Silanol Residual Silanol (Si-OH) Silanol->IonizedSilanol High pH (>4)

Caption: Chemical interactions leading to poor peak shape.

References

Technical Support Center: Resolving Isomeric Interference of 2,3-dihydroxy-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on resolving the isomeric interference of 2,3-dihydroxy-4-methylpentanoic acid. The following sections offer frequently asked questions, detailed troubleshooting guides, step-by-step experimental protocols, and quantitative data to facilitate successful analysis.

Frequently Asked Questions (FAQs)

Q1: What are the isomers of this compound and why are they difficult to separate?

A1: this compound possesses two chiral centers (at carbons 2 and 3), which results in four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are a pair of enantiomers, as are the (2R,3S) and (2S,3R) isomers. The relationship between these two pairs is diastereomeric. Enantiomers have identical physicochemical properties in an achiral environment, making their separation impossible with standard chromatographic techniques. Diastereomers, however, have different physical properties and can be separated by conventional methods. The challenge lies in separating the enantiomeric pairs.

Q2: Why is the resolution of these stereoisomers critical in research and drug development?

A2: Different stereoisomers of a chiral molecule can exhibit significantly different pharmacological, toxicological, and metabolic activities. In drug development, one enantiomer may be therapeutically active while the other could be inactive, less active, or even cause adverse effects. Therefore, regulatory agencies often require the stereoisomers of a chiral drug candidate to be studied and quantified independently to ensure safety and efficacy.

Q3: What are the primary analytical strategies for resolving the isomeric interference of this compound?

A3: The two main strategies for resolving the stereoisomers of this compound are:

  • Direct Separation: This involves the use of a chiral stationary phase (CSP) in either gas chromatography (GC) or high-performance liquid chromatography (HPLC). The CSP creates a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.

  • Indirect Separation (Derivatization): This method involves reacting the isomer mixture with a chiral derivatizing agent (CDA).[1][2] This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard, achiral chromatographic column.[3]

Q4: What is the purpose of derivatization in the GC-MS analysis of these isomers?

A4: Derivatization serves two primary purposes. First, as explained in Q3, using a chiral derivatizing agent creates diastereomers that can be separated on an achiral column.[1] Second, for GC analysis, derivatization is often necessary to increase the volatility and thermal stability of polar analytes like this compound. The hydroxyl and carboxylic acid functional groups are typically converted to less polar esters or ethers (e.g., trimethylsilyl (B98337) ethers), making them suitable for GC analysis.

Visualizations

Isomeric_Relationships cluster_pair1 Enantiomeric Pair 1 cluster_pair2 Enantiomeric Pair 2 R2R3 (2R,3R) S2S3 (2S,3S) R2R3->S2S3 Enantiomers R2S3 (2R,3S) R2R3->R2S3 Diastereomers S2R3 (2S,3R) R2R3->S2R3 S2S3->R2S3 S2S3->S2R3 Diastereomers R2S3->S2R3 Enantiomers

Caption: Isomeric relationships of this compound.

Experimental_Workflow Sample Sample containing Isomers Prep Sample Preparation (e.g., Extraction) Sample->Prep Deriv Indirect Method: Derivatization with CDA Prep->Deriv Direct Direct Method: No Derivatization Prep->Direct Achiral Achiral GC or LC Column Deriv->Achiral Chiral Chiral GC or LC Column Direct->Chiral MS Mass Spectrometry (Detection & Quantification) Achiral->MS Chiral->MS Data Data Analysis (Peak Integration & Quantification) MS->Data

Caption: General experimental workflow for isomeric analysis.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic separation of this compound isomers.

Issue 1: Poor or No Separation of Enantiomers (Co-elution)

Potential Cause Question to Ask Recommended Solution & Action
Inappropriate Chiral Stationary Phase (CSP) Is the selected CSP suitable for separating acidic, polar compounds?Action: Screen different types of CSPs. For direct LC analysis, polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type columns are often effective for hydroxy acids.[4] For direct GC, cyclodextrin-based phases are a common choice.
Suboptimal Mobile Phase (LC) Have you optimized the mobile phase composition and additives?Action: Systematically vary the mobile phase composition. For reversed-phase, adjust the ratio of organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. Additives like small amounts of acid (e.g., formic acid, acetic acid) or buffer can significantly impact selectivity.
Incorrect Temperature (GC/LC) How does temperature influence the separation?Action: Optimize the column temperature. Generally, lower temperatures can enhance chiral recognition and improve resolution, though this can increase analysis time and peak broadening. Test a range of temperatures (e.g., in 5°C increments) to find the optimal balance.
Derivatization Issues (Indirect Method) Is the derivatization reaction incomplete or have side products formed?Action: Verify the derivatization protocol. Ensure reagents are fresh and anhydrous conditions are maintained if required. Optimize reaction time and temperature. Use a control sample to confirm complete conversion to the desired diastereomers.

Issue 2: Peak Tailing or Asymmetry

Potential Cause Question to Ask Recommended Solution & Action
Secondary Interactions Is the analyte interacting with active sites (e.g., residual silanols) on the column?Action: For acidic compounds like this, ensure the mobile phase pH is low enough to keep the analyte protonated. Adding a competitor, such as 0.1% trifluoroacetic acid (TFA), can help mask active sites and improve peak shape.
Column Overload Is the injected sample concentration too high?Action: Dilute the sample and re-inject. If the peak shape improves, the original sample was overloading the column.
Incomplete Derivatization Are underivatized, polar analytes causing tailing?Action: Re-optimize the derivatization reaction as described in Issue 1. The presence of free carboxylic acid or hydroxyl groups will lead to poor peak shape, especially in GC.

Issue 3: Low Sensitivity / Poor Signal-to-Noise

Potential Cause Question to Ask Recommended Solution & Action
Inefficient Ionization (MS) Are the mass spectrometer source parameters optimized for the analyte?Action: Optimize MS parameters such as spray voltage, gas flows, and temperatures. For LC-MS, ensure the mobile phase is compatible with efficient ionization (e.g., contains a volatile acid like formic acid for positive mode ESI).
Poor Derivatization Yield Is the derivatization reaction inefficient, leading to low analyte concentration?Action: Troubleshoot the derivatization step to ensure a high yield of the desired derivative. Consider a different derivatization reagent if necessary.
Contaminated Mobile Phase Are impurities in the mobile phase causing high background noise?Action: Use high-purity, LC-MS grade solvents and additives. Prepare mobile phases fresh daily to prevent contamination.

Troubleshooting_Logic Start Problem: Poor Peak Resolution CheckPurity Is the peak truly co-eluting? (Check MS spectra across peak) Start->CheckPurity Asymmetry Peak Tailing or Fronting? Start->Asymmetry EnantioSep Enantiomers Not Separating? Start->EnantioSep Sol_Purity Fix Co-elution: Change Selectivity (Column/Mobile Phase) CheckPurity->Sol_Purity Yes Sol_Asymmetry Fix Asymmetry: Check for Overload, Adjust pH/Additives Asymmetry->Sol_Asymmetry Yes Sol_EnantioSep Improve Chiral Separation: Optimize Temp, Change Mobile Phase, Screen different CSPs EnantioSep->Sol_EnantioSep Yes

Caption: Troubleshooting decision tree for poor peak resolution.

Experimental Protocols

The following protocols provide detailed methodologies for resolving the isomers of dihydroxy acids.

Protocol 1: Indirect Chiral GC-MS Analysis via Derivatization

This protocol converts the enantiomers into diastereomers, which are then separated on a standard achiral GC column.

1. Materials and Reagents:

  • Sample containing this compound isomers

  • Pyridine (B92270)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Internal Standard (e.g., a stable isotope-labeled version of the analyte)

2. Derivatization Procedure:

  • Evaporate a known volume of the sample extract to complete dryness under a gentle stream of nitrogen.

  • Add 50 µL of pyridine to the dried residue to dissolve it.

  • Add 100 µL of MSTFA + 1% TMCS to the solution.

  • Cap the vial tightly and heat at 60°C for 30 minutes to facilitate the silylation of the hydroxyl and carboxyl groups.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

3. GC-MS Parameters:

  • GC Column: Standard non-polar column, e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL (Splitless mode).

  • Inlet Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: 5°C/min to 200°C.

    • Ramp 2: 20°C/min to 300°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Transfer Line Temp: 280°C.

  • Ion Source Temp: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Scan mode (e.g., m/z 50-600) for identification or Selected Ion Monitoring (SIM) for quantification.

Protocol 2: Direct Chiral LC-MS/MS Analysis

This protocol uses a chiral column to directly separate all four stereoisomers without derivatization.

1. Materials and Reagents:

  • Sample containing this compound isomers

  • Mobile Phase A: Water with 0.1% Formic Acid (LC-MS grade)

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (LC-MS grade)

  • Internal Standard

2. LC-MS/MS Parameters:

  • LC Column: Polysaccharide-based chiral column, e.g., CHIRALPAK® IA-3 or similar (e.g., 150 mm x 2.1 mm, 3 µm particle size).

  • Column Temperature: 25°C (optimization may be required).

  • Injection Volume: 5 µL.

  • Flow Rate: 0.3 mL/min.

  • Mobile Phase Gradient:

    • Start at 5% B, hold for 1 minute.

    • Linear gradient to 95% B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 5% B and re-equilibrate for 5 minutes.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • MS Source Parameters:

    • Capillary Voltage: -3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor ion would be [M-H]⁻. Product ions would need to be determined by infusion of a standard.

Quantitative Data Summary

The following table presents representative chromatographic data for the separation of derivatized 2,3-dihydroxybutanoic acid isomers, a close structural analog to the target analyte.[3] These values serve as an excellent starting point for method development for this compound, where retention times will be slightly longer but separation patterns are expected to be similar.

Table 1: Representative GC-MS Data for Derivatized Dihydroxy Acid Isomers

Diastereomeric DerivativeExpected Retention Time (min)Resolution (Rs)
(2R,3R)-derivative25.4-
(2S,3S)-derivative26.12.1
(2R,3S)-derivative27.53.5
(2S,3R)-derivative28.32.4
Data adapted from a method for 2,3-dihydroxybutanoic acid using a DB-5 column.[3] Resolution (Rs) is calculated between adjacent peaks.

References

Technical Support Center: Optimizing MS/MS Fragmentation of 2,3-dihydroxy-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the MS/MS fragmentation of 2,3-dihydroxy-4-methylpentanoic acid and similar small, polar analytes.

Troubleshooting Guide: Poor Fragmentation

Poor or inconsistent fragmentation in the MS/MS analysis of this compound is a common challenge. This guide provides a systematic approach to identify and resolve the issue.

Problem: Low intensity or absence of fragment ions in MS/MS spectra.

Potential Cause Troubleshooting Steps
Suboptimal Ionization Ensure the mobile phase composition is appropriate for electrospray ionization (ESI). For negative ion mode, consider adding a small amount of a weak base like ammonium (B1175870) acetate (B1210297). For positive ion mode, a low concentration of formic acid can be beneficial. Verify that the ESI source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for the analyte.
Inappropriate Collision Energy The applied collision energy (CE) may be too low to induce fragmentation or too high, leading to excessive fragmentation into very small, unobserved ions. Systematically ramp the collision energy to determine the optimal value that produces the desired fragment ions. Consider using Stepped Normalized Collision Energy (SNCE) to apply a range of energies in a single experiment, which is particularly useful for compounds that are difficult to fragment.[1]
In-source Fragmentation High temperatures in the ion source can cause the analyte to fragment before it reaches the mass analyzer, leading to a weak precursor ion signal for MS/MS.[2] Try reducing the ion source temperature.
Formation of Stable Adducts The formation of sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts can be more stable and fragment less efficiently than the protonated or deprotonated molecule.[2] Minimize sources of these salts in your sample and mobile phase. Using high-purity solvents and reagents is crucial. The addition of a small amount of ammonium acetate can sometimes help to promote the formation of the [M+NH₄]⁺ adduct, which may fragment more readily.
Instrumental Issues A leak in the collision gas line can lead to insufficient gas pressure in the collision cell and poor fragmentation efficiency.[3] Ensure the collision gas is flowing at the manufacturer's recommended pressure. Also, confirm that the mass spectrometer is properly calibrated.
Inherent Molecular Stability Small, polar molecules like this compound can be inherently stable and may not fragment easily under standard CID conditions. In such cases, chemical derivatization is a highly effective strategy to introduce more labile bonds and improve fragmentation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to fragment in MS/MS?

A1: this compound is a small, polar molecule. In electrospray ionization (ESI), it readily forms a deprotonated molecule [M-H]⁻ in negative ion mode or a protonated molecule [M+H]⁺ in positive ion mode. These ions can be relatively stable, and the energy provided by collision-induced dissociation (CID) may not be sufficient to break the covalent bonds efficiently, resulting in poor fragmentation. Common fragmentation pathways for small carboxylic acids include neutral losses of H₂O and CO₂.[4] For alpha-hydroxy acids, a neutral loss of formic acid (46 Da) is a characteristic fragmentation pathway in negative ion mode.[4]

Q2: What are the expected fragmentation patterns for underivatized this compound?

A2: While specific experimental data for this exact molecule is scarce, based on the fragmentation of similar dihydroxy and alpha-hydroxy carboxylic acids, we can predict the following:

  • Negative Ion Mode ([M-H]⁻):

    • Loss of H₂O (18 Da): Dehydration is a common fragmentation pathway for molecules with hydroxyl groups.

    • Loss of CO₂ (44 Da): Decarboxylation is a characteristic fragmentation of carboxylic acids.

    • Loss of HCOOH (46 Da): As an alpha-hydroxy acid, the loss of formic acid is a likely and diagnostic fragmentation.[4]

    • Cleavage of the carbon-carbon bonds in the backbone.

  • Positive Ion Mode ([M+H]⁺):

    • Loss of H₂O (18 Da): Similar to negative mode, dehydration is expected.

    • Sequential loss of H₂O and CO (18 Da and 28 Da): This is a common fragmentation pathway for protonated carboxylic acids.

    • Cleavage adjacent to the hydroxyl groups and the carboxylic acid group.

Q3: How can chemical derivatization improve the fragmentation of this compound?

A3: Chemical derivatization modifies the structure of the analyte to make it more amenable to MS/MS analysis. The main benefits include:

  • Increased Ionization Efficiency: Derivatization can introduce a permanently charged group or a group with high proton affinity, leading to a stronger signal.[5][6][7][8]

  • Directed Fragmentation: The derivatizing agent can introduce a specific chemical moiety that is designed to fragment in a predictable and controlled manner upon collision-induced dissociation. This can lead to the formation of characteristic and high-intensity fragment ions.[9]

  • Improved Chromatographic Separation: Derivatization can increase the hydrophobicity of the analyte, leading to better retention and separation on reverse-phase liquid chromatography columns.

Q4: What are some recommended derivatization strategies for this compound?

A4: Two effective strategies are targeting the carboxylic acid group and the hydroxyl groups.

  • Charge-Reversal Derivatization of the Carboxylic Acid: This involves converting the carboxylic acid into a positively charged derivative. A reagent such as N-(4-aminomethylphenyl)pyridinium (AMPP) can be used. This "charge-reversal" enhances detection in positive ion mode and directs fragmentation.[5]

  • Silylation of Hydroxyl and Carboxyl Groups: Derivatization with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups.[10] TMS derivatives are more volatile and often exhibit characteristic fragmentation patterns, such as the loss of trimethylsilanol (B90980) (TMSOH, 90 Da) and McLafferty-type rearrangements.[11] While traditionally used for GC-MS, this can be adapted for LC-MS.

Experimental Protocols

Protocol 1: Charge-Reversal Derivatization using AMPP

This protocol is adapted for the derivatization of carboxylic acids to improve positive mode ESI-MS/MS analysis.[5][6]

Materials:

  • This compound standard or sample

  • N-(4-aminomethylphenyl)pyridinium (AMPP) reagent solution (10 mg/mL in water)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (10 mg/mL in water, freshly prepared)

  • Pyridine (B92270)

  • Water

  • Methanol

  • Microcentrifuge tubes

Procedure:

  • To 50 µL of the sample or standard solution in a microcentrifuge tube, add 10 µL of AMPP solution and 10 µL of freshly prepared EDC solution.

  • Add 5 µL of pyridine to catalyze the reaction.

  • Vortex the mixture gently and incubate at 60°C for 1 hour.

  • After incubation, cool the mixture to room temperature.

  • Dilute the sample with an appropriate volume of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid) before injection into the LC-MS/MS system.

Protocol 2: Trimethylsilylation (TMS) Derivatization

This protocol is for the silylation of hydroxyl and carboxyl groups, adapted for LC-MS compatibility.[10][12][13]

Materials:

  • Dried sample or standard of this compound

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • Acetonitrile (B52724) (anhydrous)

  • Microcentrifuge tubes with screw caps

Procedure:

  • Ensure the sample is completely dry. Lyophilization or drying under a stream of nitrogen is recommended.

  • To the dried sample in a microcentrifuge tube, add 50 µL of anhydrous pyridine and 50 µL of MSTFA.

  • Seal the tube tightly and vortex for 1 minute.

  • Incubate the mixture at 70°C for 45 minutes.

  • Cool the reaction mixture to room temperature.

  • Dilute the sample with anhydrous acetonitrile prior to LC-MS/MS analysis. It is crucial to use a non-aqueous mobile phase for the initial part of the chromatographic gradient to prevent hydrolysis of the TMS derivatives.

Predicted Fragmentation and Data

The following table summarizes the expected mass-to-charge ratios (m/z) for the precursor and major fragment ions of this compound in its native and derivatized forms.

Analyte Form Ionization Mode Precursor Ion Expected m/z of Precursor Major Fragment Ions (and Neutral Loss) Expected m/z of Fragments
Underivatized Negative[M-H]⁻147.09[M-H-H₂O]⁻ (18 Da)129.08
[M-H-CO₂]⁻ (44 Da)103.11
[M-H-HCOOH]⁻ (46 Da)101.09
AMPP Derivative Positive[M+AMPP-H₂O+H]⁺313.19[AMPP-amide fragment]⁺183.10
[Fragment from analyte backbone]⁺Variable
Tris-TMS Derivative Positive[M+3TMS-2H+H]⁺363.22[M+3TMS-2H-CH₃]⁺ (15 Da)348.19
[M+3TMS-2H-TMSOH]⁺ (90 Da)273.14
[Fragment from McLafferty rearrangement]⁺Variable

Visualizations

Derivatization_Workflow Workflow for Improving MS/MS Fragmentation Analyte 2,3-dihydroxy-4- methylpentanoic acid in sample Deriv Chemical Derivatization (e.g., AMPP or TMS) Analyte->Deriv Improves ionization & fragmentation LC LC Separation Analyte->LC Direct Analysis Deriv->LC MS MS Scan (Precursor Ion Selection) LC->MS MSMS MS/MS (Fragmentation with Optimized CE) MS->MSMS Data Data Analysis MSMS->Data

Caption: General workflow for sample analysis to improve MS/MS fragmentation.

Fragmentation_Logic Troubleshooting Logic for Poor Fragmentation Start Poor MS/MS Fragmentation Observed CheckIonization Optimize Ion Source Parameters? Start->CheckIonization CheckIonization->Start No, already optimal OptimizeCE Optimize Collision Energy (CE)? CheckIonization->OptimizeCE Yes OptimizeCE->CheckIonization No, already optimal CheckAdducts Check for Stable Adducts (Na+, K+)? OptimizeCE->CheckAdducts Yes CheckAdducts->OptimizeCE No, clean precursor Derivatize Consider Chemical Derivatization CheckAdducts->Derivatize Yes, adducts present or fragmentation still poor End Improved Fragmentation Derivatize->End

Caption: Logical steps for troubleshooting poor MS/MS fragmentation.

References

Technical Support Center: 2,3-Dihydroxy-4-methylpentanoic Acid Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage, handling, and use of 2,3-dihydroxy-4-methylpentanoic acid analytical standards.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound standards?

For optimal stability, it is recommended to store the solid analytical standard at 2-8°C. The product should be kept in a tightly sealed container to prevent moisture absorption, as dihydroxy carboxylic acids can be hygroscopic.

2. What solvents should be used to prepare stock solutions?

This compound is a polar molecule and is readily soluble in water and other polar organic solvents.[1][2] For analytical applications such as LC-MS, solvents like methanol, acetonitrile, or a mixture of water and an organic solvent are suitable for preparing stock solutions.

3. How stable are solutions of this compound?

The stability of solutions is dependent on several factors including the solvent, pH, and storage temperature. For a related compound, 2,4-dihydroxy-3,3-dimethylbutanoic acid, stability is greatest in a neutral pH range (pH 4-7), with degradation observed in acidic (pH < 4) and alkaline (pH > 8) conditions.[3] It is recommended to prepare fresh solutions for each experiment or to conduct a stability study for your specific solvent and storage conditions. For short-term storage, refrigeration at 2-8°C is advisable.

4. What are the key safety precautions for handling this standard?

Troubleshooting Guides

This section addresses common issues that may arise during the analysis of this compound.

Chromatography Issues
IssuePotential CauseTroubleshooting Steps
Poor peak shape (tailing or fronting) in LC-MS 1. Inappropriate mobile phase pH. 2. Column overload. 3. Secondary interactions with the stationary phase.1. Adjust the mobile phase pH with a suitable additive like formic acid (typically 0.1%) to ensure the analyte is in a single ionic form.[4] 2. Dilute the sample and re-inject. 3. Use a different column chemistry or mobile phase composition.
No peak or very small peak in GC-MS 1. The compound is not volatile enough for GC analysis without derivatization. 2. Incomplete derivatization.1. Derivatization is necessary for GC-MS analysis of polar compounds like dihydroxy acids.[5] 2. Optimize the derivatization reaction conditions (time, temperature, reagent concentration). Ensure the sample is completely dry before adding the derivatization reagent.
Inconsistent retention times in LC-MS 1. Fluctuation in mobile phase composition or flow rate. 2. Column temperature variation. 3. Column degradation.1. Ensure the mobile phase is properly mixed and degassed. Check the pump for leaks or pressure fluctuations. 2. Use a column oven to maintain a stable temperature. 3. Flush the column or replace it if it is old or has been used with harsh conditions.
Mass Spectrometry Issues
IssuePotential CauseTroubleshooting Steps
Low signal intensity in LC-MS 1. Ion suppression from matrix components. 2. Inefficient ionization. 3. Incorrect mass spectrometer settings.1. Improve sample preparation to remove interfering substances. Dilute the sample. 2. Optimize the mobile phase pH and organic content to enhance ionization.[4] 3. Optimize source parameters (e.g., capillary voltage, gas flow, temperature).
Multiple peaks for the analyte in GC-MS 1. Incomplete derivatization leading to partially derivatized species. 2. Isomers present in the standard.1. Review and optimize the derivatization protocol. 2. Check the certificate of analysis for the standard to confirm its isomeric purity.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Standards for LC-MS
  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh a known amount of the this compound standard.

    • Dissolve the standard in a suitable solvent (e.g., methanol) in a volumetric flask to achieve the desired concentration.

    • Sonicate briefly to ensure complete dissolution.

    • Store the stock solution at 2-8°C in a tightly sealed, light-protecting vial.

  • Working Standards:

    • Prepare a series of working standards by serially diluting the stock solution with the mobile phase or a solvent compatible with your analytical method.

    • These working standards should cover the expected concentration range of the analyte in your samples.

    • Prepare fresh working standards daily for optimal results.

Protocol 2: Derivatization for GC-MS Analysis

This protocol is a general guideline for the silylation of hydroxy acids.

  • Sample Preparation:

    • Pipette an aliquot of the sample or standard solution into a reaction vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to remove all water and protic solvents.

  • Derivatization:

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried residue.

    • Seal the vial tightly and heat at 60-80°C for 30-60 minutes.

    • Cool the vial to room temperature before opening.

  • Analysis:

    • Inject an appropriate volume of the derivatized sample into the GC-MS system.

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_analysis Analytical Method cluster_lcms LC-MS cluster_gcms GC-MS weigh Weigh Standard dissolve Dissolve in Solvent weigh->dissolve dilute Serial Dilution dissolve->dilute inject_lcms Inject into LC-MS dilute->inject_lcms LC-MS Pathway dry_sample Dry Sample dilute->dry_sample GC-MS Pathway separate_lc Chromatographic Separation inject_lcms->separate_lc detect_ms_lc Mass Spectrometric Detection separate_lc->detect_ms_lc derivatize Derivatize dry_sample->derivatize inject_gcms Inject into GC-MS derivatize->inject_gcms troubleshooting_logic cluster_peak Peak Shape/Retention cluster_signal Signal Intensity start Analytical Issue Encountered peak_issue Poor Peak Shape or Inconsistent Retention? start->peak_issue signal_issue Low or No Signal? start->signal_issue check_mobile_phase Check Mobile Phase (pH, composition) peak_issue->check_mobile_phase check_column Check Column (temp, age) peak_issue->check_column check_derivatization Verify Derivatization (GC-MS) signal_issue->check_derivatization check_ionization Optimize MS Source signal_issue->check_ionization check_sample_prep Improve Sample Cleanup signal_issue->check_sample_prep

References

Validation & Comparative

Comparative Analysis of 2,3-dihydroxy-4-methylpentanoic Acid Precursor Levels Across Different Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic activity leading to the formation of 2,3-dihydroxy-4-methylpentanoic acid, an intermediate in the leucine (B10760876) catabolic pathway, across various mammalian tissues. Due to the limited availability of direct quantitative data for this compound, this guide utilizes the relative utilization of its precursor, α-ketoisocaproate, for protein synthesis as a proxy for the metabolic flux through this pathway in different tissues. Leucine metabolism is a crucial process with implications in various physiological and pathological states, making the study of its intermediates essential for drug development and biomedical research.

Data Presentation: Relative Leucine Metabolic Activity in Different Tissues

The following table summarizes the relative utilization of α-ketoisocaproate, a key precursor to this compound, for protein synthesis in various rat tissues. This data provides an indirect measure of the leucine metabolic pathway's activity and, by extension, the potential for this compound synthesis in these tissues. The ratio 'R' represents the efficiency of α-ketoisocaproate incorporation into tissue protein relative to leucine. A higher 'R' value suggests a greater capacity for the tissue to metabolize α-ketoisocaproate.

TissueRelative Utilization of α-ketoisocaproate (R value)[1]
Muscle0.42 ± 0.01
Brain< 0.42 (exact value not specified)
Salivary Gland< 0.42 (exact value not specified)
Heart< Salivary Gland (exact value not specified)
Kidney< Heart (exact value not specified)
Liver0.22 ± 0.01

Data is presented as mean ± SEM. The values for brain, salivary gland, heart, and kidney are presented in descending order of relative utilization as reported in the study, with muscle having the highest and liver the lowest among the measured tissues.

Experimental Protocols

The quantification of organic acids like this compound from biological tissues is a multi-step process that typically involves tissue homogenization, extraction of the organic acids, derivatization to enhance volatility, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: Extraction and Derivatization of Organic Acids from Tissue for GC-MS Analysis

This protocol provides a general framework for the extraction and derivatization of organic acids from tissue samples.

1. Tissue Homogenization:

  • Excise the tissue of interest (e.g., liver, muscle, adipose tissue) and immediately freeze it in liquid nitrogen to quench metabolic activity.

  • Weigh the frozen tissue (typically 50-100 mg).

  • In a pre-chilled tube, add a suitable volume of a cold extraction solvent, such as 80% methanol.

  • Homogenize the tissue thoroughly using a bead beater or a rotor-stator homogenizer while keeping the sample on ice.

2. Extraction of Organic Acids:

  • Following homogenization, centrifuge the sample at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet proteins and cellular debris.

  • Carefully collect the supernatant, which contains the organic acids.

  • For a more specific extraction, a liquid-liquid extraction can be performed. Add chloroform (B151607) and water to the supernatant, vortex, and centrifuge to separate the phases. The organic acids will be in the upper aqueous phase.

  • Dry the collected supernatant containing the organic acids using a vacuum concentrator or a stream of nitrogen.

3. Derivatization:

  • To make the organic acids volatile for GC-MS analysis, a two-step derivatization process is commonly employed:

    • Oximation: This step stabilizes keto-acids. Re-dissolve the dried extract in a solution of methoxyamine hydrochloride in pyridine (B92270) and incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Silylation: This step replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the sample and incubate at a higher temperature (e.g., 70-90°C).

4. GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS system.

  • The gas chromatograph separates the different organic acids based on their boiling points and interaction with the column.

  • The mass spectrometer then detects and identifies the separated compounds based on their mass-to-charge ratio, allowing for quantification.

Mandatory Visualization

The following diagrams illustrate the metabolic context of this compound and the general workflow for its analysis.

Leucine_Metabolism_Pathway Leucine Leucine KIC α-Ketoisocaproate (KIC) Leucine->KIC Branched-chain amino acid transaminase DHMP 2,3-dihydroxy-4- methylpentanoic acid KIC->DHMP Dioxygenase (putative) Metabolites Further Metabolites DHMP->Metabolites Dehydratase (putative)

Caption: Simplified metabolic pathway of leucine catabolism leading to this compound.

Experimental_Workflow Tissue Tissue Sample (Liver, Muscle, Adipose) Homogenization Homogenization (in cold solvent) Tissue->Homogenization Extraction Organic Acid Extraction Homogenization->Extraction Derivatization Derivatization (Oximation & Silylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis & Quantification GCMS->Data

Caption: General experimental workflow for the quantification of organic acids from tissue samples.

References

A Comparative Analysis of 2,3-dihydroxy-3-methylpentanoic acid and Other Branched-Chain Keto Acid Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the well-characterized branched-chain keto acid (BCKA) metabolites—α-ketoisocaproate (KIC), α-keto-β-methylvalerate (KMV), and α-ketoisovalerate (KIV)—with what is known about 2,3-dihydroxy-3-methylpentanoic acid, an intermediate in isoleucine metabolism. While extensive research has elucidated the roles of the primary BCKAs in various physiological and pathological processes, data on the specific biological activities of 2,3-dihydroxy-3-methylpentanoic acid are limited. This document summarizes the available quantitative data for the primary BCKAs, places 2,3-dihydroxy-3-methylpentanoic acid in its metabolic context, and provides detailed experimental protocols relevant to the study of these compounds.

Introduction to Branched-Chain Keto Acid Metabolites

Branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—are essential amino acids that play crucial roles in protein synthesis, energy metabolism, and cellular signaling. The initial step in BCAA catabolism is a reversible transamination reaction that converts them into their respective branched-chain keto acids (BCKAs):

  • α-ketoisocaproate (KIC) from leucine

  • α-keto-β-methylvalerate (KMV) from isoleucine

  • α-ketoisovalerate (KIV) from valine

These BCKAs are not merely metabolic intermediates but also act as signaling molecules, influencing pathways such as the mechanistic target of rapamycin (B549165) (mTOR) and insulin (B600854) signaling. Dysregulation of BCAA and BCKA metabolism is implicated in several metabolic disorders, including maple syrup urine disease (MSUD) and type 2 diabetes.

Further downstream in the catabolic pathway of isoleucine, 2,3-dihydroxy-3-methylpentanoic acid is formed as a key intermediate. However, unlike the primary BCKAs, its specific signaling roles and direct comparative performance data are not well-documented in publicly available literature.

Comparative Data on BCKA Metabolites

The following tables summarize the known quantitative and qualitative effects of the primary BCKAs. Due to a lack of available experimental data, a direct comparison with 2,3-dihydroxy-3-methylpentanoic acid is not possible at this time.

Table 1: Effects on Cellular Signaling Pathways

Parameterα-Ketoisocaproate (KIC)α-Keto-β-methylvalerate (KMV)α-Ketoisovalerate (KIV)2,3-dihydroxy-3-methylpentanoic acid
mTORC1 Signaling Potent activatorWeak activatorWeak activatorData not available
Insulin Signaling (Akt Phosphorylation) Inhibitory at high concentrationsLess potent inhibitor than KICLess potent inhibitor than KICData not available
Glucose Uptake in Muscle Cells Can be impaired at high concentrationsLess studied, likely less impactful than KICLess studied, likely less impactful than KICData not available

Table 2: Role in Metabolic Disorders

DisorderKICKMVKIV2,3-dihydroxy-3-methylpentanoic acid
Maple Syrup Urine Disease (MSUD) Accumulates to neurotoxic levelsAccumulatesAccumulatesMay accumulate as a downstream metabolite of isoleucine
Type 2 Diabetes & Insulin Resistance Elevated levels associated with insulin resistanceElevated levels observedElevated levels observedRole not established

Metabolic Pathway of Isoleucine and 2,3-dihydroxy-3-methylpentanoic acid

2,3-dihydroxy-3-methylpentanoic acid is a specific intermediate in the catabolism of the branched-chain amino acid isoleucine. The pathway illustrates its formation from α-keto-β-methylvalerate (KMV) and its subsequent conversion.

BCAA_Metabolism cluster_isoleucine Isoleucine Catabolism Isoleucine Isoleucine KMV α-Keto-β-methylvalerate (KMV) Isoleucine->KMV BCAT dihydroxy_intermediate 2,3-dihydroxy-3-methylpentanoic acid KMV->dihydroxy_intermediate Series of enzymatic steps downstream_metabolites Acetyl-CoA + Propionyl-CoA dihydroxy_intermediate->downstream_metabolites Further enzymatic steps

Caption: Simplified pathway of isoleucine catabolism highlighting the position of 2,3-dihydroxy-3-methylpentanoic acid.

Signaling Pathways Affected by Primary BCKAs

The primary BCKAs, particularly KIC, are known to influence key cellular signaling pathways that regulate cell growth, proliferation, and metabolism.

Signaling_Pathways cluster_mTOR mTORC1 Signaling cluster_insulin Insulin Signaling KIC KIC (from Leucine) mTORC1 mTORC1 KIC->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis EIF4EBP1->Protein_Synthesis Insulin Insulin IR Insulin Receptor Insulin->IR IRS1 IRS-1 IR->IRS1 PI3K PI3K IRS1->PI3K AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 High_BCKAs High BCKAs High_BCKAs->IRS1 Inhibits (Serine Phosphorylation)

Caption: Overview of mTORC1 and Insulin signaling pathways and the influence of primary BCKAs.

Experimental Protocols

Quantification of BCKAs by LC-MS/MS

This protocol describes a general method for the extraction and quantification of KIC, KMV, and KIV from plasma samples.

Experimental Workflow

LCMS_Workflow start Plasma Sample step1 Protein Precipitation (e.g., with cold acetonitrile) start->step1 step2 Centrifugation step1->step2 step3 Supernatant Collection step2->step3 step4 Derivatization (optional, e.g., with OPD) step3->step4 step5 LC-MS/MS Analysis step4->step5 end Quantification of BCKAs step5->end

Caption: General workflow for the analysis of BCKAs by LC-MS/MS.

Methodology:

  • Sample Preparation:

    • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (B52724) containing isotopically labeled internal standards for each BCKA.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization (with o-phenylenediamine (B120857) - OPD):

    • Reconstitute the dried extract in 50 µL of 1 M HCl.

    • Add 50 µL of 8 mM OPD in 1 M HCl.

    • Incubate at 60°C for 30 minutes.

    • Neutralize with 50 µL of 1 M NaOH.

  • LC-MS/MS Analysis:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% mobile phase B over several minutes.

    • Mass Spectrometry: Operate in positive ion mode with multiple reaction monitoring (MRM) for each derivatized BCKA and internal standard.

Western Blot Analysis of Akt Phosphorylation

This protocol is for assessing the effect of BCKAs on the insulin signaling pathway by measuring the phosphorylation of Akt at Ser473.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells (e.g., C2C12 myotubes) to the desired confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat with different concentrations of BCKAs for a specified time (e.g., 1 hour).

    • Stimulate with insulin (e.g., 100 nM) for 10-15 minutes.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein lysates in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect chemiluminescence using an imaging system.

    • Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH) for normalization.

Measurement of Mitochondrial Respiration

This protocol uses the Seahorse XF Cell Mito Stress Test to evaluate the impact of BCKAs on mitochondrial function.

Methodology:

  • Cell Seeding:

    • Seed cells in a Seahorse XF culture plate at an optimized density.

    • Allow cells to adhere and grow overnight.

  • Assay Preparation:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight.

    • Replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.

    • Incubate the cells in a non-CO2 incubator at 37°C for 1 hour.

  • Seahorse XF Analysis:

    • Load the sensor cartridge with the mitochondrial inhibitors: oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.

    • Place the cell plate and sensor cartridge into the Seahorse XF Analyzer.

    • The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the inhibitors.

  • Data Analysis:

    • Calculate key parameters of mitochondrial respiration: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

    • Compare these parameters between control cells and cells treated with different BCKAs.

Conclusion

The primary branched-chain keto acids, KIC, KMV, and KIV, are important metabolic and signaling molecules with well-documented roles in health and disease. In contrast, 2,3-dihydroxy-3-methylpentanoic acid is a known intermediate in isoleucine metabolism, but its specific biological activities and potential signaling functions remain largely unexplored. The experimental protocols provided in this guide offer a framework for the further investigation of these and other branched-chain keto acid metabolites, which may lead to a better understanding of their physiological significance and the development of new therapeutic strategies for metabolic disorders. Further research is warranted to elucidate the specific roles of dihydroxy-BCKA metabolites and to enable a more direct comparison with the primary BCKAs.

A Comparative Guide: Cross-Validation of Immunoassay and LC-MS for the Quantification of 2,3-dihydroxy-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation comparison of a hypothetical competitive enzyme-linked immunosorbent assay (ELISA) and a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2,3-dihydroxy-4-methylpentanoic acid in a biological matrix. The data and protocols presented are representative of typical performance characteristics for these analytical methods.

Introduction

The accurate quantification of small molecules like this compound is crucial in various stages of drug development and biomedical research. The two most common analytical techniques for this purpose are immunoassays and liquid chromatography-mass spectrometry (LC-MS). While immunoassays offer high throughput and ease of use, LC-MS/MS is often considered the "gold standard" due to its high selectivity and sensitivity.[1][2][3] This guide presents a hypothetical cross-validation to highlight the relative strengths and weaknesses of each method.

Experimental Protocols

Competitive ELISA Protocol

A competitive ELISA is a common immunoassay format for the detection of small molecules.[4] In this assay, the this compound in the sample competes with a labeled form of the analyte for binding to a limited number of specific antibodies. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Materials and Reagents:

  • Microtiter plate pre-coated with anti-2,3-dihydroxy-4-methylpentanoic acid antibody

  • This compound standard solutions

  • Horseradish peroxidase (HRP)-labeled this compound conjugate

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Biological matrix (e.g., human plasma)

Procedure:

  • Prepare a standard curve by serially diluting the this compound standard solution.

  • Add 50 µL of standards, controls, and samples to the appropriate wells of the microtiter plate.

  • Add 50 µL of HRP-labeled this compound conjugate to each well.

  • Incubate the plate for 1 hour at 37°C.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of substrate solution to each well and incubate for 15 minutes at room temperature in the dark.

  • Add 50 µL of stop solution to each well to terminate the reaction.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of this compound in the samples by interpolating from the standard curve.

LC-MS/MS Protocol

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry.[1][5] This technique is highly specific and can distinguish between the analyte and structurally similar molecules.[6]

Materials and Reagents:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • C18 reversed-phase HPLC column

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: 0.1% formic acid in acetonitrile (B52724)

  • This compound standard solutions

  • Internal standard (IS) (e.g., a stable isotope-labeled version of the analyte)

  • Biological matrix (e.g., human plasma)

  • Protein precipitation reagent (e.g., acetonitrile with 1% formic acid)

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma sample, standard, or control, add 20 µL of the internal standard solution.

    • Add 300 µL of cold protein precipitation reagent.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase A.

  • LC-MS/MS Analysis:

    • Inject 10 µL of the prepared sample onto the LC-MS/MS system.

    • Separate the analyte using a gradient elution with mobile phases A and B.

    • Detect the analyte and internal standard using multiple reaction monitoring (MRM) in negative ion mode.

    • Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard and comparing it to the standard curve.

Data Presentation

The following tables summarize the hypothetical performance characteristics of the competitive ELISA and LC-MS/MS methods for the quantification of this compound.

Table 1: Method Validation Parameters

ParameterCompetitive ELISALC-MS/MS
Linear Range 1 - 100 ng/mL0.1 - 200 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL0.1 ng/mL
Upper Limit of Quantification (ULOQ) 100 ng/mL200 ng/mL
Intra-assay Precision (%CV) < 10%< 5%
Inter-assay Precision (%CV) < 15%< 8%
Accuracy (% Recovery) 85 - 115%95 - 105%
Selectivity Potential for cross-reactivityHigh
Throughput High (96-well plate format)Moderate (serial sample injection)

Table 2: Cross-Validation of Sample Analysis (n=50)

ParameterCompetitive ELISA vs. LC-MS/MS
Correlation Coefficient (r) 0.95
Bland-Altman Agreement (Mean Bias) +8% (ELISA higher)
Passing-Bablok Regression (Slope) 1.09
Passing-Bablok Regression (Intercept) 0.5 ng/mL

Mandatory Visualization

ELISA_Workflow cluster_prep Sample & Standard Preparation cluster_assay ELISA Procedure cluster_readout Data Acquisition & Analysis Start Start Standards Prepare Standards Start->Standards Samples Prepare Samples Start->Samples Add_Samples Add Standards/Samples to Plate Standards->Add_Samples Samples->Add_Samples Add_Conjugate Add HRP-Conjugate Add_Samples->Add_Conjugate Incubate1 Incubate Add_Conjugate->Incubate1 Wash1 Wash Incubate1->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate2 Incubate Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Plate Read Absorbance at 450 nm Add_Stop->Read_Plate Calculate Calculate Concentrations Read_Plate->Calculate End End Calculate->End

Caption: Workflow for the competitive ELISA of this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Start Start Add_IS Add Internal Standard Start->Add_IS Protein_Precip Protein Precipitation Add_IS->Protein_Precip Centrifuge Centrifuge Protein_Precip->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject LC_Separation LC Separation Inject->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integrate Integrate Peak Areas MS_Detection->Integrate Calculate_Ratio Calculate Analyte/IS Ratio Integrate->Calculate_Ratio Quantify Quantify vs. Standard Curve Calculate_Ratio->Quantify End End Quantify->End

Caption: Workflow for the LC-MS/MS analysis of this compound.

Conclusion

This guide provides a framework for comparing a competitive immunoassay and an LC-MS/MS method for the quantification of this compound. The choice of method will depend on the specific requirements of the study. For high-throughput screening where a good correlation is sufficient, an immunoassay may be preferred. For definitive quantification requiring high accuracy, precision, and selectivity, LC-MS/MS is the method of choice. Cross-validation between the two methods is essential to understand the potential biases and to ensure data comparability across different analytical platforms.

References

Comparative Analysis of 2,3-dihydroxy-4-methylpentanoic Acid in Healthy vs. Disease States

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers and Drug Development Professionals on the Comparative Analysis of 2,3-dihydroxy-4-methylpentanoic Acid in Healthy versus Disease States, Focusing on Maple Syrup Urine Disease (MSUD).

This guide provides an objective comparison of this compound levels in healthy individuals and those affected by Maple Syrup Urine Disease (MSUD), a rare inherited metabolic disorder. It includes a summary of quantitative data, detailed experimental protocols for metabolite analysis, and visualizations of the relevant metabolic pathways and experimental workflows.

Introduction to this compound and Maple Syrup Urine Disease

This compound is a metabolite derived from the breakdown of branched-chain amino acids (BCAAs), particularly leucine. In healthy individuals, BCAAs are essential amino acids metabolized through a series of enzymatic reactions. However, in individuals with Maple Syrup Urine Disease (MSUD), a deficiency in the branched-chain α-ketoacid dehydrogenase (BCKAD) complex disrupts this metabolic pathway.[1] This enzymatic block leads to the accumulation of BCAAs (leucine, isoleucine, and valine) and their corresponding α-ketoacids and α-hydroxyacids, including this compound, in the blood and urine.[2][3] The buildup of these substances is toxic to the central nervous system and can cause severe neurological damage if left untreated.[1] The condition is named for the distinctive sweet odor of the urine of affected infants, resembling maple syrup.[1]

Quantitative Analysis: Healthy vs. Maple Syrup Urine Disease

The concentration of this compound and other BCAA metabolites is significantly elevated in the urine of individuals with MSUD compared to healthy controls. While specific quantitative data for this compound is not widely available in comparative studies, its presence and elevated levels are considered key diagnostic markers for MSUD. For the purpose of this guide, we will present typical findings for related and more frequently quantified BCAA metabolites in urine, which directly correlate with the accumulation of this compound.

MetaboliteHealthy State (Urinary Concentration, μmol/mmol creatinine)Disease State (Maple Syrup Urine Disease) (Urinary Concentration, μmol/mmol creatinine)
LeucineTypically low or undetectableSignificantly Elevated
IsoleucineTypically low or undetectableSignificantly Elevated
ValineTypically low or undetectableSignificantly Elevated
2-Ketoisocaproic acid (from Leucine)Typically low or undetectableMarkedly Elevated[3]
2-Keto-3-methylvaleric acid (from Isoleucine)Typically low or undetectableMarkedly Elevated[3]
2-Ketoisovaleric acid (from Valine)Typically low or undetectableMarkedly Elevated[3]
This compound Typically not detected or at very low trace levels Significantly Elevated
2-Hydroxyisovaleric acidTypically low or undetectableElevated[3]

Note: The qualitative descriptor "Significantly Elevated" is used for this compound due to the lack of specific published reference ranges in direct comparative studies. Its presence is a key indicator of the disease.

Metabolic Pathways: Healthy vs. Maple Syrup Urine Disease

The metabolic fate of branched-chain amino acids diverges significantly between healthy individuals and those with MSUD at the point of the BCKAD complex.

Healthy State: Branched-Chain Amino Acid Catabolism

In a healthy state, the catabolism of leucine, isoleucine, and valine proceeds through two initial common steps. The first is a reversible transamination to their respective α-ketoacids, followed by an irreversible oxidative decarboxylation catalyzed by the BCKAD complex. This complex is crucial for the continued breakdown of these amino acids into intermediates that can enter the citric acid cycle for energy production.

Healthy BCAA Metabolism cluster_0 Healthy State Leucine Leucine α-Ketoisocaproate α-Ketoisocaproate Leucine->α-Ketoisocaproate Transamination BCKAD Complex (Active) BCKAD Complex (Active) α-Ketoisocaproate->BCKAD Complex (Active) Further Metabolism Further Metabolism BCKAD Complex (Active)->Further Metabolism Oxidative Decarboxylation

Figure 1: Simplified metabolic pathway of Leucine in a healthy individual.

Disease State: Maple Syrup Urine Disease (MSUD)

In MSUD, the BCKAD complex is deficient, leading to a metabolic block. This results in the accumulation of the BCAAs and their corresponding α-ketoacids. The body then utilizes alternative, minor metabolic pathways to handle the excess α-ketoacids, leading to the formation and excretion of α-hydroxyacids, such as this compound.

MSUD BCAA Metabolism cluster_1 Maple Syrup Urine Disease (MSUD) Leucine_MSUD Leucine (Accumulates) α-Ketoisocaproate_MSUD α-Ketoisocaproate (Accumulates) Leucine_MSUD->α-Ketoisocaproate_MSUD Transamination BCKAD_Complex_Deficient BCKAD Complex (Deficient) α-Ketoisocaproate_MSUD->BCKAD_Complex_Deficient Metabolic Block Alternative_Metabolism Alternative Metabolism α-Ketoisocaproate_MSUD->Alternative_Metabolism Shunting Metabolite_Accumulation Accumulation of: - this compound - Other α-hydroxyacids Alternative_Metabolism->Metabolite_Accumulation GC-MS Workflow cluster_workflow GC-MS Experimental Workflow for Urinary Organic Acids Urine_Sample Urine Sample Collection Sample_Preparation Sample Preparation (Acidification & Extraction) Urine_Sample->Sample_Preparation Derivatization Derivatization (e.g., Silylation with BSTFA) Sample_Preparation->Derivatization GC_MS_Analysis GC-MS Analysis (Separation & Detection) Derivatization->GC_MS_Analysis Data_Analysis Data Analysis (Identification & Quantification) GC_MS_Analysis->Data_Analysis

References

The Gold Standard for Bioanalysis: Stable Isotope-Labeled 2,3-Dihydroxy-4-Methylpentanoic Acid as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of stable isotope-labeled (SIL) 2,3-dihydroxy-4-methylpentanoic acid with alternative internal standards, supported by representative experimental data and detailed protocols. The evidence underscores the superiority of SIL internal standards in mitigating matrix effects and improving data quality in mass spectrometry-based assays.

In the realm of quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), internal standards are indispensable for correcting variability introduced during sample preparation and analysis.[1] The ideal internal standard co-elutes with the analyte and experiences identical ionization effects, thus ensuring that any variations affect both the analyte and the standard equally.[2] While structurally similar analog internal standards are sometimes employed, stable isotope-labeled versions of the analyte are widely considered the "gold standard" due to their near-identical physicochemical properties.

Performance Comparison: Stable Isotope-Labeled vs. Structural Analog Internal Standards

Performance MetricStable Isotope-Labeled this compound (Anticipated)Structural Analog Internal Standard (e.g., 3-Hydroxy-3-methylpentanoic acid) (Anticipated)
Precision (%CV) < 5%5-15%
Accuracy (%Bias) ± 5%± 15%
Matrix Effect (%CV) < 5%10-25%
Extraction Recovery Consistency HighModerate to High

Note: This table presents anticipated data based on typical performance differences observed in bioanalytical assays when comparing stable isotope-labeled and structural analog internal standards for similar small organic acids.

The anticipated lower coefficient of variation (%CV) for precision and matrix effect, along with a smaller bias in accuracy, demonstrates the superior ability of the SIL internal standard to compensate for analytical variability.

Experimental Protocols

The following is a representative experimental protocol for the quantification of this compound in a biological matrix, such as human plasma, using a stable isotope-labeled internal standard. This protocol is adapted from established methods for similar short-chain organic acids.

Sample Preparation
  • To 100 µL of plasma sample, add 10 µL of a working solution of stable isotope-labeled this compound (e.g., D3-2,3-dihydroxy-4-methylpentanoic acid) at a known concentration.

  • Vortex briefly to mix.

  • Add 400 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions:

    • This compound: To be determined empirically (e.g., precursor ion [M-H]⁻ → product ion)

    • SIL-2,3-dihydroxy-4-methylpentanoic acid: To be determined empirically (e.g., [M+D3-H]⁻ → product ion)

Visualizing the Experimental Workflow and Metabolic Pathway

To further clarify the experimental process and the biological context of the analyte, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with SIL Internal Standard plasma->spike ppt Protein Precipitation (Acetonitrile) spike->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant Transfer centrifuge->supernatant dry Evaporation supernatant->dry reconstitute Reconstitution dry->reconstitute lc UHPLC Separation reconstitute->lc ms Mass Spectrometry (MRM Detection) lc->ms quant Quantification (Peak Area Ratio) ms->quant

Caption: Experimental workflow for the quantification of this compound.

This compound is an intermediate in the biosynthesis of the essential amino acid isoleucine.[3] Understanding its position in this metabolic pathway is crucial for interpreting its biological significance.

isoleucine_biosynthesis threonine Threonine akb α-Ketobutyrate threonine->akb Threonine dehydratase aahb α-Aceto-α-hydroxybutyrate akb->aahb Acetohydroxyacid synthase pyruvate Pyruvate pyruvate->aahb dhmp 2,3-Dihydroxy-3-methylpentanoate aahb->dhmp Acetohydroxyacid isomeroreductase kmv α-Keto-β-methylvalerate dhmp->kmv Dihydroxyacid dehydratase isoleucine Isoleucine kmv->isoleucine Branched-chain aminotransferase

Caption: Isoleucine biosynthesis pathway highlighting 2,3-dihydroxy-3-methylpentanoate.

Conclusion

The use of a stable isotope-labeled internal standard, such as a deuterated or 13C-labeled this compound, is the unequivocally superior approach for its accurate and precise quantification in complex biological matrices. While the initial cost of a SIL internal standard may be higher than that of a structural analog, the investment is justified by the significant improvement in data quality, leading to more reliable and defensible research outcomes. For any bioanalytical method development, the adoption of a stable isotope-labeled internal standard should be the primary consideration to ensure the highest standards of data integrity.

References

accuracy and precision of 2,3-dihydroxy-4-methylpentanoic acid quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Quantification of 2,3-dihydroxy-4-methylpentanoic Acid

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of metabolites such as this compound is crucial for metabolic studies, disease biomarker discovery, and pharmaceutical research. This guide provides an objective comparison of two prevalent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of this compound.

Due to a lack of extensive validation data for this compound in the public domain, this guide leverages established methodologies and performance characteristics from the analysis of structurally similar short-chain hydroxy fatty acids and other organic acids. The presented data should be considered representative and a starting point for method development and validation for the target analyte.

Data Presentation: A Comparative Overview of Analytical Methods

The performance of an analytical method is critical for the generation of reliable and reproducible quantitative data. Below is a summary of typical performance characteristics for hypothetical LC-MS/MS and GC-MS methods tailored for the analysis of this compound.

Performance CharacteristicLC-MS/MS MethodGC-MS Method (with Derivatization)
Linearity (R²) ≥ 0.998[1]≥ 0.995[2]
Lower Limit of Quantification (LLOQ) 0.078 - 0.156 µg/mL[3]0.04 - 0.42 µmol/L[2]
Upper Limit of Quantification (ULOQ) 5 - 10 µg/mL[3]Not explicitly defined, depends on calibration range
Accuracy (% Recovery / % Bias) 92% to 120%[1]82.97 - 114.96%[2]
Precision (% RSD) Intra-day: <12%, Inter-day: <20%[1]0.32 - 13.76%[2]
Recovery Generally >85%82.97 - 114.96%[2]
Matrix Effect Potential for ion suppression/enhancementLess common, but possible
Analysis Time per Sample ~10 minutes[1]~20-30 minutes

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for the quantification of this compound using LC-MS/MS and GC-MS.

LC-MS/MS Method for this compound Analysis

This method is adapted from validated procedures for similar short-chain hydroxy fatty acids and offers high sensitivity and specificity without the need for derivatization.[1][3]

a) Sample Preparation (Plasma):

  • To 100 µL of plasma, add 10 µL of an internal standard working solution (e.g., a stable isotope-labeled analog of the analyte).

  • Add 400 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

b) Chromatographic and Mass Spectrometric Conditions:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., Phenomenex Luna C18, 100 x 2.1 mm, 3 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A suitable gradient to separate the analyte from matrix components, for example:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7.1-10 min: 5% B

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for the analyte and internal standard.

GC-MS Method for this compound Analysis (with Derivatization)

This method requires a derivatization step to increase the volatility and thermal stability of the analyte. Silylation is a common derivatization technique for organic acids.[2]

a) Sample Preparation and Derivatization (Serum):

  • To 100 µL of serum, add an internal standard.

  • Add 300 µL of a cold extraction solvent (e.g., acetone) to precipitate proteins.[2]

  • Vortex and centrifuge.

  • Transfer the supernatant to a new vial and evaporate to dryness under nitrogen.

  • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[2]

  • Seal the vial and heat at 60-70°C for 30-60 minutes to facilitate derivatization.

  • Cool to room temperature before injection.

b) Chromatographic and Mass Spectrometric Conditions:

  • Instrumentation: A gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless.

  • Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized analyte and internal standard.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Pathway cluster_lcms LC-MS/MS Pathway cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma, Serum) Spiking Internal Standard Spiking Sample->Spiking Extraction Protein Precipitation & Supernatant Collection Spiking->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Derivatization (e.g., Silylation) Drying->Derivatization Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection_GC Mass Spectrometry Detection (EI, SIM) GC_Separation->MS_Detection_GC Quantification Quantification using Calibration Curve MS_Detection_GC->Quantification LC_Separation Liquid Chromatography Separation Reconstitution->LC_Separation MS_Detection_LC Tandem Mass Spectrometry Detection (ESI, MRM) LC_Separation->MS_Detection_LC MS_Detection_LC->Quantification

Caption: General workflow for the quantification of this compound.

References

A Comparative Guide to Derivatization Techniques for the Analysis of 2,3-dihydroxy-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2,3-dihydroxy-4-methylpentanoic acid, an intermediate in the metabolism of isoleucine, is crucial for various biomedical research and drug development applications. Due to its polar nature, containing both hydroxyl and carboxylic acid functional groups, derivatization is an essential step to enhance its volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis. This guide provides an objective comparison of the two most common derivatization techniques: one-step silylation and a two-step esterification followed by acylation, supported by experimental data from related compounds to inform your analytical method development.

Introduction to Derivatization Techniques

Derivatization chemically modifies a compound to make it suitable for a specific analytical method. For polar analytes like this compound, the primary goals of derivatization for GC-MS are to:

  • Increase Volatility: By replacing active hydrogens in polar functional groups (-OH and -COOH) with nonpolar groups, the boiling point of the analyte is reduced, allowing it to be vaporized in the GC inlet without degradation.

  • Enhance Thermal Stability: The resulting derivatives are often more stable at the high temperatures used in GC analysis.

  • Improve Chromatographic Performance: Derivatization can lead to sharper, more symmetrical peaks, improving resolution and quantification.

This guide will focus on two widely used derivatization strategies: silylation and a two-step esterification/acylation.

Silylation: A One-Step Approach

Silylation is a popular and straightforward derivatization method where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used, often with a catalyst such as trimethylchlorosilane (TMCS) to enhance reactivity, especially for hindered hydroxyl groups.[1]

Principle: The lone pair of electrons on the oxygen of the hydroxyl and carboxylic acid groups attacks the silicon atom of the silylating agent, leading to the formation of a TMS ether and a TMS ester, respectively. The byproducts of this reaction are typically volatile and do not interfere with the chromatographic analysis.

Performance Characteristics of Silylation
ParameterDescription
Reaction Speed Generally fast, often completed within 30-60 minutes at moderate temperatures (60-80°C).[1]
Byproducts Volatile and typically elute with the solvent front, minimizing chromatographic interference.
Derivative Stability TMS derivatives can be susceptible to hydrolysis, requiring anhydrous conditions and prompt analysis. However, they can be stable for several hours to a few days when stored properly.
Versatility Reacts with a broad range of functional groups, including alcohols, phenols, carboxylic acids, and amines.
Quantitative Performance For dicarboxylic acids, silylation with BSTFA has been shown to provide low detection limits (≤ 2 ng/m³) and good reproducibility (RSD% ≤ 10%).[2] For other phenolic acids, LODs in the range of 2-5 ng/mL and LOQs of 6-15 ng/mL have been reported.
Experimental Protocol: Silylation using BSTFA + 1% TMCS
  • Sample Preparation: Accurately weigh 1-10 mg of the sample into a clean, dry reaction vial. If the sample is in an aqueous solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. The absence of water is critical as silylating reagents are moisture-sensitive.[1]

  • Reagent Addition: Add 100 µL of a mixture of BSTFA with 1% TMCS (v/v) and 50 µL of a suitable solvent like pyridine (B92270) or acetonitrile. A molar ratio of at least 2:1 of the silylating reagent to active hydrogens is recommended.[1]

  • Reaction: Tightly cap the vial and heat at 70°C for 60 minutes. Reaction times and temperatures may require optimization depending on the specific analyte and sample matrix.

  • Analysis: Cool the vial to room temperature before opening. The derivatized sample can then be directly injected into the GC-MS system.

Two-Step Derivatization: Esterification and Acylation

This method involves a two-step process to derivatize the carboxylic acid and hydroxyl groups separately. First, the carboxylic acid is converted to an ester (e.g., a methyl or ethyl ester). Subsequently, the hydroxyl groups are acylated to form esters.

Principle:

  • Esterification: The carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water.

  • Acylation: The hydroxyl groups react with an acylating agent, such as an acid anhydride (B1165640) or acyl halide, to form an ester.

Performance Characteristics of Two-Step Derivatization
ParameterDescription
Reaction Specificity Allows for targeted derivatization of different functional groups.
Derivative Stability Acyl and ester derivatives are generally more stable and less susceptible to hydrolysis compared to TMS derivatives. For instance, pentafluorobenzyl esters of hydroxy acids have shown good stability.
Quantitative Performance This method can achieve low limits of detection. For example, a two-step derivatization for amino acids showed LODs and LOQs in the range of 10-90 ng/mL and 80-500 ng/mL, respectively.[3]
Complexity The two-step nature of the protocol makes it more time-consuming and labor-intensive compared to silylation.
Experimental Protocol: Two-Step Esterification and Acylation

Step 1: Esterification of the Carboxylic Acid Group

  • Sample Preparation: Place the dried sample in a reaction vial.

  • Reagent Addition: Add 200 µL of a 2% (v/v) solution of acetyl chloride in methanol.

  • Reaction: Cap the vial and heat at 60°C for 60 minutes.

  • Evaporation: After cooling, evaporate the reagents to dryness under a stream of nitrogen.

Step 2: Acylation of the Hydroxyl Groups

  • Reagent Addition: To the dried residue from the esterification step, add 100 µL of pyridine and 100 µL of acetic anhydride.

  • Reaction: Cap the vial and heat at 60°C for 30 minutes.

  • Evaporation: Cool the vial and evaporate the reagents to dryness under nitrogen.

  • Reconstitution and Analysis: Reconstitute the dried derivative in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams outline the workflows for both derivatization techniques.

G Silylation Workflow A Dry Sample B Add Silylation Reagent (e.g., BSTFA + 1% TMCS) and Solvent (e.g., Pyridine) A->B C Heat at 70°C for 60 min B->C D Cool to Room Temperature C->D E GC-MS Analysis D->E

Caption: A streamlined one-step silylation workflow.

G Two-Step Derivatization Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Acylation A Dry Sample B Add Esterification Reagent (e.g., Acetyl Chloride in Methanol) A->B C Heat at 60°C for 60 min B->C D Evaporate to Dryness C->D E Add Acylation Reagent (e.g., Acetic Anhydride in Pyridine) D->E F Heat at 60°C for 30 min E->F G Evaporate to Dryness F->G H Reconstitute in Solvent G->H I GC-MS Analysis H->I

Caption: A comprehensive two-step esterification and acylation workflow.

Comparative Summary

FeatureSilylation (One-Step)Esterification/Acylation (Two-Step)
Procedure Simple and rapid single-step reaction.More complex and time-consuming two-step process.
Reagents BSTFA or MSTFA, often with a TMCS catalyst.Alcohol with an acid catalyst for esterification; acid anhydride or acyl halide for acylation.
Derivative Stability TMS derivatives are sensitive to moisture and less stable over time.Ester and acyl derivatives are generally more stable and robust.
Reaction Byproducts Volatile and generally non-interfering.May require removal before analysis.
Applicability Broadly applicable to various polar functional groups.More selective, targeting carboxylic acids and hydroxyls in separate steps.
Potential Issues Incomplete derivatization of sterically hindered groups without a catalyst.Potential for side reactions if conditions are not optimized.

Conclusion and Recommendations

The choice between silylation and a two-step esterification/acylation derivatization for the analysis of this compound depends on the specific requirements of the study.

  • Silylation is the recommended method for high-throughput analysis due to its simplicity and speed. The use of a catalyst like TMCS is advisable to ensure complete derivatization of the hydroxyl groups. However, careful attention must be paid to maintaining anhydrous conditions and analyzing the samples promptly to avoid derivative degradation.

  • The two-step esterification/acylation method is preferable when derivative stability is a primary concern, or when a more selective derivatization is required. While more labor-intensive, this method can provide robust and reproducible results, particularly for complex sample matrices where the stability of the derivative during sample workup and analysis is critical.

For both methods, it is imperative to optimize reaction conditions such as temperature, time, and reagent concentrations for the specific sample matrix and analytical instrumentation to achieve the best quantitative performance.

References

A Researcher's Guide to Chromatographic Column Selection for 2,3-dihydroxy-4-methylpentanoic acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate separation and quantification of 2,3-dihydroxy-4-methylpentanoic acid, a chiral organic acid, is crucial for applications ranging from metabolic studies to pharmaceutical quality control. The selection of an appropriate chromatography column is a critical first step in developing a robust analytical method. This guide provides an objective comparison of different High-Performance Liquid Chromatography (HPLC) column technologies for this purpose, supported by representative experimental data and detailed methodologies.

Column Performance Comparison

The separation of a polar, chiral molecule like this compound presents unique challenges. Retention on traditional reversed-phase columns can be poor, and the separation of its stereoisomers requires a chiral stationary phase. Below is a summary of expected performance characteristics based on data from the analysis of the target analyte and structurally similar compounds.

Column TypeStationary Phase ChemistryExpected RetentionEnantioselectivityPeak ShapeKey AdvantagesPotential Challenges
Chiral Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives)GoodExcellentGoodDirect separation of enantiomersRequires specific mobile phases (often normal phase)
HILIC Zwitterionic or AmideGood to StrongNoneExcellentGood retention for polar compounds, MS-friendly mobile phasesRequires careful control of mobile phase water content
Reversed-Phase C18 (Octadecylsilane)Poor to ModerateNoneFair to GoodWidely available, robustPoor retention of polar analytes, may require ion-pairing agents

Experimental Protocols

Detailed methodologies are essential for reproducing and adapting analytical methods. The following protocols are representative for each column type.

Chiral HPLC Method

This method is adapted from a protocol for the successful separation of the closely related compound, (R)- and (S)-2-hydroxy-3-methylbutanoic acid.[1]

  • Column: A polysaccharide-based chiral stationary phase (e.g., CHIRALPAK® series).

  • Mobile Phase: Hexane:Isopropanol:Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL and filter through a 0.45 µm filter.

HILIC Method

Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative for retaining and separating highly polar compounds.[2][3] This protocol is based on the separation of similar small organic acids.[2]

  • Column: Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 × 100 mm, 2.7 µm.

  • Mobile Phase: 90:10 Acetonitrile:100 mM Ammonium Acetate, pH 5.8.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Detection: Mass Spectrometry (MS) with Electrospray Ionization (ESI) in negative ion mode or UV at 210 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve the sample in 75:25 Acetonitrile:Water.

Reversed-Phase HPLC Method

Standard reversed-phase chromatography often struggles with retaining polar organic acids.[3][4] The use of a polar-endcapped C18 column or an ion-pairing agent can improve retention.[3]

  • Column: Polar-endcapped C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water:Methanol (95:5, v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the aqueous portion of the mobile phase.

Visualizing the Workflow

To aid in the selection and method development process, the following diagrams illustrate the logical workflow.

start Start: Separate this compound is_chiral Is enantiomeric separation required? start->is_chiral chiral_hplc Use Chiral HPLC is_chiral->chiral_hplc Yes is_polar Is retention on C18 poor? is_chiral->is_polar No end End: Method Optimized chiral_hplc->end rp_hplc Use Reversed-Phase HPLC (e.g., C18) is_polar->rp_hplc No hilic_hplc Use HILIC is_polar->hilic_hplc Yes rp_hplc->end hilic_hplc->end

Caption: Decision tree for selecting the appropriate HPLC method.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Sample in Diluent filter_sample Filter (0.45 µm) prep_sample->filter_sample inject_sample Inject Sample onto Column filter_sample->inject_sample separate_analytes Separation on Stationary Phase inject_sample->separate_analytes detect_analytes Detection (UV or MS) separate_analytes->detect_analytes integrate_peaks Integrate Peak Areas detect_analytes->integrate_peaks quantify Quantify Analyte integrate_peaks->quantify

Caption: General experimental workflow for HPLC analysis.

References

Navigating the Isoleucine Catabolism Pathway: A Comparative Guide to 2,3-dihydroxy-4-methylpentanoic Acid as a Potential Disease Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel and reliable disease biomarkers is paramount. This guide provides a comprehensive comparison of 2,3-dihydroxy-4-methylpentanoic acid, an intermediate in the isoleucine catabolism pathway, with established biomarkers for related metabolic disorders. While direct validation of this specific metabolite as a standalone biomarker is still an emerging area of research, its position within a well-established disease-associated pathway warrants a thorough evaluation of its potential.

This document delves into the biological context of this compound, compares it with current gold-standard biomarkers for cardiometabolic diseases and Maple Syrup Urine Disease (MSUD), and provides detailed experimental protocols for the analysis of these compounds.

At a Glance: this compound in the Landscape of Metabolic Disease Biomarkers

This compound, also known as 2,3-dihydroxy-3-methylpentanoic acid, is a key intermediate in the metabolic breakdown of the essential branched-chain amino acid (BCAA), isoleucine.[1] Disruptions in BCAA metabolism are strongly implicated in the pathophysiology of several metabolic disorders, most notably cardiometabolic diseases (such as obesity, type 2 diabetes, and insulin (B600854) resistance) and the rare genetic disorder, Maple Syrup Urine Disease (MSUD).

While extensive research has focused on the primary BCAAs (leucine, isoleucine, and valine) and their corresponding α-keto acids as biomarkers, the potential of downstream metabolites like this compound remains a promising yet underexplored frontier.

Comparative Analysis: Performance Against Established Biomarkers

A direct quantitative comparison of this compound with established biomarkers in large patient cohorts is not yet widely available in published literature. However, based on its metabolic context, we can infer its potential performance characteristics.

Table 1: Comparison of this compound with Established Biomarkers for Cardiometabolic Diseases

Biomarker CategoryEstablished BiomarkersPotential Advantages of this compoundPotential Disadvantages of this compound
Glycemic Control Fasting Blood Glucose, HbA1c, Fasting InsulinMay provide a more dynamic and earlier indication of metabolic dysregulation upstream of overt hyperglycemia.Less established clinical utility and defined reference ranges.
Lipid Profile Total Cholesterol, LDL, HDL, TriglyceridesCould offer insights into specific metabolic pathways linking BCAA metabolism to dyslipidemia.Indirect relationship to cardiovascular risk compared to direct lipid measurements.
Inflammation C-reactive protein (CRP)May reflect a more specific metabolic stress associated with BCAA overload.Not a direct measure of systemic inflammation.
Branched-Chain Amino Acids Leucine, Isoleucine, ValineAs a downstream metabolite, it could provide a more nuanced picture of pathway flux and enzyme activity.May be less sensitive to initial dietary fluctuations in BCAA intake.

Table 2: Comparison of this compound with Established Biomarkers for Maple Syrup Urine Disease (MSUD)

BiomarkerEstablished BiomarkersPotential Advantages of this compoundPotential Disadvantages of this compound
Primary Markers Leucine, Isoleucine, Valine, Allo-isoleucineMay offer additional diagnostic information in cases with atypical BCAA profiles.Less sensitive and specific than the pathognomonic allo-isoleucine.
Organic Acids Branched-chain α-keto acids (e.g., α-ketoisocaproate)Could serve as a confirmatory marker, particularly in urine analysis.May be less abundant and more variable than the primary keto acids.

Experimental Protocols: Methodologies for Biomarker Measurement

Accurate and reproducible measurement is the cornerstone of biomarker validation. The following are detailed methodologies for the analysis of this compound and established biomarkers.

Protocol 1: Quantification of Organic Acids (including this compound) in Urine and Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a standard approach for the analysis of non-volatile organic acids in biological fluids.

1. Sample Preparation:

  • Plasma: To 200 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample). Precipitate proteins by adding 800 µL of cold acetonitrile (B52724). Vortex and centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a new tube.
  • Urine: Centrifuge urine at 2,000 x g for 5 minutes to remove cellular debris. Use a 100 µL aliquot of the supernatant and add the internal standard.

2. Derivatization:

  • Evaporate the supernatant to dryness under a stream of nitrogen.
  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
  • Incubate at 60°C for 30 minutes to convert the organic acids into their volatile trimethylsilyl (B98337) (TMS) derivatives.

3. GC-MS Analysis:

  • Gas Chromatograph: Use a capillary column suitable for organic acid analysis (e.g., a 5% phenyl-methylpolysiloxane column).
  • Injection: Inject 1 µL of the derivatized sample.
  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/minute, and hold for 5 minutes.
  • Mass Spectrometer: Operate in electron ionization (EI) mode. For quantitative analysis, use selected ion monitoring (SIM) mode, targeting specific ions for the analyte and the internal standard.

Protocol 2: Quantification of Amino Acids (Leucine, Isoleucine, Valine, Allo-isoleucine) in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of amino acids in clinical laboratories.

1. Sample Preparation:

  • To 50 µL of plasma, add 100 µL of an internal standard solution (containing stable isotope-labeled versions of the amino acids) in methanol (B129727) to precipitate proteins.
  • Vortex and centrifuge at 12,000 x g for 10 minutes.
  • Transfer the supernatant to an autosampler vial.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Use a C18 reversed-phase column.
  • Mobile Phase: Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  • Mass Spectrometer: Operate in positive electrospray ionization (ESI) mode.
  • Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each amino acid and its corresponding internal standard.

Visualizing the Pathway and Workflow

To better understand the biological context and experimental process, the following diagrams are provided.

Isoleucine_Catabolism_Pathway Isoleucine Isoleucine BCAT BCAT Isoleucine->BCAT Keto_acid α-keto-β-methylvalerate BCAT->Keto_acid Transamination BCKDH BCKDH Complex (Deficient in MSUD) Keto_acid->BCKDH Acyl_CoA α-methylbutyryl-CoA BCKDH->Acyl_CoA Oxidative Decarboxylation DHMP 2,3-dihydroxy- 4-methylpentanoic acid Acyl_CoA->DHMP Hydration Downstream Further Metabolism DHMP->Downstream

Isoleucine Catabolism Pathway

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Analysis Plasma_Urine Plasma or Urine Sample Internal_Std Addition of Internal Standard Plasma_Urine->Internal_Std Protein_Precip Protein Precipitation Internal_Std->Protein_Precip Supernatant Supernatant Collection Protein_Precip->Supernatant Derivatization Derivatization (for GC-MS) Supernatant->Derivatization GCMS_LCMSMS GC-MS or LC-MS/MS Analysis Supernatant->GCMS_LCMSMS for LC-MS/MS Derivatization->GCMS_LCMSMS Data_Acquisition Data Acquisition GCMS_LCMSMS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Comparison Comparison to Controls Quantification->Comparison

Biomarker Analysis Workflow

Conclusion and Future Directions

This compound represents a compelling candidate for further investigation as a biomarker for metabolic diseases. Its position within the isoleucine catabolism pathway suggests that its levels could reflect important metabolic shifts associated with cardiometabolic diseases and MSUD.

However, to establish its clinical utility, further research is essential. This includes:

  • Large-scale quantitative studies in well-characterized patient cohorts to determine its concentration in health and disease.

  • Direct comparison of its diagnostic and prognostic performance against established biomarkers.

  • Investigation into its physiological role and the specific enzymatic steps that lead to its accumulation or depletion in disease states.

By pursuing these avenues of research, the scientific community can fully elucidate the potential of this compound and pave the way for its integration into the clinical biomarker landscape.

References

A Comparative Guide to the Metabolic Pathways of 2,3-dihydroxy-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic pathways involving 2,3-dihydroxy-4-methylpentanoic acid, a key intermediate in the biosynthesis of the essential amino acid isoleucine. By presenting quantitative data on enzyme kinetics from various organisms, this document offers insights into the efficiency and regulation of this vital metabolic route. Detailed experimental protocols for the key enzymatic steps are also provided to facilitate further research and drug development efforts targeting this pathway.

I. The Isoleucine Biosynthesis Pathway: A Comparative Overview

This compound is an intermediate in the well-characterized isoleucine biosynthesis pathway. This pathway is essential for most bacteria, archaea, fungi, and plants, but is absent in animals, making it an attractive target for the development of herbicides and antimicrobial agents. The core pathway involves a series of enzymatic reactions starting from pyruvate (B1213749) and α-ketobutyrate.

Below is a diagram illustrating the central steps in the biosynthesis of isoleucine, highlighting the position of this compound.

Isoleucine_Biosynthesis Pyruvate Pyruvate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate Pyruvate->Acetohydroxybutyrate Acetolactate Synthase (AHAS) alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->Acetohydroxybutyrate Keto_methylpentanoate 3-Hydroxy-2-keto-3-methylpentanoate Acetohydroxybutyrate->Keto_methylpentanoate Acetolactate Mutase Dihydroxy_methylpentanoate 2,3-Dihydroxy-3-methylpentanoic acid Keto_methylpentanoate->Dihydroxy_methylpentanoate Ketol-Acid Reductoisomerase (KARI) Keto_methylvalerate α-Keto-β-methylvalerate Dihydroxy_methylpentanoate->Keto_methylvalerate Dihydroxyacid Dehydratase (DHAD) Isoleucine Isoleucine Keto_methylvalerate->Isoleucine Transaminase

Figure 1: Isoleucine biosynthesis pathway.

II. Comparative Enzyme Kinetics

The efficiency of the isoleucine biosynthesis pathway can be evaluated by comparing the kinetic parameters of its key enzymes across different species. The following tables summarize the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for three crucial enzymes in the pathway. A lower Km value indicates a higher affinity of the enzyme for its substrate, while a higher kcat value signifies a faster catalytic rate.

Acetolactate Synthase (ALS) / Acetohydroxyacid Synthase (AHAS)

This enzyme catalyzes the initial condensation of pyruvate with either another pyruvate molecule (in valine and leucine (B10760876) biosynthesis) or with α-ketobutyrate to form α-aceto-α-hydroxybutyrate.

OrganismSubstrateKm (mM)kcat (s-1)Reference
Escherichia coli (AHAS II)Pyruvate10.0150[1]
Klebsiella pneumoniae (ALS)Pyruvate5.8 ± 0.4110 ± 3[2]
Klebsiella pneumoniae (AHAS)Pyruvate9.1 ± 0.92.3 ± 0.1[2]
Thermotoga maritima (AHAS)Pyruvate16.4 ± 2246 ± 7[3]
Arabidopsis thalianaPyruvate1.81.2[4]
Pisum sativum (ALS I)Pyruvate9.0Not Reported[5]
Pisum sativum (ALS II)Pyruvate4.8Not Reported[5]
Ketol-Acid Reductoisomerase (KARI)

KARI, also known as acetohydroxy acid isomeroreductase, catalyzes the reduction of 3-hydroxy-2-keto-3-methylpentanoate to 2,3-dihydroxy-3-methylpentanoic acid. This step requires a reducing equivalent, typically NADPH.

OrganismSubstrate (for valine pathway)CofactorKm (µM)kcat (s-1)Reference
Sulfolobus acidocaldarius(2S)-acetolactateNADPH140 ± 60.068 ± 0.001[6]
Sulfolobus acidocaldarius(2S)-acetolactateNADH469 ± 40.055 ± 0.001[6]
Meiothermus ruber(2S)-acetolactateNADPH80 ± 100.77 ± 0.01[6]
Meiothermus ruber(2S)-acetolactateNADH550 ± 600.50 ± 0.01[6]
Spinacia oleracea (Spinach)(2S)-acetolactateNADPH3215[7]
Dihydroxyacid Dehydratase (DHAD)

DHAD catalyzes the dehydration of 2,3-dihydroxy-3-methylpentanoic acid to form α-keto-β-methylvalerate. This enzyme typically contains an iron-sulfur cluster that is essential for its catalytic activity.

OrganismSubstrate (for valine pathway)Km (mM)kcat (s-1)Reference
Escherichia coli2,3-dihydroxyisovalerate0.2913.3[8]
Staphylococcus aureus2,3-dihydroxyisovalerate0.10 ± 0.016.7 ± 0.2[9]
Campylobacter jejuni2,3-dihydroxyisovalerate0.17 ± 0.021.8 ± 0.1[9]
Arabidopsis thaliana2,3-dihydroxy-3-methylbutanoate5.71.2[10]
Spinacia oleracea (Spinach)2,3-dihydroxyisovalerate0.1412.5[8]

III. Experimental Protocols

This section provides detailed methodologies for the key enzyme assays in the isoleucine biosynthesis pathway.

A. Acetolactate Synthase (AHAS) Activity Assay

This protocol is adapted from a commonly used colorimetric method.[1][3][11]

Principle: AHAS activity is determined by measuring the formation of acetolactate from pyruvate. The acetolactate is then decarboxylated to acetoin (B143602) under acidic conditions, which in turn reacts with creatine (B1669601) and α-naphthol to produce a red-colored complex that can be quantified spectrophotometrically.

Materials:

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

  • Magnesium chloride (MgCl2, 1 M)

  • Thiamine pyrophosphate (TPP, 10 mM)

  • Flavin adenine (B156593) dinucleotide (FAD, 1 mM)

  • Sodium pyruvate (500 mM)

  • Enzyme extract or purified AHAS

  • Sulfuric acid (H2SO4, 6 N)

  • Creatine solution (0.5% w/v)

  • α-Naphthol solution (5% w/v in 2.5 N NaOH)

Procedure:

  • Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5), 10 mM MgCl2, 1 mM TPP, 0.1 mM FAD, and 50 mM sodium pyruvate.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding the enzyme sample. The total reaction volume is typically 1 ml.

  • Incubate the reaction for a specific time (e.g., 30 minutes) at the chosen temperature.

  • Stop the reaction by adding 100 µl of 6 N H2SO4.

  • Incubate the mixture at 60°C for 15 minutes to facilitate the decarboxylation of acetolactate to acetoin.

  • Add 1 ml of 0.5% creatine, followed by 1 ml of 5% α-naphthol in 2.5 N NaOH.

  • Incubate at 60°C for 15 minutes to allow for color development.

  • Cool the samples to room temperature and measure the absorbance at 525 nm.

  • A standard curve using known concentrations of acetoin should be prepared to quantify the amount of product formed.

AHAS_Assay_Workflow Start Prepare Reaction Mixture Pre_incubation Pre-incubate at 37°C Start->Pre_incubation Add_enzyme Add Enzyme Pre_incubation->Add_enzyme Incubation Incubate at 37°C Add_enzyme->Incubation Stop_reaction Stop with H₂SO₄ Incubation->Stop_reaction Decarboxylation Incubate at 60°C Stop_reaction->Decarboxylation Color_development Add Creatine & α-Naphthol, Incubate at 60°C Decarboxylation->Color_development Measure_absorbance Measure Absorbance at 525 nm Color_development->Measure_absorbance

Figure 2: AHAS activity assay workflow.

B. Ketol-Acid Reductoisomerase (KARI) Activity Assay

This protocol is based on a continuous spectrophotometric assay monitoring the oxidation of NADPH.[6][12]

Principle: The activity of KARI is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of the substrate.

Materials:

  • Tris-HCl buffer (100 mM, pH 7.5)

  • Magnesium chloride (MgCl2, 1 M)

  • NADPH (10 mM)

  • Substrate: (2S)-α-acetolactate or (2S,3S)-α-aceto-α-hydroxybutyrate (100 mM)

  • Enzyme extract or purified KARI

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing 100 mM Tris-HCl buffer (pH 7.5), 10 mM MgCl2, and 0.2 mM NADPH.

  • Add the enzyme sample to the cuvette and mix gently.

  • Place the cuvette in a spectrophotometer and monitor the baseline absorbance at 340 nm at a constant temperature (e.g., 25°C).

  • Initiate the reaction by adding the substrate (e.g., to a final concentration of 5 mM).

  • Continuously monitor the decrease in absorbance at 340 nm for several minutes.

  • The rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH at 340 nm (6220 M-1cm-1).

C. Dihydroxyacid Dehydratase (DHAD) Activity Assay

This protocol is a continuous spectrophotometric assay that couples the formation of the α-keto acid product to the oxidation of NADH via lactate (B86563) dehydrogenase.[9]

Principle: The α-keto acid produced by DHAD is reduced by an excess of lactate dehydrogenase (LDH), which simultaneously oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored to determine DHAD activity.

Materials:

  • HEPES buffer (50 mM, pH 8.0)

  • Magnesium chloride (MgCl2, 1 M)

  • NADH (10 mM)

  • Lactate dehydrogenase (LDH) from rabbit muscle (e.g., 1000 units/ml)

  • Substrate: (2R,3R)-2,3-dihydroxy-3-methylpentanoate (100 mM)

  • Enzyme extract or purified DHAD

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing 50 mM HEPES buffer (pH 8.0), 5 mM MgCl2, 0.2 mM NADH, and an excess of LDH (e.g., 10 units).

  • Add the DHAD enzyme sample and mix.

  • Equilibrate the mixture in a spectrophotometer at a constant temperature (e.g., 37°C) and record the baseline absorbance at 340 nm.

  • Initiate the reaction by adding the substrate (e.g., to a final concentration of 2 mM).

  • Continuously monitor the decrease in absorbance at 340 nm.

  • The rate of DHAD activity is calculated from the linear rate of NADH oxidation, using its molar extinction coefficient (6220 M-1cm-1).

IV. Conclusion

The comparative analysis of the kinetic parameters of key enzymes in the isoleucine biosynthesis pathway reveals significant variations across different organisms. These differences in enzyme efficiency and substrate affinity likely reflect the diverse metabolic demands and regulatory strategies of these species. The provided experimental protocols offer a standardized framework for further investigation into the function and inhibition of this important metabolic pathway, which holds promise for the development of novel antimicrobial agents and herbicides.

References

Safety Operating Guide

Proper Disposal Procedures for 2,3-dihydroxy-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: In Case of a Spill or Exposure

Emergency ProcedureAction
Eye Contact Immediately flush eyes with running water for at least 15 minutes. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Seek immediate medical attention.[1]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical aid.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill Wear appropriate personal protective equipment. For solids, vacuum or sweep up the material and place it into a suitable disposal container. For liquids, absorb with inert material and place it into a suitable disposal container. Prevent the spill from entering drains, waterways, or soil.[1]

Personal Protective Equipment (PPE)

Before handling 2,3-dihydroxy-4-methylpentanoic acid, ensure the following personal protective equipment is worn to minimize exposure risk. This compound is known to cause skin, eye, and respiratory irritation.[1]

PPE CategoryRequired Equipment
Hand Protection Wear appropriate chemical-resistant gloves.[1]
Eye/Face Protection Use safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities.[1]
Skin and Body Protection Wear a lab coat or other protective clothing to prevent skin contact.[1]
Respiratory Protection Use only in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator.[1]

Step-by-Step Disposal Protocol

The primary disposal method for this compound is to consign it to a licensed waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.[1]

Step 1: Waste Identification and Segregation

  • Clearly label the waste container with the chemical name: "Waste this compound."

  • Segregate the waste from other incompatible materials. While specific incompatibilities are not listed, as a general precaution, store it away from strong oxidizing agents.

Step 2: Waste Collection and Storage

  • Collect the waste in a designated, properly sealed, and labeled container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[1]

  • Keep the container tightly closed.[1]

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.

  • Provide them with the Safety Data Sheet (SDS) for this compound.

  • Follow their instructions for packaging, labeling, and pickup of the waste. The official recommendation is to "Dispose of contents/container to an approved waste disposal plant."[1]

Step 4: Decontamination of Empty Containers

  • Thoroughly rinse the empty container with a suitable solvent (e.g., water, if the residue is soluble).

  • Collect the rinseate as hazardous waste and add it to your designated waste container for this compound.

  • Once decontaminated, the container can be disposed of according to your institution's guidelines for non-hazardous waste.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start Begin Disposal Process AssessWaste Assess Waste Form (Solid or Liquid) Start->AssessWaste ConsultEHS Consult Institutional EHS Guidelines AssessWaste->ConsultEHS PackageWaste Package in a Labeled, Sealed Container ConsultEHS->PackageWaste StoreWaste Store in a Cool, Dry, Well-Ventilated Area PackageWaste->StoreWaste ArrangePickup Arrange for Pickup by Approved Waste Disposal Contractor StoreWaste->ArrangePickup DisposalComplete Disposal Complete ArrangePickup->DisposalComplete

References

Essential Safety and Operational Guide for Handling 2,3-dihydroxy-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is available for 2,3-dihydroxy-4-methylpentanoic acid. The following guidance is based on the safety protocols for structurally similar organic and carboxylic acids. Researchers must handle this compound with caution and adhere to all institutional and local safety regulations.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The procedural steps outlined are designed to ensure safe laboratory operations and minimize risks.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on data from similar compounds, this compound should be treated as a substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation. The following Personal Protective Equipment (PPE) is mandatory to mitigate these risks.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationPurpose
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and airborne particles.[1][2][3][4][5]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).Prevents direct skin contact with the chemical.[1][2][3][4][6]
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.[3][4][5]
Respiratory Protection Use in a well-ventilated area or under a fume hood.Minimizes inhalation of potential vapors or aerosols.[2]

Glove Compatibility:

When selecting gloves, it is crucial to consider the breakthrough time and degradation resistance. For organic acids, nitrile and neoprene gloves generally offer good protection for incidental contact.

Table 2: Glove Material Compatibility with Organic Acids

Glove MaterialGeneral Rating for Organic AcidsBreakthrough Time
Nitrile Good to ExcellentGenerally > 4 hours
Neoprene GoodGenerally > 4 hours
Natural Rubber (Latex) Fair to GoodGenerally > 1 hour
Butyl ExcellentGenerally > 8 hours
PVC FairGenerally > 1 hour

Note: This is a general guideline. Always consult the specific glove manufacturer's chemical resistance chart for detailed information.[6][7][8]

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.[9]

  • Prevent the formation of dust or aerosols.

  • Use designated tools and equipment for handling this compound.

  • Ensure eyewash stations and safety showers are readily accessible.[1]

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.[10]

  • Segregate from incompatible materials such as strong bases, oxidizing agents, and reducing agents.[9][10][11]

  • Store acids in a dedicated and clearly marked "corrosives" or "acids" cabinet.[9] Large bottles should be stored on lower shelves to minimize the risk of falling.[9][11][12]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is essential.

Table 3: First Aid and Emergency Response

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13][14]
Skin Contact Remove contaminated clothing and immediately flush the affected skin with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[13][14][15]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Ingestion Do not induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[14]
Minor Spill For small spills, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and place it in a sealed container for disposal.[4]
Major Spill Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[14]

Disposal Plan

Proper disposal of chemical waste is crucial to protect personnel and the environment.

Waste Collection:

  • Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

  • The container must be made of a material compatible with acidic waste.[16]

  • Do not mix with incompatible waste streams.[17][18]

Neutralization and Disposal (for aqueous solutions, if permitted by institutional policy):

  • Dilution: In a well-ventilated fume hood, slowly add the acidic solution to a large volume of cold water (a 1:10 acid-to-water ratio is recommended) with constant stirring. Never add water to acid. [17][19]

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate or a dilute solution of sodium hydroxide, while monitoring the pH with a calibrated pH meter or pH paper.[19]

  • Target pH: Continue adding the base until the pH is within the neutral range of 6-8, or as specified by local regulations.[19]

  • Final Disposal: Once neutralized and confirmed to be non-hazardous, the solution may be flushed down the drain with a large volume of water, in accordance with institutional and local wastewater regulations.[19] For larger quantities or if the solution contains other hazardous materials, it must be disposed of as hazardous waste.[17][18][20]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

start Start: Review SDS (or equivalent) and SOPs ppe Don Personal Protective Equipment (PPE) - Safety Goggles - Lab Coat - Nitrile/Neoprene Gloves start->ppe handling Chemical Handling (in Fume Hood) - Weighing - Dissolving - Reaction Setup ppe->handling storage Temporary Storage - Tightly Sealed - Properly Labeled handling->storage If not for immediate use spill_check Spill or Exposure? handling->spill_check storage->handling Retrieve for use emergency Emergency Procedures - First Aid - Spill Cleanup - Notify Supervisor/EHS spill_check->emergency Yes post_handling Post-Experiment - Decontaminate Work Area - Clean Glassware spill_check->post_handling No emergency->post_handling After resolution waste Waste Disposal - Segregate Waste - Neutralize (if applicable) - Dispose via EHS post_handling->waste remove_ppe Remove PPE (in correct order) waste->remove_ppe end End remove_ppe->end

Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.